CaMKK2-IN-1
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H22N2O3 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-cyclopentyl-4-(7-ethoxyquinazolin-4-yl)benzoic acid |
InChI |
InChI=1S/C22H22N2O3/c1-2-27-16-8-10-18-20(12-16)23-13-24-21(18)15-7-9-17(22(25)26)19(11-15)14-5-3-4-6-14/h7-14H,2-6H2,1H3,(H,25,26) |
InChI Key |
LIZGTJPPOJGDHW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=NC=N2)C3=CC(=C(C=C3)C(=O)O)C4CCCC4 |
Origin of Product |
United States |
Foundational & Exploratory
CaMKK2-IN-1: A Technical Guide to its Mechanism of Action on AMPK Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2) is a crucial serine/threonine kinase that acts as a central node in cellular signaling, translating calcium signals into downstream physiological responses. One of its key substrates is AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[1][2] The dysregulation of the CaMKK2-AMPK signaling axis has been implicated in a variety of diseases, including metabolic disorders, cancer, and neurological conditions, making CaMKK2 an attractive therapeutic target.[3][4][5]
This technical guide provides an in-depth overview of CaMKK2-IN-1, a selective inhibitor of CaMKK2, and its mechanism of action on AMPK signaling. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound and its utility in studying the CaMKK2-AMPK pathway.
This compound: A Selective Chemical Probe
This compound, also known as SGC-CAMKK2-1, was developed as a potent and selective chemical probe to investigate the biological functions of CaMKK2. It offers significant advantages over older, less selective inhibitors like STO-609, which has been shown to have numerous off-target effects.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and the comparative inhibitor STO-609.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound (SGC-CAMKK2-1) | CaMKK2 | 7 | In vitro kinase assay | |
| This compound (SGC-CAMKK2-1) | CaMKK2 | ~70-80 | In vitro enzyme kinetics | |
| STO-609 | CaMKK2 | 58 | In vitro enzyme assay | |
| STO-609 | CaMKK2 | ~70-80 | In vitro enzyme kinetics | |
| This compound (SGC-CAMKK2-1) | CaMKK1 | ~200-260 | In vitro enzyme kinetics | |
| STO-609 | CaMKK1 | ~200-260 | In vitro enzyme kinetics |
Table 1: In Vitro Inhibitory Potency of this compound and STO-609.
| Compound | Cell Line | Assay Type | IC50 | Reference |
| This compound (SGC-CAMKK2-1) | HEK293 | NanoBRET Target Engagement | 270 nM | |
| STO-609 | HEK293 | NanoBRET Target Engagement | > 10 µM | |
| This compound (SGC-CAMKK2-1) & STO-609 | A549 (LKB1-deficient) | Ionomycin-stimulated AMPKα phosphorylation | Dose-dependent inhibition |
Table 2: Cellular Activity of this compound and STO-609.
Mechanism of Action on AMPK Signaling
CaMKK2 activates AMPK by directly phosphorylating the α-subunit at threonine 172 (Thr172) within its activation loop. This activation is triggered by an increase in intracellular calcium levels, which leads to the binding of calcium/calmodulin to CaMKK2 and its subsequent activation.
This compound exerts its effect by competitively inhibiting the ATP-binding site of CaMKK2, thereby preventing the phosphorylation and subsequent activation of AMPK. This allows for the specific interrogation of the CaMKK2-dependent AMPK signaling pathway.
However, it is important to note that the role of CaMKK2 in AMPK activation can be cell-type and context-dependent. For instance, while CaMKK2 is a key upstream kinase for AMPK in some settings, studies in skeletal muscle have shown that contraction-stimulated AMPK activation is not dependent on CaMKK2.
Below is a diagram illustrating the CaMKK2-AMPK signaling pathway and the inhibitory action of this compound.
References
- 1. CaMKK2: bridging the gap between Ca2+ signaling and energy-sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A complete map of the Calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2) signaling pathway [scholarworks.indianapolis.iu.edu]
- 3. In Depth Analysis of Kinase Cross Screening Data to Identify CAMKK2 Inhibitory Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increased CaMKK2 expression is an adaptive response that maintains the fitness of tumor-infiltrating natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
CaMKK2-IN-1 (SGC-CAMKK2-1): A Technical Guide to its Discovery, Synthesis, and Characterization
Introduction: Calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2) is a crucial serine/threonine kinase that acts as a central node in cellular signaling.[1][2] Activated by calcium/calmodulin (Ca²⁺/CaM), CaMKK2 phosphorylates and activates downstream kinases, primarily AMP-activated protein kinase (AMPK), CaM-dependent protein kinase I (CaMKI), and CaM-dependent protein kinase IV (CaMKIV).[1][3][4] This signaling cascade is integral to regulating numerous physiological processes, including energy metabolism, inflammation, neuronal function, and cell growth. Given its role in various pathologies such as cancer, metabolic disorders, and neurological diseases, CaMKK2 has emerged as a significant therapeutic target.
For years, the primary tool for studying CaMKK2 function was the small molecule inhibitor STO-609. However, subsequent studies revealed that STO-609 has off-target effects, inhibiting other kinases, which could lead to confounding results in biological experiments. This limitation highlighted the need for a more potent and selective chemical probe to accurately investigate the biological roles of CaMKK2. In response, the Structural Genomics Consortium (SGC) developed SGC-CAMKK2-1, a selective, cell-penetrant inhibitor designed to be a reliable tool for interrogating CaMKK2 signaling. This document provides a comprehensive technical overview of the discovery, synthesis, and characterization of SGC-CAMKK2-1 (referred to interchangeably as CaMKK2-IN-1).
The CaMKK2 Signaling Pathway
CaMKK2 acts as a key transducer of intracellular calcium signals. An increase in intracellular Ca²⁺ leads to the formation of the Ca²⁺/Calmodulin complex, which binds to and activates CaMKK2. Activated CaMKK2 then phosphorylates key threonine residues within the activation loops of its primary substrates—CaMKI, CaMKIV, and AMPK—thereby increasing their kinase activity. This cascade allows Ca²⁺ signals to influence a wide array of cellular functions, from gene expression and metabolism to cell survival and differentiation.
Figure 1: The CaMKK2 signaling cascade.
Discovery of SGC-CAMKK2-1
The development of SGC-CAMKK2-1 was initiated to overcome the selectivity limitations of the existing inhibitor, STO-609. The discovery process was a targeted medicinal chemistry effort starting from a known potent, but non-selective, compound.
Discovery Workflow
The logical workflow for the development of SGC-CAMKK2-1 involved identifying a potent starting scaffold, optimizing it for selectivity, and then rigorously characterizing the resulting probe molecule and a corresponding inactive control.
Figure 2: Workflow for the discovery and validation of SGC-CAMKK2-1.
The starting point was a highly potent inhibitor from GlaxoSmithKline, GSK650394 (also referred to as compound 2), which had single-digit nanomolar potency but known activity against kinases other than CaMKK2. The medicinal chemistry campaign focused on modifying this scaffold to enhance its selectivity profile while maintaining high potency against CaMKK2. This effort led to the identification of SGC-CAMKK2-1 as a chemical probe with improved selectivity, alongside SGC-CAMKK2-1N, a structurally similar but biologically inactive compound to serve as a negative control for experiments.
Synthesis of SGC-CAMKK2-1
The synthesis of SGC-CAMKK2-1 is based on a furopyridine core. The general synthetic route is outlined below, based on the published schemes for SGC-CAMKK2-1 and its analogues.
Figure 3: Generalized synthetic workflow for SGC-CAMKK2-1.
Synthetic Protocol
The synthesis of SGC-CAMKK2-1 (designated as compound 5 in the primary literature) and its negative control SGC-CAMKK2-1N (compound 6) is achieved through a multi-step process. The key steps involve building upon a central furopyridine scaffold.
Step 1: Synthesis of the Furopyridine Core The synthesis begins with commercially available starting materials to construct a furopyridine intermediate that possesses functional handles suitable for diversification through coupling reactions.
Step 2: Suzuki Coupling A key intermediate is subjected to a Suzuki coupling reaction with an appropriate boronic acid or ester to install the side chain.
Step 3: Amide Coupling The final step involves an amide coupling reaction to attach the final piece of the molecule, yielding SGC-CAMKK2-1.
Note: The detailed, step-by-step synthesis with specific reagents, conditions, and purification methods is proprietary to the developing institution and typically detailed in the supplementary information of the primary publication. A general route for a related 1,8-naphthyridine-3-carbonitrile involves reacting an intermediate with substituted N-phenylacetamides in the presence of Na₂CO₃ and KI in DMF.
Quantitative Data and Characterization
SGC-CAMKK2-1 was extensively profiled to determine its potency, selectivity, and cellular activity. The data is summarized below in comparison to the less selective inhibitor STO-609 and the negative control SGC-CAMKK2-1N.
Table 1: In Vitro and Cellular Potency
| Compound | Enzymatic pIC₅₀ | Enzymatic IC₅₀ (nM) | Cellular Target Engagement IC₅₀ (nM) (NanoBRET) |
| SGC-CAMKK2-1 | 8.1 | 8 | 270 |
| STO-609 | ~7.1 | ~80 | >10,000 |
| SGC-CAMKK2-1N | <5.0 | 27,000 | >10,000 |
| (Data sourced from) |
Table 2: Kinome Selectivity Profile (KINOMEscan at 1 µM)
| Compound | Primary Target(s) | Off-Targets (PoC < 10) | Selectivity Score (S10) |
| SGC-CAMKK2-1 | CAMKK1, CAMKK2 | None | 0.004 |
| STO-609 | CAMKK2 | CK2, PIM2, PIM3, DYRK2, DYRK3, ERK8, MNK1, etc. | >0.1 |
| (PoC = Percent of Control, a lower value indicates stronger binding. S10 is the number of off-targets with PoC < 10 divided by the total number of kinases tested. Data sourced from) |
Table 3: Mouse Pharmacokinetics (Single 10 mg/kg I.P. Dose)
| Compound | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋ₜ (ng·h/mL) |
| SGC-CAMKK2-1 | 13 | 0.25 | 18 |
| STO-609 | 2063 | 0.25 | 2750 |
| (Data sourced from) | |||
| Note: The poor pharmacokinetic properties of SGC-CAMKK2-1 suggest its primary utility is for in vitro and cell-based assays, not in vivo studies. |
Detailed Experimental Protocols
CaMKK2 Enzyme Inhibition Assay
This assay quantifies the ability of an inhibitor to block the enzymatic activity of CaMKK2.
-
Principle: The assay measures the transfer of a radiolabeled phosphate from [γ-³²P]-ATP to a specific peptide substrate, CaMKKtide. The amount of incorporated radioactivity is inversely proportional to the inhibitor's potency.
-
Protocol:
-
Purified recombinant human CaMKK2 (e.g., 100 pM) is incubated in an assay buffer (e.g., 50 mM HEPES pH 7.4, 1 mM DTT, 0.02% Brij-35).
-
The reaction mixture contains 200 µM CaMKKtide peptide substrate, 100 µM CaCl₂, 1 µM Calmodulin, 5 mM MgCl₂, and 200 µM [γ-³²P]-ATP.
-
The inhibitor (SGC-CAMKK2-1) is added at various concentrations (typically in a serial dilution).
-
The reaction is initiated by adding the enzyme or ATP and incubated for 10-15 minutes at 30°C.
-
The reaction is stopped (e.g., by adding phosphoric acid), and the radiolabeled peptide is separated from the free [γ-³²P]-ATP, often by spotting the mixture onto phosphocellulose paper and washing away unbound ATP.
-
The radioactivity incorporated into the peptide is measured using a scintillation counter.
-
IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
NanoBRET™ Cellular Target Engagement Assay
This assay measures the ability of a compound to bind to CaMKK2 within living cells.
-
Principle: The assay uses Bioluminescence Resonance Energy Transfer (BRET). A NanoLuciferase (NLuc) enzyme is fused to CaMKK2 (NLuc-CaMKK2) and expressed in cells. A fluorescent tracer that binds to the CaMKK2 active site is added. When the tracer binds, its proximity to NLuc generates a BRET signal. A cell-permeable inhibitor competes with the tracer for binding, causing a dose-dependent decrease in the BRET signal.
-
Protocol:
-
HEK293 cells are transiently transfected with a plasmid encoding the NLuc-CaMKK2 fusion protein.
-
After 24 hours, the cells are harvested, washed, and resuspended in Opti-MEM medium.
-
The test inhibitor (SGC-CAMKK2-1) is serially diluted and added to the cells in a white-bottom 96-well plate.
-
The NanoBRET™ tracer is added to all wells.
-
The NanoBRET™ Nano-Glo® Substrate is added to initiate the luminescent reaction.
-
The plate is read on a luminometer capable of simultaneously measuring the donor (NLuc, ~460 nm) and acceptor (tracer, ~610 nm) emission signals.
-
The BRET ratio (acceptor emission / donor emission) is calculated and plotted against inhibitor concentration to determine the cellular IC₅₀.
-
KINOMEscan™ Selectivity Profile
This assay assesses the selectivity of an inhibitor by testing its binding against a large panel of human kinases.
-
Principle: The assay is a competition binding assay. A test compound is incubated with DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured via quantitative PCR of the DNA tag. A compound that binds the kinase prevents it from binding to the immobilized ligand, resulting in a lower signal.
-
Protocol:
-
The inhibitor (e.g., SGC-CAMKK2-1 at 1 µM) is mixed with a panel of human kinases expressed as T7 phage fusions.
-
An immobilized, broadly-selective kinase inhibitor (the ligand) is added to the mixture.
-
The mixture is incubated to allow for binding equilibrium.
-
Kinases that are not bound to the test inhibitor will bind to the immobilized ligand.
-
The solid support is washed to remove unbound kinases.
-
The amount of kinase remaining bound to the solid support is quantified by qPCR.
-
Results are reported as "Percent of Control" (PoC), where the control is a DMSO-only reaction. A PoC of 0 indicates complete binding of the test inhibitor, while a PoC of 100 indicates no binding.
-
References
- 1. Calcium/Calmodulin-dependent Protein Kinase Kinase 2: Roles in Signaling and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A complete map of the Calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2) signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Role of CaMKK2-IN-1 in Neuroinflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role of Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CaMKK2) in neuroinflammation and the utility of CaMKK2-IN-1 as a chemical probe to investigate these processes. This document outlines the core signaling pathways, presents key pharmacological data for CaMKK2 inhibitors, and offers detailed experimental protocols for in vitro neuroinflammation studies.
Introduction to CaMKK2 in Neuroinflammation
Neuroinflammation is a critical component in the pathophysiology of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Microglia, the resident immune cells of the central nervous system (CNS), are the principal mediators of this inflammatory response. Upon activation by stimuli such as lipopolysaccharide (LPS), a component of gram-negative bacteria, microglia release a cascade of pro-inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO).
Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CaMKK2) has emerged as a key upstream kinase in cellular signaling pathways that govern inflammation and neuronal function.[1] Activated by an increase in intracellular calcium, CaMKK2 phosphorylates and activates downstream kinases, notably AMP-activated protein kinase (AMPK) and CaM-dependent kinases (CaMKI and CaMKIV).[1] The activation of these downstream effectors can influence a variety of cellular processes, including the activation of the transcription factor NF-κB, a master regulator of inflammatory gene expression.[1] Therefore, the inhibition of CaMKK2 presents a promising therapeutic strategy for mitigating neuroinflammation.
This compound: A Potent and Selective Inhibitor
This compound is a selective and ligand-efficient inhibitor of CaMKK2, making it a valuable tool for dissecting the role of this kinase in biological systems. While direct studies of this compound in neuroinflammation are not yet widely published, its high potency suggests its utility in relevant in vitro models.
Pharmacological Data of CaMKK2 Inhibitors
The following table summarizes the quantitative data for this compound and other relevant CaMKK2 inhibitors for comparative purposes.
| Compound | Target | IC50 (nM) | Cellular Potency (µM) | Selectivity Notes | Reference(s) |
| This compound | CaMKK2 | 7 | Not Reported | Selective, ligand-efficient | [2][3] |
| SGC-CAMKK2-1 | CaMKK2 | 30 | 1.6 (p-AMPK inhibition) | Highly selective against 404 kinases | |
| STO-609 | CaMKK2 | ~25-80 | >10 (NanoBRET) | Known to inhibit other kinases (e.g., PIM3, ERK8) |
CaMKK2 Signaling Pathway in Neuroinflammation
The following diagram illustrates the central role of CaMKK2 in mediating inflammatory responses in microglia.
Caption: CaMKK2 signaling cascade in microglia.
Experimental Protocols for Studying this compound in Neuroinflammation
The following are detailed methodologies for key experiments to assess the effect of this compound on neuroinflammation in vitro.
Experimental Workflow
The general workflow for investigating the anti-neuroinflammatory effects of this compound is depicted below.
Caption: Workflow for in vitro neuroinflammation studies.
In Vitro Model of Neuroinflammation
This protocol describes the induction of an inflammatory response in the murine microglial cell line, BV-2, using LPS.
-
Cell Culture: Culture BV-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed 5 x 10^5 cells/well in a 6-well plate and allow them to adhere for 24 hours.
-
Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
Pre-treat the cells with desired concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for the desired time points (e.g., 30 minutes for signaling studies, 24 hours for cytokine and NO production).
-
-
Controls: Include a vehicle control (DMSO) and an LPS-only control.
Cell Viability Assay (MTT Assay)
To ensure that the observed anti-inflammatory effects are not due to cytotoxicity of this compound.
-
Procedure:
-
Seed BV-2 cells in a 96-well plate at a density of 5,000 cells/well.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Nitric Oxide Measurement (Griess Assay)
To quantify the production of nitric oxide, a key inflammatory mediator.
-
Procedure:
-
Collect the cell culture supernatant after 24 hours of LPS stimulation.
-
In a 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent I (sulfanilamide solution).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Cytokine Measurement (ELISA)
To measure the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.
-
Procedure:
-
Collect the cell culture supernatant after 24 hours of LPS stimulation.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., from R&D Systems, Abcam, or Thermo Fisher Scientific).
-
Briefly, coat a 96-well plate with a capture antibody, add the standards and samples, followed by a detection antibody, and then a substrate for color development.
-
Measure the absorbance and calculate the cytokine concentration based on the standard curve.
-
Western Blot Analysis
To analyze the phosphorylation status of key signaling proteins in the CaMKK2 pathway.
-
Protein Extraction:
-
After treatment (e.g., 30 minutes with LPS), wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Western Blotting:
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against phospho-AMPK, total AMPK, phospho-NF-κB p65, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Immunocytochemistry
To visualize changes in microglial morphology, an indicator of activation.
-
Procedure:
-
Culture and treat cells on glass coverslips.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 5% normal goat serum for 1 hour.
-
Incubate with a primary antibody against Iba1 (a microglia/macrophage-specific marker) overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize using a fluorescence microscope.
-
Conclusion
CaMKK2 is a pivotal kinase in the signaling pathways that drive neuroinflammation. The selective inhibitor, this compound, represents a valuable pharmacological tool for elucidating the precise role of CaMKK2 in neuroinflammatory and neurodegenerative diseases. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the therapeutic potential of targeting CaMKK2 in the context of CNS disorders. Further studies are warranted to explore the efficacy of this compound in more complex in vitro and in vivo models of neuroinflammation.
References
- 1. Hispidin inhibits LPS-induced nitric oxide production in BV-2 microglial cells via ROS-dependent MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]
- 3. Immunofluorescence Staining Using IBA1 and TMEM119 for Microglial Density, Morphology and Peripheral Myeloid Cell Infiltration Analysis in Mouse Brain [jove.com]
Investigating the Effects of CaMKK2-IN-1 on Cancer Cell Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CaMKK2) has emerged as a significant therapeutic target in oncology. As a key upstream kinase, CaMKK2 integrates calcium signaling with cellular metabolism, primarily through the activation of AMP-activated protein kinase (AMPK), a central regulator of energy homeostasis.[1][2] Dysregulation of the CaMKK2 signaling axis is implicated in the progression of various cancers, including prostate, breast, and ovarian cancer, by promoting cell proliferation, survival, and metabolic adaptation.[1][3]
This technical guide focuses on CaMKK2-IN-1, a selective and potent inhibitor of CaMKK2, and its effects on cancer cell metabolism. We will delve into the core signaling pathways, present quantitative data on the inhibitor's effects, provide detailed experimental protocols for key assays, and visualize complex relationships through signaling and workflow diagrams. This document is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of CaMKK2 inhibition in cancer.
CaMKK2 Signaling and its Role in Cancer Metabolism
CaMKK2 is a serine/threonine kinase that is activated by elevated intracellular calcium levels. Upon activation, it phosphorylates and activates several downstream targets, most notably AMP-activated protein kinase (AMPK), CaM-dependent protein kinase I (CaMKI), and CaM-dependent protein kinase IV (CaMKIV). The activation of these downstream effectors triggers a cascade of events that influence cellular metabolism, proliferation, and survival.
In the context of cancer, CaMKK2 is often overexpressed and contributes to a metabolic phenotype that supports rapid cell growth and resistance to stress. A key mechanism is through the CaMKK2-AMPK axis. While AMPK is traditionally considered a tumor suppressor due to its role in inhibiting anabolic processes, in some cancer contexts, its activation can provide a survival advantage under metabolic stress. However, studies have also shown that CaMKK2 can promote cancer progression independently of AMPK, for instance, by increasing lipogenesis in prostate cancer.
This compound is a valuable tool to dissect these complex roles. As a selective inhibitor, it allows for the specific interrogation of CaMKK2-dependent pathways.
Quantitative Data on this compound Effects
The following tables summarize the available quantitative data on the effects of CaMKK2 inhibitors on key cellular processes in cancer cells. While specific metabolic flux data for this compound is still emerging in publicly available literature, data from other well-characterized CaMKK2 inhibitors like SGC-CAMKK2-1 and STO-609 provide valuable insights into the expected effects.
| Inhibitor | Target | Assay Type | Cell Line | IC50 | Reference |
| This compound | CaMKK2 | Kinase Assay | - | 7 nM | |
| SGC-CAMKK2-1 | CaMKK2 | p-AMPK (Thr172) Inhibition (Cellular) | C4-2 (Prostate Cancer) | 1.6 µM | |
| STO-609 | CaMKK2 | p-AMPK (Thr172) Inhibition (Cellular) | C4-2 (Prostate Cancer) | 10.7 µM | |
| STO-609 | CaMKK2α | Kinase Assay | - | Kᵢ = 80 ng/mL | |
| STO-609 | CaMKK2β | Kinase Assay | - | Kᵢ = 15 ng/mL |
| Inhibitor/Condition | Cell Line | Assay Type | Observed Effect | Reference |
| CaMKK2 Knockdown | Prostate Cancer Cells | Western Blot | Reduced expression of acetyl-CoA carboxylase and fatty acid synthase | |
| CaMKK2 Inhibition (STO-609) | Hepatocellular Carcinoma Cell Lines | Proliferation Assay | Decreased cell proliferation | |
| CaMKK2 Knockdown | Epithelial Ovarian Cancer Spheroids | Viability and Metastasis Assays | Decreased cell viability and metastatic potential |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: CaMKK2 Signaling Pathway in Cancer Metabolism.
Caption: Experimental Workflow for Investigating Metabolic Effects.
Experimental Protocols
Western Blot for Phospho-AMPK (Thr172)
Objective: To determine the effect of this compound on the phosphorylation of AMPK at Threonine 172, a marker of AMPK activation.
Materials:
-
Cancer cell line of interest (e.g., C4-2, MDA-MB-231)
-
Complete culture medium
-
This compound (and vehicle control, e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Phospho-protein lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.25% sodium deoxycholate, supplemented with protease and phosphatase inhibitor cocktails)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total AMPKα
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound or vehicle control for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells with 100-200 µL of ice-cold phospho-protein lysis buffer. Scrape cells and transfer lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Transfer: Prepare protein samples with Laemmli buffer and boil for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel and then transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-AMPK (Thr172) and total AMPK overnight at 4°C. Wash the membrane with TBST and then incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply chemiluminescent substrate and visualize the protein bands using an imaging system. Densitometry analysis can be used to quantify the ratio of phosphorylated to total AMPK.
MTT Cell Viability Assay
Objective: To assess the effect of this compound on the viability and proliferation of cancer cells and to determine its half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (serial dilutions)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control. Incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization of Formazan: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
Seahorse XF Metabolic Flux Assay
Objective: To measure the real-time oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of cancer cells treated with this compound, providing insights into mitochondrial respiration and glycolysis, respectively.
Materials:
-
Cancer cell line of interest
-
Seahorse XF cell culture microplate
-
This compound
-
Seahorse XF Base Medium (supplemented with glucose, pyruvate, and glutamine)
-
Seahorse XF Calibrant
-
Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A) or Glycolysis Stress Test Kit (containing glucose, oligomycin, and 2-DG)
-
Seahorse XF Analyzer
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density for the specific cell line. Incubate overnight.
-
Inhibitor Pre-treatment: On the day of the assay, replace the culture medium with Seahorse XF assay medium containing the desired concentration of this compound or vehicle control. Incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Sensor Cartridge Hydration and Calibration: Hydrate the sensor cartridge in Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Assay Execution: Load the injection ports of the hydrated sensor cartridge with the compounds from the Mito Stress Test or Glycolysis Stress Test kit. Place the cell plate in the Seahorse XF Analyzer. The instrument will measure baseline OCR and ECAR, followed by sequential injections of the metabolic modulators.
-
Data Analysis: The Seahorse software will calculate key metabolic parameters such as basal respiration, ATP-linked respiration, maximal respiration, spare respiratory capacity, basal glycolysis, and glycolytic capacity. Compare these parameters between this compound treated and control cells to determine the inhibitor's effect on cellular metabolism.
Conclusion
This compound is a potent and selective tool for investigating the role of CaMKK2 in cancer cell metabolism. The available data strongly suggest that inhibition of CaMKK2 can impact key signaling nodes like AMPK and affect cancer cell proliferation and survival. While direct quantitative data on the metabolic flux changes induced by this compound are still emerging, the provided protocols offer a robust framework for researchers to conduct these critical experiments. The continued investigation into CaMKK2 inhibitors like this compound holds significant promise for the development of novel therapeutic strategies that target the metabolic vulnerabilities of cancer cells. Further studies are warranted to fully elucidate the metabolic consequences of CaMKK2 inhibition across a broader range of cancer types and to translate these findings into clinical applications.
References
CaMKK2-IN-1 function in metabolic disorder research
An In-Depth Technical Guide to the Function of CaMKK2 Inhibition in Metabolic Disorder Research
Introduction
Calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2) has emerged as a critical signaling hub that integrates calcium signaling with cellular energy homeostasis, making it a compelling therapeutic target for a range of metabolic disorders.[1][2] As a key upstream kinase, CaMKK2 activates several crucial downstream effectors, including AMP-activated protein kinase (AMPK) and Ca2+/calmodulin-dependent protein kinases I and IV (CaMKI/IV), thereby regulating a multitude of physiological processes.[3][4] Dysregulation of the CaMKK2 signaling axis is implicated in the pathophysiology of obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[5]
This technical guide provides a comprehensive overview of the function of CaMKK2 in metabolism and the application of its inhibitors in preclinical research. While the term "CaMKK2-IN-1" is not standard nomenclature in the published literature, this document will focus on the most widely studied and characterized inhibitors of CaMKK2, namely the first-generation compound STO-609 and the more recent, highly selective chemical probe SGC-CAMKK2-1 . We will delve into the core signaling pathways, present quantitative data from key studies, provide detailed experimental protocols, and visualize complex relationships to equip researchers, scientists, and drug development professionals with the essential knowledge to explore this promising therapeutic target.
The CaMKK2 Signaling Axis in Metabolism
CaMKK2 acts as a primary sensor of intracellular calcium (Ca2+) fluctuations. Upon binding the Ca2+/calmodulin complex, CaMKK2 becomes activated and phosphorylates a conserved threonine residue in the activation loop of its downstream substrates. This signaling cascade is central to coordinating cellular responses with energy status and metabolic demands.
Key Downstream Effectors:
-
AMP-activated protein kinase (AMPK): A master regulator of cellular energy balance. The CaMKK2-AMPK axis integrates Ca2+ signals with cellular energy status, as CaMKK2 can activate AMPK independently of changes in the AMP:ATP ratio.
-
Ca2+/calmodulin-dependent protein kinase I (CaMKI) and IV (CaMKIV): These kinases are involved in various cellular processes, including gene expression and neuronal function. Full activation requires phosphorylation by CaMKKs.
-
Akt/PKB: CaMKK2 can also directly activate the oncogenic target Akt, linking it to cell survival and proliferation pathways.
The activation of these downstream pathways by CaMKK2 regulates a wide array of cellular activities that are fundamental to maintaining whole-body energy homeostasis.
Role of CaMKK2 Across Key Metabolic Tissues
CaMKK2 exerts its influence on whole-body metabolism through cell-intrinsic roles in several key tissues.
-
Hypothalamus: In the arcuate nucleus, CaMKK2 regulates the expression of orexigenic neuropeptides in response to hormones like ghrelin, thereby controlling appetite. Mice lacking CaMKK2 are protected from high-fat diet-induced obesity, partly due to reduced food intake.
-
Liver: As a central metabolic hub, the liver's function is heavily influenced by CaMKK2. The kinase promotes the expression of gluconeogenic enzymes. Consequently, genetic deletion or pharmacological inhibition of hepatic CaMKK2 lowers blood glucose, improves glucose tolerance, and can reverse hepatic steatosis (fatty liver).
-
Pancreas: In pancreatic β-cells, CaMKK2 acts as a gatekeeper for insulin secretion in response to glucose. Its activity can contribute to the over-secretion of insulin during chronic metabolic stress, which fosters insulin resistance.
-
Adipose Tissue: The CaMKK2-AMPK pathway plays a role in adipogenesis. Inhibition of this pathway in preadipocytes can accelerate their differentiation into mature adipocytes.
-
Immune Cells: In macrophages, CaMKK2 is a key regulator of inflammation. "Switching off" CaMKK2 in these immune cells can shift fat tissue towards a healthier, less inflammatory state, protecting against the harmful metabolic effects of a high-fat diet.
Quantitative Data on CaMKK2 Inhibitors
The development of small molecule inhibitors has been crucial for dissecting the function of CaMKK2. The tables below summarize key quantitative data for STO-609 and the more selective SGC-CAMKK2-1.
Table 1: In Vitro Potency and Selectivity of CaMKK2 Inhibitors
| Compound | Target | IC50 | Assay Type | Selectivity Note | Reference(s) |
|---|---|---|---|---|---|
| STO-609 | CaMKK2 | ~70-80 nM | Cell-free kinase assay | Inhibits several other kinases, including AMPK, at micromolar concentrations. | |
| SGC-CAMKK2-1 | CaMKK2 | 30 nM | Cell-free kinase assay | Excellent selectivity; in a panel of >400 kinases, only CaMKK1 and CaMKK2 showed significant binding. | |
| CaMKK1 | - | KINOMEscan (1 µM) | PoC = 12% | ||
| AMPK (in cells) | 1.6 µM | In-Cell Western (p-AMPK) | - | ||
| SGC-CAMKK2-1N | CaMKK2 | 27 µM | Cell-free kinase assay | Structurally related inactive control. |
PoC = Percentage of Control; lower values indicate stronger binding.
Table 2: Effects of CaMKK2 Inhibition/Deletion on Metabolic Parameters in Rodent Models
| Model / Intervention | Key Metabolic Outcome | Quantitative Change | Reference(s) |
|---|---|---|---|
| High-Fat Diet (HFD)-fed mice; Liver-specific CaMKK2 knockout | Glucose Tolerance (GTT) | Significantly improved glucose clearance compared to control. | |
| Blood Glucose | Lowered blood glucose levels. | ||
| HFD-fed CaMKK2-/- mice | Body Weight | Attenuated increase in body weight on HFD. | |
| Insulin Resistance (HOMA-IR) | Remained refractory to HFD-induced insulin resistance. | ||
| Fat Mass | Significant decrease in fat mass compared to wild-type on HFD. |
| TRAMP mice (prostate cancer model); Germline CaMKK2 deletion | Insulin Sensitivity | Improved insulin sensitivity. | |
Detailed Experimental Protocols
This section provides methodologies for key experiments used to study CaMKK2 inhibition.
Protocol 1: In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified CaMKK2.
Methodology:
-
Reaction Setup: Recombinantly purified human CaMKK2 protein and a substrate (e.g., a truncated, inactive form of AMPK) are incubated in a kinase buffer.
-
Initiation: The reaction is initiated by adding ATP-γ-³²P.
-
Incubation: The mixture is incubated at 30°C for a set time (e.g., 1 hour) to allow for phosphorylation of the substrate.
-
Termination: The reaction is stopped by adding SDS-PAGE loading buffer.
-
Analysis: Proteins are separated by SDS-PAGE, and the gel is dried. The incorporation of ³²P into the substrate is visualized by autoradiography. The intensity of the band indicates the level of kinase activity.
-
Inhibition Curve: To determine IC50 values, the assay is performed with serially diluted concentrations of the inhibitor (e.g., SGC-CAMKK2-1).
Protocol 2: NanoBRET™ Cellular Target Engagement Assay
This assay confirms that an inhibitor can bind to CaMKK2 within a live cell environment.
Methodology:
-
Transfection: HEK293 cells are transiently transfected with a construct encoding CaMKK2 fused to NanoLuc® (NL) luciferase.
-
Cell Culture: Cells are cultured for 24 hours to allow for protein expression.
-
Inhibitor Treatment: Cells are treated with various concentrations of the cell-permeant inhibitor (e.g., SGC-CAMKK2-1).
-
Tracer Addition: A fluorescent energy transfer probe (tracer) that binds to the ATP pocket of the kinase is added to the cells.
-
Signal Detection: In the absence of an inhibitor, the tracer binds to NL-CaMKK2, bringing the fluorophore close to the luciferase, which generates a Bioluminescence Resonance Energy Transfer (BRET) signal.
-
Analysis: The inhibitor competes with the tracer for binding to NL-CaMKK2, causing a dose-dependent decrease in the BRET signal. This allows for the calculation of cellular IC50.
Protocol 3: In Vivo Glucose and Insulin Tolerance Tests (GTT & ITT)
These are standard in vivo assays to assess whole-body glucose homeostasis and insulin sensitivity in rodent models.
Methodology:
-
Animal Model: Use relevant mouse models, such as liver-specific CaMKK2 knockout (CaMKK2LKO) mice and floxed controls (CaMKK2f/f), often challenged with a high-fat diet.
-
Fasting: Mice are fasted overnight (for GTT) or for 4-6 hours (for ITT).
-
Baseline Measurement: A baseline blood glucose reading is taken from the tail vein.
-
Injection:
-
GTT: Mice are given an intraperitoneal (IP) injection of glucose (e.g., 2 g/kg body weight).
-
ITT: Mice are given an IP injection of insulin (e.g., 0.75 U/kg body weight).
-
-
Time-Course Measurement: Blood glucose is measured at specific time points post-injection (e.g., 15, 30, 60, 90, and 120 minutes).
-
Analysis: The area under the curve (AUC) is calculated for the glucose excursion. A lower AUC in a GTT indicates improved glucose tolerance, while a greater glucose drop in an ITT indicates enhanced insulin sensitivity.
Conclusion and Future Directions
The body of research on CaMKK2 unequivocally establishes its role as a pivotal regulator of systemic metabolism. Its influence extends across the hypothalamus, liver, pancreas, and adipose tissue, making it a central node in the pathology of metabolic diseases. Pharmacological inhibition or genetic ablation of CaMKK2 consistently leads to improvements in glucose tolerance, increased insulin sensitivity, and protection from diet-induced obesity and hepatic steatosis in preclinical models.
The development of highly selective chemical probes like SGC-CAMKK2-1, along with its inactive control, represents a significant advancement for the field. These tools allow for more precise interrogation of CaMKK2 function, minimizing the confounding off-target effects associated with earlier inhibitors like STO-609.
Future research should focus on:
-
Translational Studies: Moving beyond rodent models to assess the efficacy and safety of CaMKK2 inhibition in larger animal models of metabolic disease.
-
Tissue-Specific Roles: Further dissecting the distinct contributions of CaMKK2 in different cell types (e.g., hepatocytes vs. immune cells) to the overall metabolic phenotype.
-
Drug Development: Optimizing the pharmacokinetic and pharmacodynamic properties of current inhibitors to develop drug candidates suitable for clinical evaluation.
References
- 1. CaMKK2: bridging the gap between Ca2+ signaling and energy-sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. What are CAMKK2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. portlandpress.com [portlandpress.com]
- 5. The Ca2+/Calmodulin/CaMKK2 Axis: Nature’s Metabolic CaMshaft - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of CaMKK2-IN-1: A Technical Guide for Researchers
An In-depth Analysis of a Potent and Selective CaMKK2 Inhibitor for Therapeutic Application
Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CaMKK2) has emerged as a critical signaling hub, integrating calcium and energy-sensing pathways to regulate a multitude of cellular processes. Its dysregulation is implicated in a range of pathologies, including cancer, metabolic disorders, and inflammatory diseases, making it a compelling target for therapeutic intervention. This technical guide focuses on CaMKK2-IN-1, a potent and selective inhibitor of CaMKK2, and explores its therapeutic potential.
Introduction to CaMKK2 and its Therapeutic Relevance
CaMKK2 is a serine/threonine kinase that is activated by elevated intracellular calcium levels via binding to calmodulin. Once activated, CaMKK2 phosphorylates and activates several key downstream effectors, including AMP-activated protein kinase (AMPK), CaMKI, and CaMKIV. Through these substrates, CaMKK2 plays a pivotal role in regulating cellular energy homeostasis, cell proliferation, differentiation, and migration.
The aberrant activity of CaMKK2 has been linked to the progression of various diseases. In oncology, increased CaMKK2 expression is associated with poor prognosis in several cancers, including prostate, breast, and liver cancer, where it can drive tumor growth and metastasis. In the context of metabolic diseases, CaMKK2 is involved in the regulation of glucose metabolism, insulin sensitivity, and adipogenesis, suggesting its inhibition could be beneficial for conditions like type 2 diabetes and obesity. Furthermore, CaMKK2's role in modulating inflammatory responses has positioned it as a potential target for treating chronic inflammatory conditions. The development of potent and selective inhibitors is therefore a key strategy to pharmacologically validate CaMKK2 as a therapeutic target and to advance new treatment paradigms.
This compound: A Potent and Selective Inhibitor
This compound (also known as CC-8977) is a selective, ligand-efficient inhibitor of CaMKK2. The following tables summarize the available quantitative data for this compound, highlighting its potency and selectivity.
Table 1: In Vitro and Cellular Activity of this compound
| Parameter | Value | Cell Line/Assay Condition | Reference |
| CaMKK2 Binding IC50 | 7 nM | In vitro binding assay | [1] |
| CaMKK1 Binding IC50 | 26 nM | In vitro binding assay | [1] |
| pAMPK Inhibition IC50 | 170 nM | LKB1 null A427 cells | [1] |
Table 2: Kinase Selectivity Profile of this compound
This compound has been shown to be highly selective for CaMKK2. It was profiled against a panel of 259 kinases and demonstrated high selectivity.[1] (Detailed panel data not publicly available).
Signaling Pathways and Mechanism of Action
This compound exerts its effects by directly binding to the ATP-binding pocket of CaMKK2, thereby preventing the phosphorylation and activation of its downstream substrates.
Experimental Protocols
Detailed experimental protocols are essential for the evaluation and application of this compound in research settings. The following are representative methodologies for key assays.
In Vitro Kinase Inhibition Assay (Binding Assay)
This protocol is a general representation for determining the IC50 value of an inhibitor against a purified kinase.
Protocol Steps:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Enzyme and Substrate Preparation: Dilute purified recombinant CaMKK2 and a suitable substrate (e.g., a specific peptide) in kinase assay buffer.
-
Reaction Incubation: In a microplate, combine the CaMKK2 enzyme with the various concentrations of this compound and incubate briefly at room temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.
-
Detection: After a set incubation period, terminate the reaction and measure the remaining kinase activity. The method of detection will depend on the assay format (e.g., ADP-Glo for luminescence, phosphocellulose paper for radiolabeled ATP).
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Phospho-AMPK Inhibition Assay
This protocol describes a method to assess the ability of this compound to inhibit the phosphorylation of a downstream target in a cellular context.
Protocol Steps:
-
Cell Culture: Plate LKB1-deficient cells, such as A427, which rely on CaMKK2 for AMPK activation.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phosphorylated AMPK (p-AMPK) and total AMPK.
-
Detection and Quantification: Use secondary antibodies conjugated to a detection enzyme (e.g., HRP) and a suitable substrate to visualize the protein bands. Quantify the band intensities.
-
Data Analysis: Normalize the p-AMPK signal to the total AMPK signal for each treatment condition. Plot the normalized values against the inhibitor concentration to determine the cellular IC50.
In Vivo Therapeutic Potential
While specific in vivo data for this compound is not yet widely published, the therapeutic potential of inhibiting CaMKK2 has been demonstrated in various preclinical models using other inhibitors or genetic approaches. These studies provide a strong rationale for the further development of potent and selective inhibitors like this compound.
-
Oncology: Inhibition of CaMKK2 has been shown to reduce tumor growth and metastasis in models of prostate, breast, and liver cancer. This is achieved through direct effects on cancer cell proliferation and survival, as well as by modulating the tumor microenvironment.
-
Metabolic Diseases: Genetic deletion or pharmacological inhibition of CaMKK2 in animal models has been shown to improve insulin sensitivity, reduce diet-induced obesity, and protect against hepatic steatosis.
-
Inflammatory and Skeletal Diseases: CaMKK2 inhibition has demonstrated beneficial effects in models of chronic inflammation and age-related bone loss, suggesting its potential in treating conditions like rheumatoid arthritis and osteoporosis.
Conclusion and Future Directions
This compound is a valuable research tool for elucidating the complex roles of CaMKK2 in health and disease. Its high potency and selectivity make it a superior probe compared to less specific inhibitors. The therapeutic rationale for CaMKK2 inhibition is strong and supported by a growing body of preclinical evidence across multiple disease areas.
Future research should focus on comprehensive in vivo characterization of this compound, including its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in various animal models of disease. Such studies will be crucial in validating the therapeutic potential of CaMKK2 inhibition and paving the way for the clinical development of this promising class of inhibitors. The continued exploration of this compound and other selective inhibitors will undoubtedly deepen our understanding of CaMKK2 biology and may ultimately lead to novel therapeutic strategies for a range of human diseases.
References
CaMKK2-IN-1: A Technical Guide to its Role in Autophagy Regulation
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: CaMKK2 as a Pivotal Regulator of Autophagy
Calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2) is a crucial upstream serine/threonine kinase that translates intracellular calcium signals into downstream signaling events. It functions as a key activator for several kinases, including AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism and autophagy[1][2][3]. The CaMKK2-mediated kinase cascade is integral to numerous Ca²⁺-dependent pathways, including metabolic regulation, transcriptional activation, and autophagy[3].
CaMKK2-IN-1 is a representative potent and selective small molecule inhibitor designed to probe the function of CaMKK2. By inhibiting CaMKK2, this tool compound allows for the precise dissection of its role in cellular processes. This guide focuses on the mechanism by which this compound regulates autophagy, providing detailed experimental frameworks and data interpretation.
The CaMKK2-AMPK-ULK1 Signaling Pathway in Autophagy
Autophagy is a catabolic process for degrading and recycling cellular components to maintain homeostasis[1]. Its regulation is tightly controlled by a network of signaling proteins. The CaMKK2-AMPK pathway is a central, mTOR-independent mechanism for initiating autophagy.
-
Activation Cascade : An increase in intracellular Ca²⁺ concentration activates CaMKK2. Activated CaMKK2 then phosphorylates and activates AMPK.
-
AMPK-Mediated Initiation : Once active, AMPK promotes the initiation of autophagy through two primary routes:
-
Direct ULK1 Activation : AMPK directly phosphorylates Unc-51 like autophagy activating kinase 1 (ULK1), a key initiator of the autophagosome formation.
-
mTORC1 Inhibition : AMPK can also inhibit the mechanistic target of rapamycin complex 1 (mTORC1), which is a major negative regulator of autophagy.
-
-
Inhibition by this compound : this compound blocks the initial step of this cascade. By inhibiting CaMKK2, it prevents the activation of AMPK, thereby suppressing ULK1-mediated autophagy initiation. This leads to a reduction in autophagic flux.
Caption: The CaMKK2-AMPK-ULK1 signaling cascade for autophagy regulation.
Quantitative Analysis of this compound Effects
Inhibition of CaMKK2 by this compound results in measurable changes to key autophagy markers. The expected outcome is an overall decrease in autophagic flux. This is characterized by reduced formation of autophagosomes (marked by LC3-II) and the accumulation of autophagy substrates (like p62/SQSTM1).
| Parameter Measured | Vehicle Control | This compound (10 µM) | Expected Outcome |
| LC3-II / LC3-I Ratio (Western Blot) | Baseline (e.g., 1.0) | Decreased (e.g., < 0.5) | Inhibition of autophagosome formation |
| p62 / GAPDH Ratio (Western Blot) | Baseline (e.g., 1.0) | Increased (e.g., > 1.5) | Blockade of autophagic degradation |
| GFP-LC3 Puncta per Cell (Microscopy) | 15 ± 4 | 3 ± 2 | Reduction in autophagosome number |
Note: Values are representative and will vary based on cell type, treatment duration, and experimental conditions.
Experimental Protocols
To assess the impact of this compound on autophagy, two primary methods are recommended: Western Blotting for key protein markers and Fluorescence Microscopy for visualizing autophagosomes.
Protocol: Western Blotting for LC3 and p62
This protocol quantifies the levels of LC3-II, a protein integral to the autophagosome membrane, and p62, a protein targeted for autophagic degradation. A decrease in the LC3-II/LC3-I ratio and an increase in p62 levels indicate autophagy inhibition.
Materials:
-
Cell Culture: Cells of interest (e.g., HeLa, LNCaP, HEK293T).
-
Treatment: this compound, Vehicle (e.g., DMSO).
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: BCA Protein Assay Kit.
-
Electrophoresis: 12% or 15% SDS-PAGE gels for LC3, 8% for p62.
-
Transfer: PVDF membrane.
-
Blocking Buffer: 5% non-fat milk in TBST (Tris-buffered saline, 0.1% Tween-20).
-
Primary Antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Mouse anti-GAPDH (loading control).
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
Detection: Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with this compound or vehicle for the desired time (e.g., 24 hours).
-
Lysis: Wash cells with ice-cold PBS, then lyse with RIPA buffer on ice for 15-30 minutes.
-
Protein Quantification: Centrifuge lysates at ~14,000 x g for 15 min at 4°C. Measure the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an appropriate percentage SDS-PAGE gel.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in 5% non-fat milk/TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-LC3B at 1:1000, anti-p62 at 1:1000) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3 times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.
-
Detection: Wash the membrane 3 times with TBST. Apply ECL substrate and visualize bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize LC3-II to LC3-I or a loading control, and p62 to a loading control.
Protocol: Fluorescence Microscopy for GFP-LC3 Puncta
This method visualizes autophagosome formation by monitoring the relocalization of a fluorescently tagged LC3 protein. In cells expressing GFP-LC3, the induction of autophagy causes the diffuse cytoplasmic fluorescence to coalesce into distinct puncta, representing autophagosomes. Inhibition of autophagy reduces the number of these puncta.
References
- 1. Frontiers | AMPK/mTOR Signaling in Autophagy Regulation During Cisplatin-Induced Acute Kidney Injury [frontiersin.org]
- 2. AMPK/mTOR Signaling in Autophagy Regulation During Cisplatin-Induced Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms Underlying Ca2+/Calmodulin-Dependent Protein Kinase Kinase Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Pharmacokinetics of CaMKK2 Inhibitors: A Technical Guide
Disclaimer: The compound "CaMKK2-IN-1" is not a publicly recognized name for a specific CaMKK2 inhibitor. This guide will focus on the pharmacokinetics of two well-characterized CaMKK2 inhibitors, STO-609 and SGC-CAMKK2-1 , as representative examples to provide a comprehensive understanding for researchers, scientists, and drug development professionals.
Calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2) is a crucial serine/threonine kinase that plays a significant role in cellular signaling, particularly in response to changes in intracellular calcium levels. It acts as an upstream activator for several important kinases, including CaMKI, CaMKIV, and AMP-activated protein kinase (AMPK), thereby influencing a wide array of physiological and pathological processes. These processes include energy homeostasis, inflammation, neuronal function, and the progression of diseases like cancer and metabolic disorders. The development of small molecule inhibitors targeting CaMKK2 is an active area of research, and understanding their pharmacokinetic profiles is essential for their preclinical and clinical development.
This technical guide provides an in-depth overview of the pharmacokinetics of CaMKK2 inhibitors, using STO-609 and SGC-CAMKK2-1 as primary examples. It includes a summary of available quantitative data, detailed experimental protocols for pharmacokinetic analysis, and visualizations of the CaMKK2 signaling pathway and a typical experimental workflow.
Data Presentation: Pharmacokinetics of CaMKK2 Inhibitors
The following tables summarize the available quantitative pharmacokinetic data for STO-609 and SGC-CAMKK2-1 in mice.
Table 1: Pharmacokinetic Parameters of STO-609 in Mice following a Single Intraperitoneal (i.p.) Injection
| Dose (µM/kg) | Cmax (µM) | t½ (hr) | AUC (0-24h) (µMhr) | AUC (0-inf) (µMhr) | Cl/F (L/hr) | Vz/F (L) |
| 30 | 1.2 ± 0.2 | 12.4 ± 2.1 | 10.1 ± 1.5 | 11.8 ± 1.9 | 0.09 ± 0.01 | 1.5 ± 0.2 |
| 300 | 10.5 ± 1.8 | 8.2 ± 1.3 | 75.6 ± 12.1 | 78.9 ± 12.5 | 0.06 ± 0.01 | 0.8 ± 0.1 |
Data adapted from a study in C57BL/6J male mice.[1][2] Parameters were calculated using non-compartmental analysis.
Table 2: Plasma Concentrations of SGC-CAMKK2-1 and STO-609 in Mice following a Single 10 mg/kg Intraperitoneal (i.p.) Injection
| Time (hr) | SGC-CAMKK2-1 Plasma Concentration (nM) | STO-609 Plasma Concentration (nM) |
| 0.5 | ~100 | ~1500 |
| 1 | ~75 | ~1200 |
| 3 | ~25 | ~800 |
| 8 | Undetectable | ~400 |
Data are approximate values derived from graphical representations in the source publication.[3][4] This study suggests that SGC-CAMKK2-1 has lower plasma exposure compared to STO-609 under these conditions.
Experimental Protocols
This section outlines a generalized, detailed methodology for conducting in vivo pharmacokinetic studies of CaMKK2 inhibitors in a murine model.
Animal Models and Husbandry
-
Species/Strain: C57BL/6J mice are commonly used for pharmacokinetic studies.
-
Age/Weight: Typically, 8-12 week old male mice weighing 20-25g are used.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Mice should be allowed to acclimatize to the facility for at least one week before the experiment.
Formulation and Dosing
-
Vehicle Preparation: The choice of vehicle is critical for ensuring the solubility and stability of the test compound. A common vehicle for intraperitoneal injection of small molecule inhibitors is a mixture of DMSO, and an aqueous solution containing a surfactant and a suspending agent (e.g., 5% DMSO in 0.5% HPMC/0.2% Polysorbate 80).[3]
-
Compound Formulation: The CaMKK2 inhibitor is first dissolved in a minimal amount of DMSO and then diluted with the aqueous vehicle to the final desired concentration.
-
Dose Administration: The formulated compound is administered via intraperitoneal (i.p.) injection. The injection volume is typically calculated based on the body weight of the individual mouse (e.g., 10 mL/kg).
Blood Sample Collection
-
Time Points: Blood samples are collected at multiple time points post-dose to accurately define the plasma concentration-time profile. Typical time points include: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
Method of Collection: Serial blood samples can be collected from the same mouse using techniques like submandibular or saphenous vein puncture. For terminal time points, cardiac puncture under anesthesia can be performed.
-
Sample Processing:
-
Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA).
-
The tubes are immediately placed on ice to minimize degradation of the analyte.
-
Plasma is separated by centrifuging the blood samples at approximately 2000 x g for 10 minutes at 4°C.
-
The resulting plasma supernatant is carefully transferred to clean tubes and stored at -80°C until analysis.
-
Bioanalytical Method: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the quantification of small molecules in biological matrices due to its high sensitivity and selectivity.
-
Sample Preparation:
-
Protein Precipitation: To remove proteins that can interfere with the analysis, an organic solvent like acetonitrile or methanol is added to the plasma samples. An internal standard (a molecule with similar properties to the analyte) is also added at this stage for accurate quantification.
-
Centrifugation: The mixture is vortexed and then centrifuged at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: The clear supernatant containing the analyte and internal standard is transferred to a new plate or vial for injection into the LC-MS/MS system.
-
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column is commonly used for the separation of small molecule inhibitors.
-
Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is often used for kinase inhibitors.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the mass of the analyte) and a specific product ion (a fragment of the analyte after collision-induced dissociation). This highly specific transition ensures that only the compound of interest is being measured.
-
Quantification: A calibration curve is generated by spiking known concentrations of the CaMKK2 inhibitor into blank plasma and analyzing these standards alongside the study samples. The concentration of the inhibitor in the study samples is then determined by comparing its peak area ratio to the internal standard against the calibration curve.
-
Pharmacokinetic Data Analysis
-
Software: Pharmacokinetic parameters are calculated from the plasma concentration-time data using specialized software such as Phoenix WinNonlin or PKSolver.
-
Analysis Method: Non-compartmental analysis (NCA) is a standard method used to determine key pharmacokinetic parameters including:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
t½: Elimination half-life.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
Cl/F: Apparent total clearance of the drug from plasma after extravascular administration.
-
Vz/F: Apparent volume of distribution.
-
Mandatory Visualizations
CaMKK2 Signaling Pathway
Caption: The CaMKK2 signaling cascade, initiated by increased intracellular calcium.
Experimental Workflow for In Vivo Pharmacokinetics
References
The Role of CaMKK2-IN-1 in Modulating Neuronal Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CaMKK2) is a critical upstream kinase in signaling pathways that govern neuronal plasticity, the fundamental process underlying learning and memory. The selective inhibitor, CaMKK2-IN-1, offers a potent tool to dissect the intricate role of CaMKK2 in synaptic function and to explore its therapeutic potential in neurological disorders. This document provides a comprehensive technical overview of the impact of CaMKK2 inhibition by this compound on neuronal plasticity, including its effects on long-term potentiation (LTP), long-term depression (LTD), and dendritic spine morphology. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and drug development efforts in this area.
Introduction to CaMKK2 and Neuronal Plasticity
Neuronal plasticity, the ability of synapses to strengthen or weaken over time, is essential for learning, memory, and cognitive function. A key molecular player in these processes is the influx of calcium ions (Ca2+) into the postsynaptic terminal, which activates a cascade of signaling events. CaMKK2 acts as a crucial sensor and transducer of these calcium signals.[1] Upon activation by calcium/calmodulin, CaMKK2 phosphorylates and activates several downstream targets, including CaMKI, CaMKIV, and AMP-activated protein kinase (AMPK), thereby initiating molecular changes that underpin synaptic plasticity.[1][2]
Dysregulation of the CaMKK2 signaling pathway has been implicated in various neurological and psychiatric disorders, making it an attractive target for therapeutic intervention. This compound is a selective, ligand-efficient inhibitor of CaMKK2 with an in vitro IC50 of 7 nM, providing a powerful pharmacological tool to probe the function of CaMKK2 in neuronal processes.[3]
CaMKK2 Signaling Pathway in Neurons
The CaMKK2 signaling cascade is initiated by an increase in intracellular calcium, often triggered by the activation of N-methyl-D-aspartate receptors (NMDARs) during synaptic activity. This cascade plays a pivotal role in both structural and functional plasticity.
References
Preliminary In Vivo Studies of CaMKK2 Modulators: A Technical Guide
Disclaimer: As of late 2025, a comprehensive review of published literature did not yield specific in vivo studies for a compound designated "CaMKK2-IN-1". This technical guide therefore summarizes the preliminary in vivo findings of other potent and selective CaMKK2 modulators, primarily the chemical probe SGC-CAMKK2-1 and the ligand-directed degrader CC3240 , to provide a representative framework for researchers, scientists, and drug development professionals.
Calcium/Calmodulin-dependent Protein Kinase Kinase 2 (CaMKK2) has emerged as a significant therapeutic target in oncology and metabolic diseases.[1][2][3] Its role in cellular energy homeostasis, cancer cell proliferation and migration, and regulation of the tumor microenvironment has spurred the development of various inhibitory molecules.[4][5] This guide details the available preliminary in vivo data, experimental methodologies, and associated signaling pathways for selective CaMKK2 modulators to inform future preclinical research.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo and related in vitro studies of SGC-CAMKK2-1 and CC3240.
Table 1: In Vitro Potency and Selectivity of CaMKK2 Modulators
| Compound | Target | Assay Type | IC50 / Potency | Selectivity Profile | Source |
| SGC-CAMKK2-1 | CaMKK2 | Enzymatic Assay | 30 nM | Highly selective; at 1 µM, only CaMKK1 and CaMKK2 showed significant binding out of 403 kinases. | |
| CaMKK2 | In-cell Western (pAMPK) | 1.6 µM (in C4-2 cells) | - | ||
| This compound | CaMKK2 | Not Specified | 7 nM | Selective, ligand-efficient | |
| CC3240 | CaMKK2 | Ligand-Directed Degrader | Degrades ~75% of CaMKK2 protein in primary mouse NK cells. | Specific CaMKK2 degrader | |
| STO-609 | CaMKK2 | Enzymatic Assay | 58 nM | Known off-targets include CK2, AMPK, MNK1, PIM kinases, DYRK kinases, and ERK8. |
Table 2: Pharmacokinetic Parameters of SGC-CAMKK2-1 in Mice
A study of SGC-CAMKK2-1 in mice after a single intraperitoneal (I.P.) administration provides initial pharmacokinetic insights.
| Parameter | Value | Animal Model | Dosing | Source |
| Route of Administration | Intraperitoneal (I.P.) | Mouse | Single dose | |
| Suitability for In Vivo | Determined to be suitable for in vivo experiments based on PK profile. | Mouse | Single dose |
Detailed quantitative PK values (e.g., Cmax, T1/2, AUC) from the primary publication were not available in the searched abstracts. Researchers should consult the full publication for this data.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of in vivo findings. The following protocols are based on studies with CaMKK2 knockout models and pharmacological modulators.
Protocol 1: General In Vivo Efficacy Study in Xenograft Cancer Models
This protocol is a composite based on methodologies used for studying CaMKK2 inhibition in cancer models.
-
Animal Model: Six-week-old athymic nude (nu/nu) mice are commonly used for xenograft studies.
-
Cell Line Implantation:
-
For subcutaneous tumors, cancer cells (e.g., 1 x 10^6 prostate or breast cancer cells) are suspended in a suitable medium (e.g., HBSS) and injected subcutaneously into the flank of the mice.
-
For metastatic models, luciferase-labeled cancer cells can be injected via tail vein or intraperitoneally to track metastatic progression.
-
-
Compound Administration:
-
Vehicle: A suitable vehicle is prepared (e.g., PEG-8, Polyethylene Glycol 400).
-
Dosing: The CaMKK2 inhibitor (e.g., STO-609 has been used at 40 μmol/kg) is administered via a specified route (e.g., intraperitoneal injection) at a defined frequency (e.g., twice weekly).
-
-
Monitoring and Endpoints:
-
Tumor Growth: For subcutaneous models, tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Metastasis: For metastatic models, bioluminescence imaging is used to monitor tumor burden over time.
-
Toxicity: Animal weight and general health are monitored throughout the study.
-
Necropsy: At the end of the study, mice are euthanized, and tumors and relevant tissues are collected for further analysis (e.g., histology, western blotting for target engagement).
-
Protocol 2: In Vivo Model of NK Cell-Mediated Metastasis Control
This protocol is based on a study using the CaMKK2 degrader CC3240 and knockout mice to investigate the role of CaMKK2 in natural killer (NK) cells.
-
Animal Model:
-
Immune-deficient mice (e.g., NSG mice) reconstituted with splenic NK cells from wild-type or CaMKK2 knockout mice.
-
Immune-competent mice with NK cell-specific deletion of CaMKK2 (e.g., crossing CaMKK2fl/fl mice with NKp46-Cre mice).
-
-
Tumor Cell Injection: Luciferase-expressing tumor cells (e.g., B16-F10 melanoma) are co-injected with NK cells into the tail vein of recipient mice.
-
Pharmacological Ablation (for CC3240): While the cited study used genetic ablation in vivo, an analogous pharmacological study would involve treating mice with CC3240 at a predetermined dose and schedule.
-
Monitoring Metastatic Progression: Full-body luciferin bioluminescence is measured over time to track the growth of metastatic tumors.
-
Immunophenotyping: At the study endpoint, lungs and other tissues are harvested. Flow cytometry is used to analyze immune cell populations, including the prevalence and viability of NK cells.
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of CaMKK2 inhibitors requires knowledge of the signaling pathways they modulate.
CaMKK2 Downstream Signaling Pathway
CaMKK2 is a central kinase that, upon activation by calcium/calmodulin, phosphorylates and activates several downstream kinases, including AMPK, CaMKI, and CaMKIV. These downstream effectors regulate a multitude of cellular processes.
Caption: CaMKK2 signaling cascade and point of inhibition.
General Workflow for In Vivo CaMKK2 Inhibitor Study
The following diagram illustrates a typical workflow for a preclinical in vivo study of a CaMKK2 inhibitor.
Caption: A generalized experimental workflow for in vivo studies.
Conclusion
References
- 1. SGC-CAMKK2-1: A Chemical Probe for CAMKK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Increased CaMKK2 expression is an adaptive response that maintains the fitness of tumor-infiltrating natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
The Impact of CaMKK2-IN-1 on Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of CaMKK2-IN-1, a potent and selective inhibitor of Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CaMKK2), on global gene expression profiles. By elucidating the transcriptomic consequences of CaMKK2 inhibition, this document aims to provide a comprehensive resource for researchers investigating CaMKK2-mediated signaling pathways and for professionals involved in the development of therapeutic agents targeting this kinase.
Introduction to CaMKK2 and its Inhibition
Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CaMKK2) is a crucial serine/threonine kinase that acts as a central node in cellular signaling, translating intracellular calcium signals into downstream cellular responses.[1] Its activation, triggered by an increase in intracellular calcium levels, leads to the phosphorylation and activation of several key downstream kinases, including AMP-activated protein kinase (AMPK), CaM-dependent protein kinase I (CaMKI), and CaM-dependent protein kinase IV (CaMKIV).[1][2] Through these downstream effectors, CaMKK2 plays a pivotal role in a wide array of physiological processes, including energy metabolism, cell proliferation, differentiation, and migration.
Dysregulation of the CaMKK2 signaling pathway has been implicated in the pathophysiology of numerous diseases, including various cancers (prostate, breast, ovarian, gastric, and hepatic), metabolic disorders, and inflammatory conditions. This has positioned CaMKK2 as an attractive therapeutic target. While the compound STO-609 has been widely used as a CaMKK2 inhibitor, it is known to have off-target effects. More recently, highly selective and potent inhibitors such as SGC-CAMKK2-1 have been developed, providing more precise tools to probe the functions of CaMKK2. This compound represents this class of next-generation inhibitors, enabling a more accurate assessment of the direct consequences of CaMKK2 inhibition on cellular processes, including gene expression.
CaMKK2 Signaling Pathway
The CaMKK2 signaling cascade is initiated by an influx of intracellular calcium, which binds to calmodulin (CaM). The Ca2+/CaM complex then binds to and activates CaMKK2. Activated CaMKK2, in turn, phosphorylates and activates its primary downstream targets: AMPK, CaMKI, and CaMKIV. These kinases then go on to modulate the activity of a multitude of transcription factors and other regulatory proteins, ultimately leading to changes in gene expression that govern various cellular functions.
Global Gene Expression Changes Induced by CaMKK2 Knockout
While specific transcriptomic data for this compound is emerging, valuable insights can be drawn from studies utilizing genetic knockout of CaMKK2. A comprehensive microarray analysis of murine hematopoietic stem cells (KSL) from wild-type and Camkk2 null mice provides a global view of the genes regulated by this kinase. In this study, a total of 1,831 genes were identified as differentially expressed, with 1,289 genes being significantly downregulated and 533 genes upregulated in the absence of CaMKK2.
The downregulated genes in the Camkk2 null cells were notably enriched in signatures associated with hematopoietic stem cells (HSCs) and early progenitors. Conversely, genes associated with late progenitor and erythroid lineages were significantly upregulated. These findings underscore the critical role of CaMKK2 in maintaining the transcriptional program of HSCs and regulating their differentiation and lineage commitment.
The following tables summarize the top differentially expressed genes from this study, providing a quantitative overview of the impact of CaMKK2 absence on the hematopoietic stem cell transcriptome.
Table 1: Top 10 Downregulated Genes in Camkk2 Knockout Hematopoietic Stem Cells
| Gene Symbol | Gene Name | Log2 Fold Change | p-value |
| Hlf | Hepatic leukemia factor | -1.58 | < 0.05 |
| Meis1 | Meis1 homeobox 1 | -1.45 | < 0.05 |
| Pbx1 | PBX homeobox 1 | -1.39 | < 0.05 |
| Prdm5 | PR/SET domain 5 | -1.32 | < 0.05 |
| Fhl2 | Four and a half LIM domains 2 | -1.28 | < 0.05 |
| Tcf7l2 | Transcription factor 7 like 2 | -1.25 | < 0.05 |
| Gata2 | GATA binding protein 2 | -1.21 | < 0.05 |
| Kit | KIT proto-oncogene, receptor tyrosine kinase | -1.18 | < 0.05 |
| Erg | ETS transcription factor | -1.15 | < 0.05 |
| Procr | Protein C receptor, endothelial | -1.12 | < 0.05 |
| (Data adapted from GEO dataset GSE95733) |
Table 2: Top 10 Upregulated Genes in Camkk2 Knockout Hematopoietic Stem Cells
| Gene Symbol | Gene Name | Log2 Fold Change | p-value |
| Gata1 | GATA binding protein 1 | 1.89 | < 0.05 |
| Klf1 | Kruppel like factor 1 | 1.76 | < 0.05 |
| Epor | Erythropoietin receptor | 1.68 | < 0.05 |
| Tal1 | TAL bHLH transcription factor 1, erythroid differentiation factor | 1.62 | < 0.05 |
| Lmo2 | LIM domain only 2 | 1.55 | < 0.05 |
| S100a8 | S100 calcium binding protein A8 | 1.49 | < 0.05 |
| S100a9 | S100 calcium binding protein A9 | 1.42 | < 0.05 |
| Mpo | Myeloperoxidase | 1.38 | < 0.05 |
| Ctsg | Cathepsin G | 1.33 | < 0.05 |
| Elane | Elastase, neutrophil expressed | 1.29 | < 0.05 |
| (Data adapted from GEO dataset GSE95733) |
Experimental Protocols
This section outlines a representative experimental workflow for assessing the impact of a CaMKK2 inhibitor on gene expression in a cancer cell line.
Detailed Methodologies
1. Cell Culture and Inhibitor Treatment:
-
Cell Line: LNCaP human prostate adenocarcinoma cells are a suitable model as CaMKK2 expression is upregulated in prostate cancer.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in 6-well plates and allowed to adhere for 24 hours. The medium is then replaced with fresh medium containing either this compound at a final concentration of 1-10 µM or an equivalent volume of DMSO as a vehicle control. Cells are incubated for 24 to 48 hours.
2. RNA Isolation and Quality Control:
-
RNA Extraction: Total RNA is extracted from the cells using a commercially available kit, such as the RNeasy Mini Kit (Qiagen), following the manufacturer's instructions. This includes an on-column DNase digestion step to remove any contaminating genomic DNA.
-
Quality and Quantity Assessment: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). The integrity of the RNA is assessed using a microfluidics-based platform (e.g., Agilent Bioanalyzer). High-quality RNA with a RIN (RNA Integrity Number) value > 8 is recommended for downstream applications.
3. RNA Library Preparation and Sequencing:
-
Library Preparation: Strand-specific RNA sequencing libraries are prepared from 1 µg of total RNA using a kit such as the NEBNext Ultra II Directional RNA Library Prep Kit for Illumina. Poly(A) containing mRNA molecules are purified using oligo(dT)-attached magnetic beads.
-
Fragmentation and Priming: The purified mRNA is fragmented into smaller pieces.
-
cDNA Synthesis: First-strand cDNA is synthesized using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.
-
End Repair and Ligation: The ends of the double-stranded cDNA are repaired, and an 'A' base is added to the 3' end. Sequencing adapters are then ligated to the fragments.
-
Amplification: The adapter-ligated fragments are amplified by PCR to generate the final cDNA library.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as an Illumina NovaSeq, to generate paired-end reads.
4. Bioinformatic Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapter sequences and low-quality reads are trimmed or removed.
-
Alignment: The processed reads are aligned to the human reference genome (e.g., hg38) using a splice-aware aligner like STAR.
-
Gene Expression Quantification: The number of reads mapping to each gene is counted using tools such as featureCounts or HTSeq.
-
Differential Expression Analysis: The raw gene counts are used to identify differentially expressed genes (DEGs) between the this compound treated and vehicle control groups using R packages like DESeq2 or edgeR. Genes with an adjusted p-value < 0.05 and a log2 fold change > 1 or < -1 are typically considered significantly differentially expressed.
-
Functional Enrichment Analysis: The list of DEGs is subjected to Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG pathways) to identify the biological processes and signaling pathways that are significantly affected by CaMKK2 inhibition.
-
Validation: The expression changes of a subset of key DEGs are validated using an independent method, such as quantitative real-time PCR (RT-qPCR).
Conclusion
The inhibition of CaMKK2 by specific small molecules like this compound induces significant changes in the cellular transcriptome. As evidenced by studies on CaMKK2 knockout models, the absence of CaMKK2 function profoundly alters the expression of genes involved in fundamental cellular processes such as cell fate decisions, differentiation, and proliferation. The provided data from hematopoietic stem cells offers a quantitative glimpse into the extensive regulatory role of CaMKK2 in gene expression.
The detailed experimental protocols and bioinformatic workflows presented in this guide offer a robust framework for researchers to investigate the specific effects of CaMKK2 inhibitors on gene expression in their systems of interest. Such studies are crucial for a deeper understanding of CaMKK2 biology and for the continued development of targeted therapies for a range of diseases. The use of highly selective inhibitors like SGC-CAMKK2-1 and this compound will be instrumental in delineating the precise transcriptomic consequences of CaMKK2 inhibition, paving the way for novel therapeutic strategies.
References
- 1. An optimized protocol for microarray validation by quantitative PCR using amplified amino allyl labeled RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential gene expression analysis pipelines and bioinformatic tools for the identification of specific biomarkers: A review - PMC [pmc.ncbi.nlm.nih.gov]
Initial Assessment of CaMKK2 Inhibition in Prostate Cancer Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CaMKK2) has emerged as a significant therapeutic target in the context of prostate cancer. As a key downstream effector of the Androgen Receptor (AR), CaMKK2 plays a pivotal role in driving tumor cell growth, proliferation, migration, and metabolic reprogramming. This technical guide provides an in-depth initial assessment of targeting CaMKK2 in preclinical prostate cancer models. It summarizes key quantitative data from in vitro and in vivo studies, details relevant experimental protocols, and visualizes the complex signaling pathways and experimental workflows. The evidence presented herein supports the continued investigation of CaMKK2 inhibitors, such as the conceptual CaMKK2-IN-1, as a promising therapeutic strategy for prostate cancer, including castration-resistant prostate cancer (CRPC).
Introduction
Prostate cancer is a leading cause of cancer-related mortality in men.[1] While androgen deprivation therapy is the standard of care for advanced disease, most patients eventually progress to castration-resistant prostate cancer (CRPC), highlighting the need for novel therapeutic targets.[1] The Androgen Receptor (AR) signaling axis remains a critical driver of disease progression even in CRPC.[2] Recent research has identified Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CaMKK2) as a direct transcriptional target of the AR, positioning it as a key mediator of androgen-driven tumorigenesis.[3][4]
CaMKK2 is a serine/threonine kinase that, once activated, initiates several downstream signaling cascades implicated in cancer progression. Its expression is elevated in metastatic prostate cancer and correlates with disease progression. Inhibition of CaMKK2, either genetically or pharmacologically, has been shown to impede prostate cancer progression in various preclinical models. This guide will synthesize the foundational data on CaMKK2 inhibition in prostate cancer, with a focus on the effects of inhibitors conceptually similar to "this compound".
The Role of CaMKK2 in Prostate Cancer Signaling
CaMKK2 is a central node in a complex signaling network that promotes prostate cancer. The primary pathways are detailed below.
The AR-CaMKK2 Axis
The CAMKK2 gene is a direct transcriptional target of the Androgen Receptor. Androgens, such as dihydrotestosterone (DHT), bind to the AR, which then translocates to the nucleus and activates CAMKK2 gene expression. This creates a positive feedback loop where CaMKK2 can, in turn, stabilize and enhance the transcriptional activity of the AR.
CaMKK2-AMPK Signaling
A major downstream effector of CaMKK2 is the AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. CaMKK2 phosphorylates and activates AMPK, which in turn can influence multiple cellular processes including metabolism, cell growth, and migration. However, some studies suggest that CaMKK2 can also promote prostate cancer independently of AMPK, particularly through effects on lipogenesis.
CaMKK2 and Autophagy
In the context of CRPC, the AR can co-opt the CaMKK2-AMPK signaling cascade to drive autophagy through the phosphorylation of ULK1 (Unc-51 like autophagy activating kinase 1). This pro-survival mechanism can be targeted by inhibiting CaMKK2.
CaMKK2-CREB Signaling
Recent evidence points to an alternative pathway where CaMKK2 signals through CaMKI and the transcription factor CREB (cAMP response element-binding protein) to regulate cholesterol metabolism, thereby promoting CRPC growth.
Quantitative Data on CaMKK2 Inhibition
The following tables summarize the quantitative effects of CaMKK2 inhibition in various prostate cancer models. Inhibition was achieved through genetic methods (knockout/knockdown) or pharmacological agents like STO-609.
Table 1: In Vitro Effects of CaMKK2 Inhibition on Prostate Cancer Cells
| Cell Line | Inhibition Method | Parameter | Result | Reference |
| LNCaP | siRNA | Proliferation | Reduction, G1 arrest | |
| LNCaP | siRNA | Migration & Invasion | Abrogated androgen-stimulated effects | |
| LNCaP | STO-609 | Lipogenesis | Reduced | |
| C4-2 | CRISPR KO | Cell Growth | Impaired | |
| C4-2 | CRISPR KO | Colony Formation | Blocked | |
| 22Rv1 | STO-609 | Cell Growth | Inhibited |
Table 2: In Vivo Effects of CaMKK2 Inhibition on Prostate Cancer Models
| Model | Inhibition Method | Parameter | Result | Reference |
| Pten-null mice | Genetic Deletion | Prostate Weight | Significantly decreased at 12, 17, and 26 weeks | |
| Pten-null mice | STO-609 | Disease Progression | Reduced | |
| C4-2 Xenograft | CRISPR KO | Tumor Growth | Profoundly impaired | |
| C4-2 Xenograft | CRISPR KO | Survival | Significantly prolonged | |
| 22Rv1 Xenograft | shRNA (Doxycycline-inducible) | Tumor Burden | Decreased over time | |
| TRAMP mice | Germline KO | Primary Tumorigenesis | Slowed | |
| CRPC Xenograft | STO-609 | Tumor Growth | Decreased |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
Cell Culture
-
Cell Lines: LNCaP (androgen-sensitive), C4-2, and 22Rv1 (castration-resistant) human prostate cancer cell lines are commonly used.
-
Media: Cells are typically cultured in RPMI-1640 or IMEM medium supplemented with 5-10% Fetal Bovine Serum (FBS) and antibiotics. For androgen-stimulation experiments, cells are often maintained in steroid-depleted media (e.g., using charcoal-stripped FBS) before treatment with DHT (e.g., 10 nM).
Genetic Inhibition of CaMKK2
-
siRNA: Small interfering RNAs targeting CaMKK2 are transfected into cells using lipid-based reagents to achieve transient knockdown.
-
CRISPR/Cas9: Lentiviral delivery of Cas9 and guide RNAs targeting CAMKK2 is used to generate stable knockout cell lines.
-
shRNA: Doxycycline-inducible short hairpin RNA systems allow for controlled knockdown of CaMKK2 expression both in vitro and in vivo.
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., NSG mice) are typically used for xenograft studies.
-
Cell Implantation: Prostate cancer cells (e.g., 1-2 x 10^6 C4-2 or 22Rv1 cells) are suspended in a solution like Matrigel and injected subcutaneously into the flanks of male mice. For castration-resistant models, mice are surgically castrated prior to or at the time of cell injection.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = (Length x Width^2)/2).
-
Pharmacological Treatment: For studies involving inhibitors like STO-609, the compound is administered via routes such as intraperitoneal (I.P.) injection at specified doses and schedules.
-
Endpoint Analysis: At the end of the study, tumors are excised for weight measurement and further analysis, including histology (H&E), immunohistochemistry for proliferation markers (e.g., BrdU, Ki67), and apoptosis markers (e.g., TUNEL).
Conclusion and Future Directions
The collective evidence strongly indicates that CaMKK2 is a critical driver of prostate cancer progression, acting downstream of the AR to influence cell growth, survival, migration, and metabolism. Inhibition of CaMKK2, demonstrated through both genetic and pharmacological means in various preclinical models, leads to significant anti-tumor effects. These findings provide a solid rationale for the development of potent and selective CaMKK2 inhibitors, such as a hypothetical "this compound," for the treatment of prostate cancer, particularly in the advanced, castration-resistant setting.
Future research should focus on:
-
Developing highly selective and potent CaMKK2 inhibitors with favorable pharmacokinetic properties for clinical translation.
-
Investigating potential mechanisms of resistance to CaMKK2 inhibition, such as the observed upregulation of angiogenesis.
-
Exploring rational combination therapies, such as co-targeting CaMKK2 and angiogenesis or combining CaMKK2 inhibitors with AMPK activators.
-
Further elucidating the non-cell-autonomous roles of CaMKK2 in the tumor microenvironment, including its function in immune cells.
This technical guide serves as a foundational resource for researchers and drug developers, summarizing the initial assessment of CaMKK2 as a therapeutic target in prostate cancer and outlining the experimental basis for its continued investigation.
References
- 1. CAMKK2 promotes prostate cancer independently of AMPK via increased lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Androgen Receptor-CaMKK2 Axis in Prostate Cancer and Bone Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Androgen Receptor-CaMKK2 Axis in Prostate Cancer and Bone Microenvironment [frontiersin.org]
- 4. Regulation and role of CAMKK2 in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CaMKK2-IN-1 in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2) is a serine/threonine kinase that plays a pivotal role in various cellular processes by acting as a key upstream activator of CaMKI, CaMKIV, and AMP-activated protein kinase (AMPK).[1][2][3][4][5] Its involvement in critical signaling pathways has implicated CaMKK2 in a range of physiological and pathophysiological conditions, including metabolic regulation, neuronal function, inflammation, and cancer. Consequently, CaMKK2 has emerged as an attractive therapeutic target.
CaMKK2-IN-1 is a potent and selective inhibitor of CaMKK2, making it a valuable tool for elucidating the biological functions of this kinase and for drug discovery efforts. This document provides detailed application notes and protocols for the use of this compound in in vitro kinase assays.
CaMKK2 Signaling Pathway
CaMKK2 is activated by an increase in intracellular calcium levels, which leads to the binding of the calcium-calmodulin (Ca2+/CaM) complex. This activation triggers a signaling cascade where CaMKK2 phosphorylates and activates its downstream targets. The primary substrates of CaMKK2 are CaMKI, CaMKIV, and AMPKα. The activation of these kinases, in turn, regulates a multitude of cellular processes.
Caption: CaMKK2 Signaling Pathway and Point of Inhibition by this compound.
Quantitative Data of CaMKK2 Inhibitors
The potency of this compound has been determined in biochemical assays. For comparison, data for other commonly used or well-characterized CaMKK2 inhibitors are also presented.
| Inhibitor | IC50 (nM) | Assay Type | Reference |
| This compound | 7 | Biochemical Assay | |
| SGC-CAMKK2-1 | 30 | Biochemical Assay | |
| STO-609 | 58 | Biochemical Assay |
Experimental Protocols
Biochemical Kinase Assay (Radiometric)
This protocol describes a method to measure the kinase activity of CaMKK2 by quantifying the transfer of a radiolabeled phosphate from [γ-³²P]-ATP to a peptide substrate.
Experimental Workflow:
Caption: Workflow for a radiometric CaMKK2 kinase assay.
Materials:
-
Recombinant CaMKK2 enzyme
-
CaMKKtide (peptide substrate)
-
This compound (or other inhibitors)
-
[γ-³²P]-ATP
-
Assay Buffer: 50 mM HEPES (pH 7.4), 1 mM DTT, 0.02% (v/v) Brij-35
-
Activators: 100 µM CaCl₂, 1 µM Calmodulin (CaM)
-
Reaction components: 5 mM MgCl₂, unlabeled ATP
-
P81 phosphocellulose paper
-
1% Phosphoric acid
-
Scintillation counter and vials
Procedure:
-
Prepare a master mix containing the assay buffer, 100 µM CaCl₂, 1 µM CaM, 5 mM MgCl₂, and 200 µM CaMKKtide.
-
Prepare serial dilutions of this compound in DMSO. A final DMSO concentration of 1-2% in the assay is recommended.
-
Add 10 µL of the master mix to each well of a 96-well plate.
-
Add 1 µL of the diluted inhibitor or DMSO (for control) to the appropriate wells.
-
Add 100 pM of purified recombinant CaMKK2 to each well.
-
Initiate the reaction by adding [γ-³²P]-ATP to a final concentration of 200 µM.
-
Incubate the reaction for 10 minutes at 30°C.
-
Terminate the reaction by spotting 15 µL of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively in 1% phosphoric acid to remove unincorporated [γ-³²P]-ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Analyze the data by plotting the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Non-Radiometric Kinase Binding Assay (LanthaScreen™)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding of an inhibitor to the kinase.
Materials:
-
CaMKK2 enzyme
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
This compound (or other inhibitors)
-
Kinase Buffer A (5X stock)
-
384-well plate
Procedure:
-
Prepare a 1X Kinase Buffer by diluting the 5X stock with distilled H₂O.
-
Prepare serial dilutions of the test compound (e.g., this compound) in DMSO, followed by a dilution in 1X Kinase Buffer.
-
Prepare a 3X Kinase/Antibody mixture in 1X Kinase Buffer.
-
Prepare a 3X Tracer solution in 1X Kinase Buffer.
-
Add 5 µL of the diluted test compound to the wells of a 384-well plate.
-
Add 5 µL of the 3X Kinase/Antibody mixture to each well.
-
Add 5 µL of the 3X Tracer solution to each well.
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and plot against the inhibitor concentration to determine the IC50 value.
Cellular Target Engagement Assay (NanoBRET™)
This assay quantifies the binding of an inhibitor to CaMKK2 within living cells.
Materials:
-
HEK293 cells
-
Plasmid encoding NanoLuc®-CaMKK2 fusion protein
-
Transfection reagent
-
NanoBRET™ Tracer
-
This compound (or other cell-permeable inhibitors)
-
Opti-MEM™ I Reduced Serum Medium
-
Nano-Glo® Substrate and Luciferase Assay Buffer
Procedure:
-
Transfect HEK293 cells with the NanoLuc®-CaMKK2 fusion plasmid and plate in a 96-well plate.
-
Incubate the cells for 24 hours.
-
Prepare serial dilutions of this compound.
-
Add the diluted inhibitor to the cells and incubate.
-
Add the NanoBRET™ Tracer to the cells.
-
Add the Nano-Glo® Substrate to generate the luminescent signal.
-
Measure the BRET signal (acceptor emission/donor emission) using a plate reader equipped for BRET measurements.
-
Plot the BRET ratio against the inhibitor concentration to determine cellular target engagement and IC50.
Conclusion
This compound is a potent and selective tool for studying the function of CaMKK2. The protocols provided herein offer robust methods for characterizing the inhibitory activity of this compound and other compounds in both biochemical and cellular contexts. The choice of assay will depend on the specific research question, with radiometric assays providing a direct measure of catalytic activity and binding or cellular assays offering insights into inhibitor affinity and target engagement in a more physiological setting.
References
- 1. A complete map of the Calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2) signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAMKK2 - Wikipedia [en.wikipedia.org]
- 3. portlandpress.com [portlandpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Calcium/Calmodulin-dependent Protein Kinase Kinase 2: Roles in Signaling and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CaMKK2-IN-1 in Live-Cell Imaging Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CaMKK2-IN-1, a potent and selective inhibitor of Calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2), in live-cell imaging experiments. The protocols outlined below are designed to enable the real-time visualization of CaMKK2 inhibition's effects on downstream signaling pathways.
Introduction to CaMKK2 and this compound
Calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2) is a crucial serine/threonine kinase that translates intracellular calcium signals into downstream cellular responses. Activated by the binding of a Ca2+/calmodulin complex, CaMKK2 phosphorylates and activates several key protein kinases, including AMP-activated protein kinase (AMPK), CaM-dependent protein kinase I (CaMKI), and CaMKIV.[1][2][3] This signaling cascade plays a vital role in regulating cellular energy homeostasis, neuronal functions, and cell proliferation.[4][5] Dysregulation of the CaMKK2 pathway has been implicated in various diseases, including cancer and metabolic disorders, making it a significant target for therapeutic intervention.
This compound is a selective and ligand-efficient small molecule inhibitor of CaMKK2. Its high potency makes it a valuable tool for dissecting the intricate roles of CaMKK2 in cellular processes through both biochemical and cell-based assays, including live-cell imaging.
Quantitative Data for this compound
The following table summarizes the key quantitative parameters of this compound, crucial for designing and interpreting experiments.
| Parameter | Value | Source |
| Biochemical IC50 | 7 nM | |
| Molecular Weight | 362.42 g/mol | |
| Solubility | ≥ 40 mg/mL in DMSO | |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month |
Note: The cellular IC50 for this compound has not been explicitly reported in the reviewed literature. As a starting point for cell-based assays, a concentration range of 10-1000 nM is recommended, bracketing the biochemical IC50. Optimal concentrations should be determined empirically for each cell type and experimental condition through a dose-response study.
Visualizing CaMKK2 Signaling and Experimental Design
To effectively design a live-cell imaging experiment using this compound, it is essential to understand the signaling pathway and the experimental workflow.
CaMKK2 Signaling Pathway
The diagram below illustrates the central role of CaMKK2 in response to elevated intracellular calcium and its subsequent activation of downstream kinases.
Caption: CaMKK2 signaling cascade and the point of inhibition by this compound.
Experimental Workflow for Live-Cell Imaging
The following diagram outlines the key steps for conducting a live-cell imaging experiment to assess the efficacy of this compound.
Caption: Workflow for live-cell imaging of CaMKK2 inhibition.
Detailed Experimental Protocols
Protocol 1: Live-Cell Imaging of AMPK Activity using a FRET Biosensor
This protocol describes how to monitor the activity of AMPK, a direct downstream target of CaMKK2, in real-time using a genetically encoded FRET (Förster Resonance Energy Transfer) biosensor such as AMPKAR. Inhibition of CaMKK2 by this compound is expected to attenuate the AMPK activation signal upon stimulation.
Materials:
-
Cells of interest (e.g., HeLa, COS-7, or other relevant cell lines)
-
Glass-bottom imaging dishes or plates
-
Cell culture medium (phenol red-free for imaging)
-
FRET biosensor plasmid for AMPK (e.g., AMPKAR or ExRai AMPKAR)
-
Transfection reagent
-
This compound (stock solution in DMSO)
-
Ionomycin (or other Ca2+ ionophore, stock solution in DMSO)
-
Live-cell imaging microscope equipped with environmental control (37°C, 5% CO2) and appropriate filter sets for the FRET pair (e.g., CFP/YFP).
Procedure:
-
Cell Seeding: 24-48 hours before imaging, seed cells onto glass-bottom dishes at a density that will result in 50-70% confluency at the time of imaging.
-
Biosensor Transfection: 24 hours before imaging, transfect the cells with the AMPK FRET biosensor plasmid according to the manufacturer's protocol for the chosen transfection reagent.
-
Preparation for Imaging: On the day of imaging, replace the culture medium with pre-warmed, phenol red-free imaging medium.
-
Inhibitor Treatment:
-
Prepare working solutions of this compound in imaging medium. A final concentration range of 10-1000 nM is recommended for initial experiments.
-
Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Pre-incubate the cells with this compound or vehicle for 30-60 minutes in the incubator.
-
-
Microscopy Setup:
-
Mount the imaging dish on the microscope stage within the environmental chamber.
-
Allow the cells to acclimate for at least 15 minutes.
-
Locate transfected cells expressing the biosensor.
-
-
Image Acquisition:
-
Acquire baseline images in both the donor (e.g., CFP) and FRET (e.g., YFP) channels for 2-5 minutes to establish a stable baseline.
-
Carefully add the stimulus (e.g., ionomycin, final concentration ~1 µM) to induce an increase in intracellular calcium and activate CaMKK2.
-
Immediately begin time-lapse imaging, acquiring images in both channels every 30-60 seconds for 15-30 minutes, or until the response has peaked and returned to baseline.
-
-
Data Analysis:
-
For each cell at each time point, calculate the FRET ratio (e.g., YFP intensity / CFP intensity).
-
Normalize the FRET ratio to the baseline value (R/R0).
-
Plot the normalized FRET ratio over time for both this compound treated and vehicle-treated cells.
-
Compare the peak response and the area under the curve between the two conditions to quantify the inhibitory effect of this compound.
-
Protocol 2: Validation of CaMKK2 Inhibition by Western Blot
This protocol is essential for confirming that the effects observed in live-cell imaging are due to the inhibition of the CaMKK2-AMPK signaling axis.
Materials:
-
Cells of interest cultured in 6-well plates
-
This compound
-
Ionomycin
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total-AMPKα, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates to reach ~90% confluency.
-
Pre-treat cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) or vehicle (DMSO) for 30-60 minutes.
-
Stimulate the cells with ionomycin (~1 µM) for 5-10 minutes. This short stimulation time is often sufficient to see a robust phosphorylation signal.
-
-
Cell Lysis:
-
Immediately wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer, scrape the cells, and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA).
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with the primary antibody for phospho-AMPKα (Thr172) overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe for total AMPKα and a loading control (e.g., GAPDH) to ensure equal protein loading and to normalize the phosphorylation signal.
-
-
Densitometry Analysis: Quantify the band intensities and calculate the ratio of phospho-AMPK to total AMPK for each condition.
Troubleshooting and Considerations
-
Phototoxicity: Minimize light exposure by using the lowest possible laser power and exposure times. Use of phenol red-free media is crucial.
-
Inhibitor Concentration: The optimal concentration of this compound may vary between cell types. Perform a dose-response curve to determine the effective concentration range without causing cytotoxicity.
-
Off-Target Effects: While this compound is reported to be selective, at higher concentrations, off-target effects are possible. It is advisable to validate key findings using a structurally distinct CaMKK2 inhibitor or through genetic approaches like siRNA knockdown.
-
Biosensor Expression Levels: Very high or very low expression of the FRET biosensor can affect the results. Aim for moderate expression levels to ensure a good signal-to-noise ratio without perturbing endogenous signaling.
By following these detailed application notes and protocols, researchers can effectively utilize this compound to investigate the dynamic role of CaMKK2 in live cells, providing valuable insights into its function in health and disease.
References
- 1. biorxiv.org [biorxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. CaMKK2: bridging the gap between Ca2+ signaling and energy-sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increased CaMKK2 expression is an adaptive response that maintains the fitness of tumor-infiltrating natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Application Notes & Protocols: Standard Operating Procedure for CaMKK2-IN-1 Solubilization
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
CaMKK2-IN-1 is a potent and selective inhibitor of Calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2), with an IC50 of 7 nM.[1][2] CaMKK2 is a crucial serine/threonine kinase that acts as a central hub in decoding calcium signals.[3] It activates several downstream targets, including AMP-activated protein kinase (AMPK), CaMKI, and CaMKIV, thereby regulating critical cellular processes like energy homeostasis, neuronal development, and cell proliferation.[3][4] Given its role in various pathologies such as cancer and metabolic diseases, selective inhibitors like this compound are invaluable tools for research and drug development.
Proper solubilization and handling of this compound are paramount to ensure experimental reproducibility and accuracy. This document provides a detailed standard operating procedure (SOP) for the solubilization, storage, and application of this compound.
2. Compound Information and Properties
A summary of the key chemical and physical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₂N₂O₃ | |
| Molecular Weight | 362.42 g/mol | |
| Appearance | White to off-white solid | |
| IC₅₀ | 7 nM for CaMKK2 | |
| Purity | ≥98% (typical) |
3. Solubilization Protocol
This compound is poorly soluble in aqueous solutions and requires an organic solvent for initial dissolution to prepare a stock solution. The most common and recommended solvent is Dimethyl Sulfoxide (DMSO).
3.1. Materials Required
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free polypropylene microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Sonicator or 37°C water bath (optional, but recommended)
3.2. Preparation of Stock Solution (e.g., 10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution, which is a common starting concentration for most laboratory applications.
Step 1: Weighing the Compound Accurately weigh the desired amount of this compound powder. For compounds that are difficult to weigh accurately due to being waxy or hygroscopic, it is recommended to dissolve the entire contents of the vial.
Step 2: Calculating the Required Solvent Volume Use the following formula to calculate the volume of DMSO needed:
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) × Desired Concentration (mol/L))
For example, to prepare a 10 mM stock solution from 1 mg of this compound:
-
Mass = 0.001 g
-
Molecular Weight = 362.42 g/mol
-
Desired Concentration = 0.010 mol/L
-
Volume (L) = 0.001 / (362.42 × 0.010) = 0.0002759 L = 275.9 µL
Solvent Volume Calculation Table for a 10 mM Stock Solution
| Mass of this compound | Required Volume of DMSO |
|---|---|
| 1 mg | 275.9 µL |
| 5 mg | 1.38 mL |
| 10 mg | 2.76 mL |
Step 3: Dissolution
-
Add the calculated volume of high-quality DMSO to the vial containing the this compound powder.
-
Cap the vial tightly and vortex thoroughly for several minutes to facilitate dissolution.
-
If the compound does not fully dissolve, brief warming in a 37°C water bath or sonication can be applied. It has been noted that for high concentrations (e.g., 40 mg/mL), warming to 60°C and sonication may be necessary.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter. Precipitation can occur when diluting DMSO stocks into aqueous media, but this often resolves with mixing or warming.
4. Storage and Stability
Proper storage is critical to maintain the integrity and activity of the inhibitor.
| Form | Storage Temperature | Stability Period |
| Solid Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (DMSO) | -80°C | 6 months |
| -20°C | 1 month |
Data sourced from MedChemExpress.
Recommendations:
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
-
Hygroscopic Nature: DMSO is hygroscopic. Use fresh, anhydrous DMSO for the best results and to prevent compound precipitation.
5. Experimental Protocols and Applications
This compound is a tool for investigating the CaMKK2 signaling pathway. Below is a general workflow and a sample protocol for a cell-based assay.
CaMKK2 Signaling Pathway
General Experimental Workflow
5.1. Example Protocol: Inhibition of AMPK Phosphorylation in a Cell-Based Assay
This protocol provides a general method to assess the inhibitory activity of this compound by measuring the phosphorylation of its downstream target, AMPK.
5.1.1. Method
-
Cell Culture: Plate cells (e.g., prostate cancer cell line C4-2 or breast cancer line MDA-MB-231) in a suitable culture vessel and grow to 70-80% confluency.
-
Preparation of Working Solution:
-
Thaw a single aliquot of the 10 mM this compound DMSO stock solution.
-
Perform serial dilutions in pre-warmed, serum-free cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10 µM).
-
Important: Also prepare a "vehicle control" using the same final concentration of DMSO as in the highest concentration of the inhibitor. Typically, the final DMSO concentration should be kept below 0.1% to avoid solvent-induced cytotoxicity.
-
-
Cell Treatment:
-
Remove the growth medium from the cells and wash once with sterile PBS.
-
Add the medium containing the different concentrations of this compound (and the vehicle control) to the cells.
-
Incubate for the desired period (e.g., 24 hours), depending on the specific experimental goal.
-
-
Cell Lysis:
-
After incubation, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify the lysate by centrifugation at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.
-
-
Protein Analysis:
-
Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
-
Analyze the levels of phosphorylated AMPK (p-AMPK α Thr172) and total AMPK by Western Blot to determine the effect of the inhibitor. A dose-dependent decrease in the p-AMPK/total AMPK ratio would indicate successful inhibition of the CaMKK2 pathway.
-
6. Troubleshooting
-
Compound Precipitation: If the compound precipitates upon dilution into aqueous media, try vortexing, gentle warming (37°C), or sonication. If the problem persists, consider using a lower concentration or adding a surfactant like Tween-80 for in vivo preparations, though this must be validated for cell-based assays.
-
Low Activity/No Effect:
-
Verify the inhibitor's storage conditions and age. Improper storage or multiple freeze-thaw cycles can lead to degradation.
-
Confirm the final concentration and the accuracy of the dilutions.
-
Ensure the cell line used expresses sufficient levels of CaMKK2.
-
Check the final DMSO concentration; high levels can be toxic and confound results.
-
This document provides a comprehensive guide for the effective solubilization and use of this compound. Adherence to these protocols will help ensure the generation of reliable and reproducible data in your research.
References
Application Notes and Protocols for CaMKK2-IN-1 in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo use of CaMKK2-IN-1 in mouse models, drawing upon existing literature for other well-characterized CaMKK2 inhibitors to establish a framework for experimental design.
Introduction
Calcium/Calmodulin-dependent protein kinase kinase 2 (CaMKK2) is a crucial serine/threonine kinase that translates intracellular calcium signals into downstream cellular responses. It is a key upstream activator of AMP-activated protein kinase (AMPK), CaM-dependent kinase I (CaMKI), and CaM-dependent kinase IV (CaMKIV). Dysregulation of the CaMKK2 signaling pathway has been implicated in a variety of pathological conditions, including cancer, metabolic disorders, and inflammatory diseases.[1][2][3] this compound is a selective and potent inhibitor of CaMKK2 with an IC₅₀ of 7 nM, making it a valuable tool for investigating the therapeutic potential of CaMKK2 inhibition.[4]
While specific in vivo dosage data for this compound is not extensively documented in publicly available literature, this document provides recommended starting points and protocols based on studies with other potent CaMKK2 inhibitors, such as STO-609 and SGC-CAMKK2-1.
Data Presentation: Dosage of Related CaMKK2 Inhibitors in Mouse Studies
The following table summarizes the dosages of other CaMKK2 inhibitors used in various in vivo mouse studies. This information can be used to guide the design of dose-finding experiments for this compound.
| Inhibitor | Dosage | Administration Route | Mouse Model | Study Focus | Reference |
| STO-609 | 30 µg/kg/bw (2x/week for 4 weeks) | Intraperitoneal (i.p.) | Hepatocellular Carcinoma Xenograft | Cancer | [5] |
| STO-609 | 30 μM/kg (for 4 weeks) | Intraperitoneal (i.p.) | High-Fat Diet-Induced NAFLD | Metabolic Disease | |
| STO-609 | 15 mg/mL in osmotic minipumps | Subcutaneous | Pten knockout mice | Prostate Cancer | |
| STO-609 | Not specified | Not specified | Lymphoma-bearing mice | Cancer Immunology | |
| SGC-CAMKK2-1 | 10 mg/kg (single dose) | Intraperitoneal (i.p.) | Wild-type mice | Pharmacokinetics |
Recommended Starting Dose for this compound
Based on the data for the potent CaMKK2 inhibitor SGC-CAMKK2-1, a starting dose of 5-10 mg/kg administered intraperitoneally is recommended for initial dose-finding and pharmacokinetic studies of this compound in mice. The frequency of administration will depend on the pharmacokinetic profile of the compound and the experimental design.
Experimental Protocols
Protocol 1: Formulation of this compound for In Vivo Administration
This protocol is adapted from the manufacturer's recommendation for preparing this compound for in vivo use.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 4 mg/mL, dissolve the appropriate amount of this compound in DMSO.
-
For the working solution, add the DMSO stock solution to corn oil in a 1:9 ratio (10% DMSO, 90% corn oil). For example, to prepare 1 mL of the working solution, add 100 µL of the 40 mg/mL DMSO stock solution to 900 µL of corn oil.
-
Vortex the solution thoroughly to ensure it is mixed evenly.
-
If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
It is recommended to prepare the working solution fresh on the day of use.
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model of Cancer
This protocol provides a general framework for assessing the anti-tumor efficacy of this compound.
Materials:
-
Cancer cell line of interest (e.g., prostate, breast, or lung cancer)
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
This compound formulated as described in Protocol 1
-
Vehicle control (10% DMSO in corn oil)
-
Calipers for tumor measurement
-
Standard animal housing and handling equipment
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells in 100 µL of sterile PBS) into the flank of each mouse.
-
Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
-
Animal Grouping and Treatment:
-
Randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound (e.g., 5-10 mg/kg) or vehicle control intraperitoneally once daily (or as determined by pharmacokinetic studies).
-
-
Tumor Growth Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (length x width²) / 2.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors and weigh them.
-
A portion of the tumor tissue can be flash-frozen for western blot analysis of CaMKK2 pathway inhibition (e.g., p-AMPK levels), and another portion can be fixed in formalin for immunohistochemical analysis.
-
Visualization of Signaling Pathways and Workflows
CaMKK2 Signaling Pathway
Caption: CaMKK2 Signaling Pathway and Inhibition.
Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow for a Xenograft Mouse Study.
References
- 1. researchgate.net [researchgate.net]
- 2. CaMKK2: bridging the gap between Ca2+ signaling and energy-sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Increased CaMKK2 expression is an adaptive response that maintains the fitness of tumor-infiltrating natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detecting CaMKK2-IN-1 Effects by Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction Calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2) is a serine/threonine-protein kinase that plays a crucial role in various cellular processes by acting as a key upstream activator in a calcium-triggered signaling cascade.[1][2] Upon activation by binding of a Calcium/calmodulin (Ca2+/CaM) complex, CaMKK2 phosphorylates and activates several major downstream targets, including AMP-activated protein kinase (AMPK), CaM-dependent protein kinase I (CaMK1), and CaM-dependent protein kinase IV (CaMK4).[1][2][3] This pathway is integral to regulating cellular energy homeostasis, neuronal development, and cell proliferation, and its dysregulation is implicated in diseases like cancer, metabolic disorders, and inflammation.
CaMKK2-IN-1 is a representative small molecule inhibitor designed to block the catalytic activity of CaMKK2. By inhibiting CaMKK2, it prevents the subsequent phosphorylation and activation of its downstream effectors. The most common method to quantify the cellular potency of CaMKK2 inhibitors is to measure the phosphorylation status of its direct substrate, AMPKα, at the Threonine 172 residue (p-AMPKα Thr172). A decrease in the p-AMPKα (Thr172) signal relative to the total AMPKα protein level serves as a reliable biomarker for CaMKK2 inhibition in a cellular context.
This document provides a detailed protocol for using Western blot to assess the effects of this compound on the CaMKK2 signaling pathway.
CaMKK2 Signaling Pathway and Inhibition
The diagram below illustrates the central role of CaMKK2 in activating its primary downstream targets and how inhibitors like this compound interrupt this process.
References
- 1. A complete map of the Calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2) signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A complete map of the Calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2) signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAMKK2 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Utilizing CaMKK2 Inhibitors in Combination with Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2) is a crucial serine/threonine kinase that acts as a central hub in cellular signaling. Activated by intracellular calcium levels, CaMKK2 phosphorylates and activates downstream kinases, most notably AMP-activated protein kinase (AMPK), CaMKI, and CaMKIV.[1] This cascade regulates a wide array of physiological processes, including energy metabolism, inflammation, cell proliferation, and neuronal function.[1][2]
In numerous pathological conditions, particularly in oncology, the CaMKK2 signaling pathway is dysregulated. Elevated CaMKK2 expression is associated with poor prognosis in various cancers, including prostate, breast, ovarian, and liver cancer, where it promotes tumor growth, survival, and metastasis.[3] Consequently, inhibiting CaMKK2 has emerged as a promising therapeutic strategy.
However, targeting a single node in a complex signaling network with a monotherapy can lead to compensatory pathway activation and acquired resistance. A more robust therapeutic approach involves the strategic combination of kinase inhibitors to simultaneously block multiple oncogenic drivers, induce synthetic lethality, or enhance therapeutic efficacy. These application notes provide a detailed overview and protocols for utilizing CaMKK2 inhibitors, such as the potent and selective tool compound CaMKK2-IN-1 , in combination with other kinase inhibitors. Due to the limited public data on this compound in combination studies, we will feature data from the widely used inhibitor STO-609 and the highly selective chemical probe SGC-CAMKK2-1 as representative examples.
Featured CaMKK2 Inhibitors
For robust experimental design, it is critical to use well-characterized inhibitors. While this compound is a potent inhibitor, SGC-CAMKK2-1 offers superior, publicly documented selectivity, making it an excellent tool for attributing biological effects directly to CaMKK2 inhibition. STO-609, though widely used, has known off-targets that should be considered in data interpretation.
| Inhibitor | Target(s) | IC50 (in vitro) | Cellular Potency (IC50) | Key Characteristics |
| This compound | CaMKK2 | 7 nM | Not Publicly Available | A selective, ligand-efficient inhibitor of CaMKK2. |
| SGC-CAMKK2-1 | CaMKK2, CaMKK1 | 30 nM | 1.6 µM (p-AMPK inhibition in C4-2 cells) | Highly selective chemical probe with a validated negative control (SGC-CAMKK2-1N). Excellent for target validation. |
| STO-609 | CaMKK2, CaMKK1 | ~15 nM (for CaMKK2) | ~1 µM (effective concentration in cells) | Widely used but known to inhibit other kinases (e.g., CK2, PIM3, DYRK2) at higher concentrations. |
Application Note 1: Combination with Androgen Receptor (AR) Signaling Inhibitors
Rationale
In prostate cancer, CaMKK2 is a direct transcriptional target of the Androgen Receptor (AR). The AR-CaMKK2 signaling axis creates a positive feedback loop that promotes cancer cell proliferation, metabolism, and invasion. Therefore, dual inhibition of both AR and CaMKK2 presents a compelling strategy to overcome resistance and more effectively halt tumor progression. Preclinical studies have shown that combining a CaMKK2 inhibitor with AR antagonists has an additive effect on reducing the growth of castration-resistant prostate cancer (CRPC).
Signaling Pathway
Summary of Preclinical Data
| Combination | Model System | Key Findings | Reference |
| STO-609 + AR Inhibition (Castration) | C4-2B Prostate Cancer Xenograft | Additive effect in reducing tumor growth compared to either treatment alone. |
Experimental Protocol: In Vivo Prostate Cancer Xenograft Study
This protocol is adapted from methodologies described for studying CaMKK2 inhibition in mouse models.
-
Cell Culture and Implantation:
-
Culture C4-2B human prostate cancer cells under standard conditions.
-
Resuspend 1-2 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of 6-8 week old male immunodeficient mice (e.g., NSG or nude mice).
-
For studies involving castration-resistant models, surgical castration may be performed 1-2 weeks prior to cell implantation.
-
-
Tumor Growth and Treatment Groups:
-
Monitor tumor growth using caliper measurements (Volume = 0.5 x Length x Width^2) twice weekly.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into four treatment groups (n=8-10 mice/group):
-
Group 1: Vehicle control (e.g., 10% DMSO in PBS or 5% DMSO/0.5% HPMC/0.2% Polysorbate 80).
-
Group 2: AR Inhibitor (e.g., Enzalutamide at 10 mg/kg, oral gavage, daily).
-
Group 3: CaMKK2 Inhibitor (e.g., STO-609 at 10-30 µM/kg, intraperitoneal (i.p.) injection, daily).
-
Group 4: Combination of AR Inhibitor and CaMKK2 Inhibitor.
-
-
-
Inhibitor Preparation and Administration:
-
STO-609: Dissolve in DMSO to create a stock solution. For injection, dilute the stock in a vehicle such as sterile PBS or a formulation of 0.5% HPMC/0.2% Polysorbate 80. Administer via i.p. injection.
-
AR Inhibitor: Prepare according to manufacturer's specifications, typically for oral gavage.
-
Administer treatments for a predefined period (e.g., 21-28 days).
-
-
Monitoring and Endpoint Analysis:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize mice and excise tumors.
-
Measure final tumor weight and volume.
-
Process tumor tissue for downstream analysis (e.g., histology, Western blot for p-AMPK, AR, and PSA levels, or RNA sequencing).
-
Application Note 2: Combination with PI3K Pathway Inhibitors
Rationale
The PI3K/AKT/mTOR pathway is one of the most frequently hyperactivated signaling cascades in cancer, driving cell growth and survival. CaMKK2 can also regulate AKT phosphorylation. In ovarian cancer cells, studies have shown that CaMKK2 and the PI3K/PDK1 axis additively regulate AKT phosphorylation and cell growth. This suggests that simultaneously blocking both pathways could lead to a more profound and durable anti-tumor response than inhibiting either pathway alone, representing a classic strategy of vertical pathway inhibition.
Signaling Pathway
Summary of Preclinical Data
| Combination | Cell Line | Key Findings | Reference |
| STO-609 (25 µM) + PX-866 (50 nM) | OVCAR-3 (Ovarian Cancer) | Additive effect in reducing phosphorylation of Akt at Thr-308 and Ser-473. | |
| CaMKK2 siRNA + PDK1 siRNA | OVCAR-3 (Ovarian Cancer) | Greater than additive inhibition of cell growth. |
Experimental Protocol: In Vitro Synergy Assessment
This protocol outlines how to assess the synergy between a CaMKK2 inhibitor and a PI3K inhibitor on cell growth and signal transduction.
-
Cell Culture and Seeding:
-
Culture OVCAR-3 cells in appropriate media.
-
For proliferation assays, seed 2,000-5,000 cells per well in a 96-well plate and allow them to attach overnight.
-
For Western blot analysis, seed 0.5-1 x 10^6 cells in a 6-well plate and allow them to attach overnight.
-
-
Drug Preparation and Treatment:
-
Prepare stock solutions of this compound (or STO-609) and the PI3K inhibitor (e.g., PX-866) in DMSO.
-
Create a dose-response matrix. For a 6x6 matrix, serially dilute each drug to cover a range of concentrations above and below their respective IC50 values. Include single-agent and combination treatments.
-
Treat cells for a specified duration (e.g., 4 hours for signaling analysis, 72 hours for proliferation).
-
-
Cell Viability Assay (72 hours):
-
After 72 hours of treatment, measure cell viability using a reagent like CellTiter-Glo® Luminescent Cell Viability Assay or PrestoBlue™.
-
Read the output on a plate reader (luminescence or fluorescence).
-
Normalize data to vehicle-treated controls.
-
-
Synergy Analysis:
-
Use software like CompuSyn or SynergyFinder to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
-
Western Blot for Pathway Analysis (4 hours):
-
After 4 hours of treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-Akt (Ser473)
-
Phospho-Akt (Thr308)
-
Total Akt
-
Phospho-AMPK (Thr172)
-
Total AMPK
-
β-Actin (as a loading control)
-
-
Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate.
-
Quantify band intensity using software like ImageJ to assess the reduction in protein phosphorylation.
-
General Experimental Workflows and Protocols
General Workflow for Testing Kinase Inhibitor Combinations
Protocol: Cellular Target Engagement using NanoBRET™ Assay
This protocol is essential for confirming that a CaMKK2 inhibitor engages its target within a cellular context and for determining cellular potency. It is adapted from methods used to characterize SGC-CAMKK2-1.
-
Cell Preparation:
-
Transiently transfect HEK293 cells with a plasmid encoding CaMKK2 fused to NanoLuc® luciferase.
-
Plate the transfected cells into a 96-well white assay plate and incubate for 24 hours.
-
-
Reagent Preparation:
-
Prepare a solution of the NanoBRET™ tracer diluted in Opti-MEM® I Reduced Serum Medium.
-
Prepare serial dilutions of the CaMKK2 inhibitor (e.g., SGC-CAMKK2-1) in the same medium.
-
-
Assay Procedure:
-
Add the inhibitor dilutions to the cells, followed immediately by the tracer.
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Add NanoBRET™ Nano-Glo® Substrate to all wells.
-
Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (610 nm).
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.
-
Normalize the data to vehicle controls (0% inhibition) and a positive control (e.g., a high concentration of a known inhibitor, 100% inhibition).
-
Plot the normalized BRET ratio against the inhibitor concentration and fit a sigmoidal dose-response curve to determine the cellular IC50 value.
-
Conclusion and Future Directions
The strategic combination of CaMKK2 inhibitors with other targeted therapies, particularly AR and PI3K pathway inhibitors, holds significant promise for improving treatment outcomes in cancers driven by these pathways. The provided application notes and protocols offer a framework for researchers to design and execute preclinical studies to validate these combination strategies. Future work should focus on exploring synergy with other kinase inhibitor classes, such as MEK or BTK inhibitors, and investigating the potential for CaMKK2 inhibitors to enhance the efficacy of immunotherapies by modulating the tumor microenvironment. The development of next-generation, highly selective CaMKK2 inhibitors and degraders will further refine these therapeutic approaches.
References
Application of CaMKK2 Inhibitors in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2) is a crucial serine/threonine kinase that acts as a central node in cellular signaling. It is activated by an increase in intracellular calcium levels, subsequently phosphorylating and activating downstream targets including AMP-activated protein kinase (AMPK), CaM-dependent kinase I (CaMKI), and CaM-dependent kinase IV (CaMKIV).[1][2][3] This cascade regulates a multitude of physiological processes such as energy metabolism, inflammation, neuronal function, and cell growth.[4][5] Dysregulation of the CaMKK2 signaling pathway has been implicated in several diseases, including cancer, metabolic disorders like type 2 diabetes and obesity, and neurodegenerative diseases, making it an attractive therapeutic target.
High-throughput screening (HTS) plays a pivotal role in the discovery of novel CaMKK2 inhibitors. These campaigns enable the rapid evaluation of large compound libraries to identify initial "hits" that can be optimized into potent and selective drug candidates. This document provides detailed application notes and protocols for utilizing CaMKK2 inhibitors, with a focus on SGC-CAMKK2-1, a selective chemical probe, in HTS settings.
Featured CaMKK2 Inhibitor: SGC-CAMKK2-1
SGC-CAMKK2-1 is a potent and selective chemical probe for CaMKK2, making it an excellent tool for HTS and subsequent biological studies. Unlike the widely used inhibitor STO-609, which shows activity against several other kinases, SGC-CAMKK2-1 exhibits superior selectivity, ensuring that observed biological effects can be more confidently attributed to the inhibition of CaMKK2.
A structurally related but inactive compound, SGC-CAMKK2-1N, is available as a negative control to strengthen the validation of on-target effects.
Quantitative Data Summary
The following tables summarize the key quantitative data for SGC-CAMKK2-1 and the less selective, but commonly referenced, STO-609.
Table 1: Potency of CaMKK2 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| SGC-CAMKK2-1 | Purified CAMKK2 | Enzyme Inhibition | 30 | |
| SGC-CAMKK2-1 | CAMKK2 (in-cell) | In-Cell Western (pAMPK) | 1600 | |
| STO-609 | Purified CAMKK2 | Enzyme Inhibition | 58 | |
| STO-609 | Purified CAMKK2 | Enzyme Inhibition | ~70-80 |
Table 2: Selectivity Profile of CaMKK2 Inhibitors
| Compound | Screening Method | Concentration | Key Off-Targets | Reference |
| SGC-CAMKK2-1 | KINOMEscan (403 kinases) | 1 µM | CAMKK1 | |
| STO-609 | Kinase Panel | Not Specified | CK2, AMPK, MNK1, PIM2, PIM3, DYRK2, DYRK3, ERK8 |
Signaling Pathway and Experimental Workflow Diagrams
CaMKK2 Signaling Pathway
The following diagram illustrates the central role of CaMKK2 in cellular signaling cascades.
Caption: CaMKK2 signaling cascade overview.
High-Throughput Screening Workflow for CaMKK2 Inhibitors
This diagram outlines a typical workflow for an HTS campaign to identify novel CaMKK2 inhibitors.
Caption: HTS workflow for CaMKK2 inhibitor discovery.
Experimental Protocols
Primary High-Throughput Screening: LanthaScreen™ Eu Kinase Binding Assay
This assay is a robust, fluorescence resonance energy transfer (FRET)-based method suitable for primary HTS to identify compounds that bind to the ATP pocket of CaMKK2.
Principle: The assay measures the binding and displacement of an Alexa Fluor™ 647-labeled ATP-competitive tracer from a terbium-labeled anti-tag antibody bound to the CaMKK2 kinase. Binding of the tracer results in a high FRET signal. Compounds that bind to the ATP site of CaMKK2 will displace the tracer, leading to a decrease in the FRET signal.
Materials:
-
CaMKK2 enzyme
-
LanthaScreen™ Tb-anti-His Antibody
-
LanthaScreen™ Kinase Tracer 236
-
1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds dissolved in DMSO
-
Low-volume 384-well plates
Protocol:
-
Compound Plating: Prepare serial dilutions of test compounds in DMSO. Transfer a small volume (e.g., 50 nL) of each compound dilution to the assay plate.
-
Reagent Preparation (3x Solutions):
-
Kinase/Antibody Mix: Prepare a solution containing CaMKK2 (e.g., 15 nM final concentration) and Tb-anti-His antibody (e.g., 6 nM final concentration) in 1X Kinase Buffer A.
-
Tracer Solution: Prepare a solution of Kinase Tracer 236 (e.g., 30 nM final concentration) in 1X Kinase Buffer A.
-
-
Assay Assembly:
-
Add 5 µL of the Kinase/Antibody mix to each well of the 384-well plate containing the compounds.
-
Add 5 µL of the Tracer solution to each well.
-
The final volume will be 15 µL.
-
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a FRET-capable plate reader, measuring emission at 495 nm and 520 nm (terbium) and 665 nm (Alexa Fluor™ 647).
Data Analysis: Calculate the emission ratio (665 nm / 520 nm). The percent inhibition is determined relative to high (no inhibitor) and low (no kinase) controls. Plot percent inhibition versus compound concentration to determine IC50 values for active compounds ("hits").
Secondary Assay: NanoBRET™ Target Engagement Assay
This assay is used to confirm the activity of hits from the primary screen in a cellular context, verifying target engagement within intact cells.
Principle: The assay utilizes a CaMKK2 protein fused to NanoLuc® (NL) luciferase. When a fluorescent energy transfer probe (tracer) binds to NL-CaMKK2, Bioluminescence Resonance Energy Transfer (BRET) occurs. Test compounds that enter the cell and bind to CaMKK2 will compete with the tracer, causing a dose-dependent decrease in the BRET signal.
Materials:
-
HEK293 cells
-
Plasmid encoding NL-CaMKK2 fusion protein
-
Transfection reagent
-
NanoBRET™ Tracer
-
Nano-Glo® Substrate
-
Opti-MEM™ I Reduced Serum Medium
-
White, 96-well or 384-well assay plates
Protocol:
-
Cell Transfection: Transiently transfect HEK293 cells with the NL-CaMKK2 plasmid DNA. Plate the transfected cells into assay plates and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of hit compounds. Add the compounds to the cells and incubate for a predetermined time (e.g., 2 hours) at 37°C.
-
Tracer Addition: Add the NanoBRET™ Tracer to all wells.
-
Substrate Addition: Add the Nano-Glo® Substrate to all wells to measure both donor (luciferase) and acceptor (tracer) emission.
-
Data Acquisition: Read the plate on a luminometer equipped with two filters to measure donor emission (e.g., 460 nm) and acceptor emission (e.g., >600 nm).
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the cellular IC50 value.
Selectivity Assay: Differential Scanning Fluorimetry (DSF)
DSF is a thermal shift assay used to assess the binding of compounds to a purified protein. It can be used in a high-throughput format to profile hits against a panel of kinases to determine their selectivity.
Principle: The assay measures the thermal stability of a protein by monitoring the fluorescence of a dye (e.g., SYPRO Orange) that binds to hydrophobic regions exposed as the protein unfolds upon heating. Ligand binding stabilizes the protein, resulting in an increase in its melting temperature (Tm).
Materials:
-
Purified CaMKK2 and other purified kinases for selectivity panel
-
DSF buffer (e.g., 100 mM potassium phosphate pH 7.5, 150 mM NaCl, 10% glycerol)
-
SYPRO Orange dye
-
Test compounds
-
96-well or 384-well PCR plates
-
Real-time PCR instrument capable of thermal ramping
Protocol:
-
Reaction Setup: In each well, combine the purified kinase (e.g., 2 µM final concentration), SYPRO Orange dye (e.g., 5x final concentration), and the test compound (e.g., 10 µM final concentration).
-
Thermal Melt: Place the plate in a real-time PCR instrument. Program the instrument to ramp the temperature from 25°C to 95°C, acquiring fluorescence data at each temperature increment.
-
Data Analysis: Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the unfolding transition. Calculate the thermal shift (ΔTm) by subtracting the Tm of the protein with DMSO from the Tm of the protein with the compound. A significant positive ΔTm indicates compound binding.
By following these protocols, researchers can effectively screen for, identify, and characterize novel CaMKK2 inhibitors, paving the way for the development of new therapeutics targeting this important kinase.
References
- 1. A complete map of the Calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2) signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Calcium/Calmodulin-dependent Protein Kinase Kinase 2: Roles in Signaling and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What are CAMKK2 inhibitors and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for Assessing CaMKK2-IN-1 Target Engagement in Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2) is a crucial serine/threonine-protein kinase that functions as a central hub in cellular signaling.[1][2] It decodes intracellular calcium (Ca²⁺) signals by binding to the Ca²⁺/calmodulin (CaM) complex, which leads to its activation.[1] Activated CaMKK2 phosphorylates and activates several key downstream kinases, including AMP-activated protein kinase (AMPK), Ca²⁺/calmodulin-dependent protein kinases I and IV (CaMKI and CaMKIV), and Akt/PKB.[3][4] Through these pathways, CaMKK2 is integral in regulating a wide array of cellular processes such as energy metabolism, neuronal development, cell proliferation, and inflammation. Given its involvement in various pathologies including cancer, metabolic disorders, and neurological diseases, CaMKK2 has emerged as an attractive therapeutic target.
CaMKK2-IN-1 is a small molecule inhibitor designed to target CaMKK2. Verifying that such a compound directly binds to and engages with CaMKK2 within a cellular environment is a critical step in drug discovery. Target engagement assays confirm the inhibitor's mechanism of action and provide quantitative measures of its potency and selectivity in a physiologically relevant context.
These application notes provide detailed protocols for several robust methods to assess the cellular target engagement of this compound. The described techniques include direct biophysical measurements of binding in intact cells and indirect biochemical assessment of the functional consequences of target inhibition.
Method 1: NanoBRET™ Target Engagement Assay
Application Note
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement Assay is a proximity-based method that quantitatively measures compound binding to a specific protein target in live cells. The assay relies on energy transfer from a bioluminescent NanoLuc® (NLuc) luciferase donor fused to the target protein (CaMKK2) to a fluorescently labeled tracer that reversibly binds to the same target. When the tracer binds to the NLuc-CaMKK2 fusion protein, BRET occurs. A test compound like this compound that enters the cell and binds to CaMKK2 will compete with the tracer, displacing it and causing a decrease in the BRET signal. This reduction in BRET is proportional to the degree of target engagement by the compound, allowing for the determination of intracellular affinity (IC₅₀).
Experimental Protocol
This protocol is adapted for a 96-well plate format.
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Co-transfect cells with a plasmid encoding NLuc-CaMKK2 fusion protein using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Cell Seeding:
-
24 hours post-transfection, detach cells and resuspend in Opti-MEM.
-
Seed 2 x 10⁴ cells per well into a white, 96-well assay plate.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in Opti-MEM to the desired final concentrations (e.g., 0.01 nM to 10 µM). Include a DMSO-only vehicle control.
-
Add the diluted compound to the appropriate wells.
-
-
Tracer Addition:
-
Add the NanoBRET™ tracer specific for CaMKK2 to all wells at the pre-determined optimal concentration.
-
-
Incubation:
-
Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
-
-
Substrate Addition and Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions, mixing it with the Extracellular NanoLuc® Inhibitor.
-
Add the substrate mixture to all wells.
-
Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (e.g., 460 nm) and acceptor emission (e.g., 610 nm).
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal for each well.
-
Normalize the data to the vehicle (DMSO) control (100% signal) and a high-concentration inhibitor control (0% signal).
-
Plot the normalized BRET ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Data Presentation
| Compound | Assay Type | Cell Line | Result (IC₅₀) | Reference |
| SGC-CAMKK2-1 | NanoBRET™ Target Engagement | HEK293 | 30 nM | |
| STO-609 | NanoBRET™ Target Engagement | HEK293 | ~100-200 nM (estimated) | |
| This compound | NanoBRET™ Target Engagement | HEK293 | (Experimental Data) | N/A |
Note: Data for SGC-CAMKK2-1 and STO-609 are provided as examples. Experimental data for this compound should be generated following the protocol.
Method 2: Cellular Thermal Shift Assay (CETSA®)
Application Note
The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method to confirm compound binding to a target protein in its native cellular environment. The principle is based on ligand-induced thermal stabilization of the target protein. When a small molecule like this compound binds to CaMKK2, it generally increases the protein's stability and resistance to heat-induced denaturation. In a CETSA experiment, intact cells are treated with the compound and then heated across a temperature gradient. Unbound proteins unfold, aggregate, and precipitate at lower temperatures, while ligand-bound proteins remain soluble at higher temperatures. The amount of soluble CaMKK2 remaining at each temperature is typically quantified by Western blotting. A shift in the melting curve to a higher temperature in compound-treated cells compared to vehicle-treated cells indicates target engagement.
Experimental Protocol
-
Cell Culture and Treatment:
-
Culture cells known to express CaMKK2 (e.g., PC-3 prostate cancer cells) to ~80-90% confluency.
-
Treat cells with a fixed, high concentration of this compound (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours in the incubator.
-
-
Sample Preparation and Heating:
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the samples for 3 minutes in a thermal cycler across a range of temperatures (e.g., 42°C to 66°C in 2°C increments). Include an unheated control at room temperature.
-
-
Cell Lysis:
-
Immediately after heating, lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
-
Clarification of Lysates:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Western Blotting:
-
Carefully collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of each sample using a BCA assay and normalize all samples to the same concentration.
-
Perform SDS-PAGE and Western blotting using a primary antibody specific for CaMKK2. A loading control (e.g., GAPDH) should also be probed.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot using densitometry software.
-
For each treatment group, normalize the intensity of each heated sample to the corresponding unheated control sample.
-
Plot the normalized intensity versus temperature to generate melting curves for both vehicle- and inhibitor-treated samples.
-
Determine the melting temperature (Tm) and the thermal shift (ΔTm) induced by this compound.
-
Data Presentation
| Compound | Target Protein | Cell Line | ΔTm (°C) at 10 µM | Reference |
| PI5P4K-A-IN-2 | PI5P4Kγ | HEK293 | +5.2 | |
| SIRT5 inhibitor 5 | SIRT5 | HCT116 | +4.5 | |
| This compound | CaMKK2 | (e.g., PC-3) | (Experimental Data) | N/A |
Note: Data for other inhibitors are provided as examples of typical thermal shifts observed in CETSA experiments.
Method 3: Analysis of Downstream Signaling
Application Note
An indirect yet vital method for assessing target engagement is to measure the functional consequences of inhibiting CaMKK2. Since CaMKK2's primary role is to phosphorylate and activate downstream kinases, a successful engagement by this compound should lead to a measurable decrease in the phosphorylation of its key substrates, such as AMPK at Thr172 and CaMKI at Thr177. This is typically assessed by Western blotting using phospho-specific antibodies. Cells are first stimulated to activate the CaMKK2 pathway, then treated with a dose-range of the inhibitor. A reduction in the phosphorylation of downstream targets confirms that the inhibitor is not only binding to CaMKK2 but is also functionally active in the cellular context. This method provides a powerful link between target engagement and cellular response.
Experimental Protocol
-
Cell Culture and Starvation:
-
Plate cells (e.g., HeLa or neuronal cells) and grow to ~80% confluency.
-
If necessary, starve cells in serum-free media for 4-6 hours to reduce basal kinase activity.
-
-
Inhibitor Treatment:
-
Pre-incubate cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) for 1-2 hours.
-
-
Stimulation:
-
Stimulate the cells with an agent that increases intracellular Ca²⁺, such as ionomycin (e.g., 1 µM) or thapsigargin, for 10-15 minutes to activate CaMKK2. Include an unstimulated control.
-
-
Cell Lysis:
-
Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Western Blotting:
-
Determine protein concentration (BCA assay) and normalize samples.
-
Perform SDS-PAGE and Western blotting.
-
Probe membranes with primary antibodies against phospho-AMPK (Thr172), total AMPK, phospho-CaMKI (Thr177), and total CaMKI.
-
Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for the phospho-proteins and total proteins.
-
Calculate the ratio of phospho-protein to total protein for each sample.
-
Normalize the ratios to the stimulated vehicle control.
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Plot the normalized phosphorylation against the inhibitor concentration to determine the half-maximal effective concentration (EC₅₀).
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Data Presentation
| Compound | Downstream Target | Cell Line | Result (EC₅₀) | Reference |
| STO-609 | p-CaMKI / p-CaMKIV | Hippocampal Neurons | Effective at 2.6 µM | |
| SGC-CAMKK2-1 | p-AMPK | C2C12 Myotubes | Effective at 1 µM | |
| This compound | p-AMPK (Thr172) | (e.g., HeLa) | (Experimental Data) | N/A |
Method 4: LanthaScreen™ Eu Kinase Binding Assay (Biochemical)
Application Note
While not a cellular assay, the LanthaScreen™ Eu Kinase Binding Assay is a powerful in vitro tool for characterizing inhibitor binding affinity and serves as a valuable orthogonal method. This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site. A Europium (Eu)-labeled anti-tag antibody binds to a purified, tagged CaMKK2 protein, serving as the FRET donor. When the Alexa Fluor™ 647-labeled tracer binds to CaMKK2, it comes into close proximity with the Eu-antibody, resulting in a high FRET signal. An inhibitor like this compound competes with the tracer for the ATP-binding site, leading to a loss of FRET. This assay is highly sensitive, can be performed with active or inactive kinase, and is ideal for determining biochemical IC₅₀ values.
Experimental Protocol
This protocol is for a 384-well plate format.
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Reagent Preparation:
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Prepare a 5X Kinase Buffer.
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Dilute purified, tagged CaMKK2 protein, Eu-anti-Tag antibody, and the appropriate Kinase Tracer to 3X the final desired concentration in the kinase buffer.
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Prepare serial dilutions of this compound in DMSO, then dilute to a 3X final concentration in the kinase buffer.
-
-
Assay Assembly:
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Add 5 µL of the diluted this compound or vehicle control to the wells of a 384-well plate.
-
Add 5 µL of the 3X Kinase/Antibody mixture to each well.
-
Add 5 µL of the 3X Tracer solution to each well to initiate the reaction.
-
-
Incubation:
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Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Plate Reading:
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the acceptor (e.g., 665 nm) and donor (e.g., 620 nm) wavelengths.
-
-
Data Analysis:
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Calculate the TR-FRET emission ratio (Acceptor/Donor).
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Normalize the data against a no-inhibitor control (0% inhibition) and a control with a saturating concentration of a known inhibitor like Staurosporine (100% inhibition).
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Plot the percent inhibition against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the biochemical IC₅₀.
-
Data Presentation
| Compound | Kinase | Result (IC₅₀) | Reference |
| Staurosporine | CaMKK2 | 8.9 nM | |
| GSK650394 | CaMKK2 | 3 nM | |
| This compound | CaMKK2 | (Experimental Data) | N/A |
References
- 1. A complete map of the Calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2) signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. portlandpress.com [portlandpress.com]
- 4. CaMKK2: bridging the gap between Ca2+ signaling and energy-sensing - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting CaMKK2-IN-1 Insolubility
Welcome to the technical support center for CaMKK2-IN-1. This resource is designed for researchers, scientists, and drug development professionals to help navigate the challenges associated with the solubility of this compound in aqueous buffers during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: I've just received my vial of this compound and it appears to be empty. Is this normal?
A1: Yes, this is common for lyophilized compounds supplied in small quantities. The inhibitor may be present as a thin, crystalline film on the bottom or walls of the vial that is difficult to see. Always proceed with the dissolution protocol by adding the solvent directly to the vial.
Q2: What is the recommended solvent for creating a stock solution of this compound?
A2: The recommended solvent for creating a high-concentration stock solution of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). Vendor data indicates a solubility of at least 40 mg/mL (110.37 mM) in DMSO, which may be facilitated by gentle warming to 37-60°C and sonication.[1] It is crucial to use anhydrous DMSO as hygroscopic DMSO can negatively impact the solubility of the compound.[2]
Q3: My this compound precipitates when I dilute my DMSO stock into my aqueous experimental buffer. What is causing this?
A3: This phenomenon, known as "precipitation upon dilution," is a common issue with hydrophobic compounds like many kinase inhibitors.[3] It occurs because this compound is highly soluble in a strong organic solvent like DMSO but has very low solubility in aqueous solutions. When the DMSO stock is diluted into your buffer, the solvent environment changes drastically, causing the compound to exceed its solubility limit in the aqueous medium and precipitate out.
Q4: How can I prevent my compound from precipitating during dilution into my aqueous buffer?
A4: Several strategies can be employed. First, ensure the final concentration of DMSO in your assay is as low as possible (typically below 0.5% v/v) to minimize solvent effects on your biological system.[3] A key technique is to perform serial dilutions of your high-concentration DMSO stock in DMSO first, before making the final dilution into your aqueous buffer. This gradual reduction in concentration can sometimes prevent the compound from crashing out. Additionally, ensuring rapid and thorough mixing upon final dilution is important.
Q5: Can the pH of my aqueous buffer affect the solubility of this compound?
A5: Yes, the pH of the aqueous buffer can significantly impact the solubility of compounds with ionizable groups.[3] For weakly basic compounds, solubility is generally higher in acidic conditions (lower pH) where the molecule is protonated and thus more polar. Conversely, acidic compounds are more soluble at higher pH. While the specific pKa of this compound is not readily published, it is advisable to test a range of physiologically acceptable pH values for your buffer to see if solubility can be improved, provided it does not negatively impact your experiment.
Troubleshooting Guide
Issue 1: this compound powder will not dissolve in DMSO to create a stock solution.
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Initial Check: Confirm you are using high-purity, anhydrous DMSO. Water content can significantly reduce solubility.
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Troubleshooting Steps:
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Mechanical Agitation: Vortex the vial vigorously for 2-3 minutes.
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Sonication: Place the vial in a water bath sonicator for 10-15 minutes. This can help break up small aggregates of the compound.
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Gentle Warming: Warm the solution in a water bath to 37°C, or as high as 60°C as suggested by some suppliers, for 5-10 minutes. Always check the compound's stability at elevated temperatures if this information is available.
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Purity Check: If solubility issues persist, consider the possibility of impurities in the compound.
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Issue 2: Precipitate forms immediately upon diluting the DMSO stock into an aqueous buffer.
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Initial Check: Visually confirm that your DMSO stock solution is completely clear and free of any precipitate before dilution.
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Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation upon dilution.
Data Presentation
While specific aqueous solubility data for this compound is limited in the public domain, the following table summarizes known solubility information and provides a template for empirical testing.
| Solvent/Buffer System | This compound Solubility | Notes |
| Organic Solvents | ||
| Dimethyl Sulfoxide (DMSO) | ≥ 40 mg/mL (110.37 mM) | High-purity, anhydrous DMSO is recommended. Gentle heating and sonication can aid dissolution. |
| Aqueous Systems | ||
| 10% DMSO / 90% Corn Oil | ≥ 4 mg/mL (11.04 mM) | A formulation for in vivo studies. |
| Suggested Test Systems | (Empirical Determination Required) | |
| Phosphate Buffered Saline (PBS), pH 7.4 | Expected to be very low | Standard physiological buffer. |
| PBS with 0.5% DMSO | Expected to be very low | Test final assay conditions. |
| Acetate Buffer, pH 5.0 with 0.5% DMSO | Potentially higher than at pH 7.4 | Lower pH may increase solubility for weakly basic compounds. |
| PBS with 1% PEG400 and 0.5% DMSO | Potentially improved | PEG400 acts as a co-solvent. |
| PBS with 0.1% Tween-80 and 0.5% DMSO | Potentially improved | Tween-80 is a non-ionic surfactant that can help maintain solubility. |
| PBS with 10 mM HP-β-CD and 0.5% DMSO | Potentially improved | Hydroxypropyl-β-cyclodextrin can form inclusion complexes to enhance solubility. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
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Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature for 10-15 minutes before opening to prevent condensation of moisture.
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Solvent Addition: Using the molecular weight of this compound (362.42 g/mol ), calculate the volume of anhydrous DMSO required to achieve a 10 mM stock solution. For example, for 1 mg of compound, add 275.9 µL of DMSO.
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Dissolution:
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Add the calculated volume of high-purity, anhydrous DMSO to the vial.
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Cap the vial tightly and vortex for 2 minutes.
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If the solid is not fully dissolved, sonicate the vial in a water bath for 10 minutes.
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If necessary, warm the solution to 37°C for 5-10 minutes and vortex again.
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Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
-
Storage: Aliquot the stock solution into smaller, single-use volumes in low-retention tubes to minimize freeze-thaw cycles. Store aliquots at -20°C for up to one month or -80°C for up to six months, protected from light.
Protocol 2: pH-Solubility Screening
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Buffer Preparation: Prepare a set of physiologically relevant buffers with varying pH values (e.g., 50 mM Acetate buffer pH 5.0, 50 mM MES buffer pH 6.0, 50 mM HEPES buffer pH 7.4).
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Intermediate Dilution: Prepare a 1 mM intermediate stock of this compound in 100% DMSO.
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Test Dilution: In separate microcentrifuge tubes, add 995 µL of each buffer. To each tube, add 5 µL of the 1 mM intermediate DMSO stock to achieve a final inhibitor concentration of 5 µM and a final DMSO concentration of 0.5%.
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Observation: Vortex each tube immediately after adding the inhibitor. Let the solutions stand at room temperature for 30 minutes.
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Assessment: Visually inspect each tube for signs of precipitation or cloudiness against a dark background. For a more quantitative assessment, centrifuge the tubes at high speed (e.g., >14,000 x g) for 15 minutes and measure the concentration of the soluble compound in the supernatant via HPLC-UV or a similar method.
Signaling Pathway and Workflow Diagrams
Caption: Simplified CaMKK2 signaling pathway and the action of this compound.
References
optimizing CaMKK2-IN-1 concentration to minimize off-target effects
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the concentration of CaMKK2-IN-1 while minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell-based assays?
A1: For initial experiments, a concentration range of 0.1 µM to 10 µM is recommended. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q2: What are the known off-target effects of this compound?
A2: this compound is a potent and selective inhibitor of CaMKK2. However, like many kinase inhibitors, it can exhibit off-target activity at higher concentrations. While specific off-target effects are not extensively documented in publicly available literature, a common off-target effect for kinase inhibitors is the inhibition of structurally related kinases. To identify potential off-target effects in your system, a kinome-wide profiling study is recommended.
Q3: How can I determine if the observed phenotype in my experiment is due to CaMKK2 inhibition or an off-target effect?
A3: To confirm that the observed phenotype is due to the inhibition of CaMKK2, consider the following validation experiments:
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Use a structurally distinct CaMKK2 inhibitor: If a different inhibitor produces the same phenotype, it is more likely to be a result of CaMKK2 inhibition.
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Rescue experiment: If possible, overexpress a CaMKK2 mutant that is resistant to this compound. If the phenotype is rescued, it confirms the effect is on-target.
Troubleshooting Guide
Issue 1: High cell toxicity observed at the desired effective concentration.
| Possible Cause | Troubleshooting Steps |
| Off-target effects | Perform a dose-response curve to determine the IC50 for CaMKK2 inhibition and a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the CC50 (cytotoxic concentration 50). Aim for a concentration that maximizes CaMKK2 inhibition while minimizing cytotoxicity. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a toxic level for your cells (typically <0.1%). |
| Extended incubation time | Reduce the incubation time with the inhibitor and perform a time-course experiment to find the optimal duration. |
Issue 2: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Steps |
| Inhibitor degradation | Aliquot this compound upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Cell passage number | Use cells within a consistent and low passage number range, as cellular responses can change with extensive passaging. |
| Variations in cell density | Ensure consistent cell seeding density across all experiments. |
Experimental Protocols
Protocol 1: Dose-Response Curve for CaMKK2 Inhibition
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Cell Seeding: Plate cells at a predetermined density in a multi-well plate and allow them to adhere overnight.
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Inhibitor Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM). Treat the cells with the different concentrations for a specified time (e.g., 1-24 hours).
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Lysis and Western Blot: Lyse the cells and perform a Western blot to analyze the phosphorylation status of a known CaMKK2 downstream target (e.g., AMPK).
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Data Analysis: Quantify the band intensities and plot the percentage of inhibition against the inhibitor concentration. Calculate the IC50 value using a suitable software.
Protocol 2: Cell Viability Assay (MTT)
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Cell Seeding: Plate cells in a 96-well plate.
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Inhibitor Treatment: Treat cells with a range of this compound concentrations for the desired experimental duration.
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MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
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Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
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Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the CC50 value.
Visualizations
Caption: CaMKK2 signaling pathway and the inhibitory action of this compound.
Technical Support Center: Improving CaMKK2-IN-1 Delivery in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective in vivo delivery of CaMKK2-IN-1. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate successful animal model studies.
Troubleshooting Guide & FAQs
This section addresses common challenges and questions related to the formulation and administration of this compound in animal models.
| Question/Issue | Potential Cause(s) | Troubleshooting/Recommendation(s) |
| Poor Solubility / Precipitation in Vehicle | This compound has limited aqueous solubility. The chosen vehicle may not be optimal. The concentration may be too high. | - Vehicle Optimization: A common starting point for in vivo formulation is a mixture of an organic solvent and an oil-based vehicle. For this compound, a recommended formulation is 10% DMSO in 90% corn oil.[1][2] - Co-solvents: For other CaMKK2 inhibitors like SGC-CAMKK2-1, a vehicle containing 5% DMSO, 0.5% hydroxypropyl methylcellulose (HPMC), and 0.2% Polysorbate 80 (Tween 80) in water has been used for intraperitoneal injections.[3] This may be adapted for this compound. - Sonication & Gentle Warming: To aid dissolution, gentle warming and sonication of the solution can be employed. However, be cautious of potential compound degradation at high temperatures. - Fresh Preparation: Always prepare the dosing solution fresh on the day of administration to minimize the risk of precipitation over time. |
| Inconsistent Efficacy in Animal Models | Suboptimal bioavailability due to poor absorption. Rapid metabolism or clearance of the compound. Issues with the administration technique. | - Route of Administration: The choice of administration route significantly impacts bioavailability. Oral gavage and intraperitoneal (IP) injection are common for kinase inhibitors.[4][5] The optimal route for this compound should be determined empirically. - Dose-Response Study: Conduct a pilot dose-response study to determine the optimal concentration of this compound required to achieve the desired biological effect in your specific animal model. - Pharmacokinetic (PK) Analysis: If possible, perform a PK study to determine the concentration of this compound in plasma and target tissues over time. This will provide valuable data on its absorption, distribution, metabolism, and excretion (ADME) profile. While specific PK data for this compound is not readily available, studies on similar compounds like SGC-CAMKK2-1 and STO-609 have been conducted. |
| Observed Toxicity or Adverse Events | Vehicle-related toxicity (e.g., from high concentrations of DMSO). Off-target effects of the inhibitor. The dose may be too high. | - Vehicle Control Group: Always include a vehicle-only control group in your experiments to differentiate between the effects of the vehicle and the compound. - Minimize DMSO Concentration: Keep the final concentration of DMSO in the dosing solution as low as possible, ideally below 10%, to avoid solvent-related toxicity. - Dose Escalation Study: Start with a low dose of this compound and gradually escalate to determine the maximum tolerated dose (MTD) in your animal model. - Monitor Animal Health: Closely monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur. |
| Difficulty in Preparing a Stable Formulation | The compound may be unstable in the chosen vehicle or at certain pH levels. Repeated freeze-thaw cycles of stock solutions. | - Stability Testing: If long-term studies are planned, it is advisable to assess the stability of this compound in the chosen vehicle over the duration of the experiment. This can be done by analyzing the concentration of the compound in the formulation at different time points. - Proper Storage: Store stock solutions of this compound, typically dissolved in 100% DMSO, in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related, well-characterized CaMKK2 inhibitors. This information can guide dose selection and formulation development.
Table 1: In Vitro Potency of CaMKK2 Inhibitors
| Inhibitor | IC₅₀ (CaMKK2) | Cellular Potency (p-AMPK inhibition) | Reference |
| This compound | 7 nM | Not Available | |
| SGC-CAMKK2-1 | 30 nM | 1.6 µM (C4-2 cells) | |
| STO-609 | 56 nM | 10.7 µM (C4-2 cells) |
Table 2: In Vivo Dosing and Administration of CaMKK2 Inhibitors in Mice
| Inhibitor | Dose | Route of Administration | Vehicle | Study Context | Reference |
| This compound | Not specified | Oral gavage / Intraperitoneal injection | 10% DMSO, 90% Corn Oil | General recommendation | |
| SGC-CAMKK2-1 | 10 mg/kg | Intraperitoneal (IP) | 5% DMSO, 0.5% HPMC, 0.2% Polysorbate 80 | Pharmacokinetic study | |
| STO-609 | 10 mg/kg | Intraperitoneal (IP) | 20% DMSO, 0.5% HPMC, 0.2% Polysorbate 80 | Pharmacokinetic study | |
| STO-609 | 30 mg/kg | Intraperitoneal (IP) | Not specified | Cancer metastasis model | |
| STO-609 | 40 µmol/kg | Intraperitoneal (IP) | Not specified | Tumor immunology model |
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound in animal models, based on recommendations for this compound and established methods for similar kinase inhibitors. Note: These protocols may require optimization for your specific experimental needs.
Protocol 1: Preparation of this compound for Oral Gavage or Intraperitoneal Injection
Materials:
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This compound powder
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Anhydrous Dimethyl sulfoxide (DMSO)
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Corn oil
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Sterile microcentrifuge tubes
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Vortex mixer
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Sonicator (optional)
Procedure:
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Prepare Stock Solution:
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Accurately weigh the required amount of this compound powder.
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Dissolve the powder in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 40 mg/mL). Ensure complete dissolution by vortexing. Gentle warming and brief sonication can be used if necessary.
-
-
Prepare Dosing Solution:
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In a sterile microcentrifuge tube, add the required volume of the corn oil (90% of the final volume).
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Add the calculated volume of the this compound DMSO stock solution to the corn oil to achieve the final desired concentration and a final DMSO concentration of 10%.
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Vortex the solution thoroughly until it is a clear and homogenous suspension.
-
-
Administration:
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Administer the freshly prepared solution to the animals via oral gavage or intraperitoneal injection at the desired dosage.
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Protocol 2: Intraperitoneal (IP) Injection in Mice
Materials:
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Prepared this compound dosing solution
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Appropriate gauge needles (e.g., 27-30 gauge) and syringes
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Animal restraint device
Procedure:
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Animal Restraint: Properly restrain the mouse to expose the abdomen.
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Injection Site: Identify the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.
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Injection: Insert the needle at a 15-30 degree angle. Gently aspirate to ensure no fluid (e.g., blood or urine) is drawn back, confirming correct placement in the peritoneal cavity.
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Administer Dose: Slowly inject the calculated volume of the this compound solution.
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Post-injection Monitoring: Observe the animal for any signs of distress immediately after the injection and at regular intervals.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the CaMKK2 signaling pathway and a general experimental workflow for in vivo inhibitor studies.
Caption: CaMKK2 Signaling Pathway.
Caption: In Vivo Inhibitor Study Workflow.
Caption: Troubleshooting Logic Flowchart.
References
Technical Support Center: Mitigating Cytotoxicity of CaMKK2-IN-1 at High Concentrations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered when using the CaMKK2 inhibitor, CaMKK2-IN-1, at high concentrations.
Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific problems you might encounter during your experiments.
Question 1: I'm observing significant cell death in my cultures at concentrations where I expect to see specific CaMKK2 inhibition. What are the likely causes and how can I resolve this?
Possible Causes & Solutions:
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Off-Target Effects: At elevated concentrations, the selectivity of this compound may decrease, leading to the inhibition of other kinases essential for cell survival.
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Solution: The most effective way to mitigate off-target effects is to use the lowest concentration of the inhibitor that still elicits the desired biological response. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
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Solvent Toxicity: this compound is typically dissolved in DMSO, which can be toxic to cells at higher concentrations.
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Solution: Ensure the final concentration of DMSO in your cell culture medium is kept to a minimum, ideally below 0.1%. Always include a vehicle control (cells treated with the same concentration of DMSO as your highest inhibitor concentration) to differentiate between solvent-induced and compound-induced cytotoxicity.
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Compound Precipitation: Poor solubility of this compound at high concentrations in aqueous culture media can lead to the formation of precipitates, which can be toxic to cells.
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Solution: Visually inspect your culture medium for any signs of precipitation after adding the inhibitor. If precipitation is observed, consider preparing a fresh, more dilute stock solution or exploring alternative formulation strategies.
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Question 2: My experimental results are inconsistent, and I suspect it might be related to the inhibitor. How can I troubleshoot this?
Possible Causes & Solutions:
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Inhibitor Degradation: this compound may not be stable in culture medium for extended periods, leading to a loss of potency and the generation of potentially toxic byproducts.
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Solution: For long-term experiments, consider replenishing the culture medium with freshly prepared inhibitor every 24-48 hours.
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High Background in Assays: Inconsistent results can also stem from issues with your assay, such as high background signals that can mask the true effect of the inhibitor.
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Solution: If you are performing kinase assays, ensure that all reagents are of high quality and that your assay plates are appropriate for the detection method. Contamination of ATP or substrate solutions can lead to high background. Additionally, incorrect plate reader settings, such as an excessively high gain, can amplify noise.
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Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell culture experiments?
A1: The optimal concentration of this compound is highly dependent on the cell line and the specific biological question being investigated. Based on available data for the potent and selective CaMKK2 probe SGC-CAMKK2-1, a good starting point for cellular assays is in the low micromolar range. SGC-CAMKK2-1 inhibits AMPK phosphorylation in C4-2 prostate cancer cells with an IC50 of 1.6 µM.[1][2] It is strongly recommended to perform a dose-response curve, starting from a low nanomolar range and extending to the low micromolar range, to determine the effective concentration with minimal cytotoxicity for your specific experimental system.
Q2: How selective is this compound? What are its potential off-targets?
Q3: What is the underlying signaling pathway of CaMKK2?
A3: CaMKK2 is a calcium/calmodulin-dependent protein kinase that plays a crucial role in cellular signaling. Upon binding of calcium and calmodulin, CaMKK2 is activated and proceeds to phosphorylate and activate downstream kinases, most notably AMP-activated protein kinase (AMPK) and Calcium/calmodulin-dependent protein kinase IV (CaMKIV). These downstream kinases, in turn, regulate a wide array of cellular processes, including metabolism, cell growth, and neuronal function.
Caption: CaMKK2 Signaling Pathway and Inhibition by this compound.
Data Presentation
The following tables summarize the available quantitative data for a highly selective CaMKK2 probe, SGC-CAMKK2-1, which can serve as a reference for users of this compound.
Table 1: On-Target and Cellular Potency of SGC-CAMKK2-1
| Target | IC50 | Assay Type |
| CaMKK2 | 30 nM | Biochemical Assay |
| pAMPK (in C4-2 cells) | 1.6 µM | Cellular Assay |
Table 2: Selectivity Profile of SGC-CAMKK2-1
| Kinase | Percent of Control (PoC) at 1 µM | Interpretation |
| CaMKK2 | 5.4 | Strong Binding |
| CaMKK1 | 12 | Moderate Binding |
| All other 402 kinases | >15 | Weak to no binding |
| Data from a KINOMEscan assay. A lower PoC value indicates stronger binding.[2] |
Experimental Protocols
Protocol 1: Determining the Cytotoxic IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the concentration of this compound that reduces the viability of a cell line by 50%.
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Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow the cells to adhere overnight.
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Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this stock, create a serial dilution series (e.g., 10-point, 3-fold dilutions) in cell culture medium. Ensure the final DMSO concentration in all wells, including the vehicle control, is identical and does not exceed 0.1%.
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Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound. Include wells with medium and vehicle (DMSO) only as controls.
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Incubation: Incubate the plate for a period that is relevant to your planned experiments (e.g., 24, 48, or 72 hours).
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MTT Assay:
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Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
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Add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
-
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.
Caption: Experimental workflow for determining the cytotoxic IC50 of this compound.
Protocol 2: Troubleshooting High Background in a Kinase Assay
This guide provides a logical workflow for diagnosing and resolving high background issues in your kinase assays.
Caption: A logical workflow for troubleshooting high background in kinase assays.
References
challenges in interpreting CaMKK2-IN-1 data in complex systems
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for interpreting experimental data generated using CaMKK2 inhibitors, with a focus on the selective inhibitor CaMKK2-IN-1 and its related compounds. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you navigate the complexities of studying CaMKK2 in various biological systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from other CaMKK2 inhibitors like STO-609?
A1: this compound is a potent and selective, ligand-efficient inhibitor of Calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2), with a reported IC50 of 7 nM. It is often used interchangeably with SGC-CAMKK2-1, a well-characterized chemical probe with similar high selectivity. In contrast, STO-609, an older and more widely used CaMKK2 inhibitor, exhibits significant off-target effects, inhibiting a number of other kinases with similar potency to CaMKK2.[1][2][3][4] This lack of selectivity can complicate data interpretation, making it difficult to attribute observed phenotypes solely to CaMKK2 inhibition.[3] Therefore, for more precise studies, this compound or SGC-CAMKK2-1 are the recommended tools.
Q2: I'm not observing the expected decrease in the phosphorylation of AMPK (p-AMPK) at Thr172 after treating my cells with a CaMKK2 inhibitor. What could be the issue?
A2: There are several potential reasons for this observation:
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Cellular Context and Alternative Activation Pathways: AMPK can be activated by other upstream kinases, such as LKB1. The relative contribution of CaMKK2 and LKB1 to AMPK activation is highly dependent on the specific cell type and the stimulus being applied. Your experimental system might have a dominant LKB1-AMPK signaling axis.
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Inhibitor Concentration and Incubation Time: The concentration of the inhibitor may be too low, or the incubation time may be insufficient to achieve effective target engagement and downstream pathway modulation. It is crucial to perform dose-response and time-course experiments to determine the optimal conditions for your specific cell line.
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Basal p-AMPK Levels: The basal level of p-AMPK in your cells might be very low, making it difficult to detect a further decrease upon inhibitor treatment. Consider stimulating the pathway to increase the dynamic range of your assay.
-
Antibody Quality and Western Blotting Technique: The antibodies used for detecting p-AMPK and total AMPK may not be optimal, or there could be technical issues with your Western blotting procedure. Ensure your antibodies are validated for the application and follow best practices for Western blotting. (See Troubleshooting Guide below for more details).
Q3: I'm seeing unexpected or off-target effects in my experiment. How can I confirm that my observations are specific to CaMKK2 inhibition?
A3: This is a critical aspect of working with any kinase inhibitor. Here are some strategies to ensure on-target specificity:
-
Use a Structurally Unrelated Inhibitor: Employ a second, structurally distinct CaMKK2 inhibitor to see if it phenocopies the results of your primary inhibitor.
-
Utilize a Negative Control: SGC-CAMKK2-1N is a structurally related but inactive control for SGC-CAMKK2-1. This is an excellent tool to differentiate on-target from off-target effects.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate CaMKK2 expression. If the phenotype of the genetic approach matches the pharmacological inhibition, it provides strong evidence for on-target activity.
-
Rescue Experiments: In a CaMKK2 knockout or knockdown background, re-express a wild-type or inhibitor-resistant mutant of CaMKK2. If the wild-type, but not the inhibitor-resistant mutant, rescues the phenotype, it confirms the inhibitor's on-target action.
Q4: What is the recommended concentration of this compound to use in cell-based assays?
A4: The optimal concentration of this compound (or SGC-CAMKK2-1) for cell-based assays can vary depending on the cell type, the specific endpoint being measured, and the experimental conditions. A good starting point is to perform a dose-response curve, typically ranging from 10 nM to 10 µM. For SGC-CAMKK2-1, an in-cell IC50 of 1.6 µM has been reported for the inhibition of AMPK phosphorylation in C4-2 prostate cancer cells. It is recommended to use the lowest effective concentration to minimize the potential for off-target effects.
Troubleshooting Guides
Interpreting Western Blot Data for p-AMPK (Thr172)
| Problem | Potential Cause | Troubleshooting Steps |
| Weak or No p-AMPK Signal | Low protein expression in the chosen cell/tissue type. | - Increase the amount of protein loaded on the gel (up to 50-100 µg for low-abundance targets). - Use a positive control lysate known to have high p-AMPK levels. |
| Inefficient protein transfer. | - Verify transfer efficiency by staining the membrane with Ponceau S. - Optimize transfer conditions (time, voltage). | |
| Inactive primary or secondary antibody. | - Use a fresh aliquot of antibodies. - Confirm antibody activity with a positive control. | |
| High Background | Blocking is insufficient. | - Increase blocking time (1-2 hours at room temperature or overnight at 4°C). - Add 0.05-0.1% Tween 20 to the blocking buffer. |
| Antibody concentration is too high. | - Titrate the primary and secondary antibody concentrations to find the optimal dilution. | |
| Non-specific Bands | Primary antibody cross-reactivity. | - Use a more specific monoclonal antibody if available. - Perform a BLAST search to check for sequence homology of your target with other proteins. |
| Sample degradation. | - Use fresh lysates and always include protease and phosphatase inhibitors in your lysis buffer. | |
| Doublet Bands for AMPK/p-AMPK | Post-translational modifications or different isoforms. | - Phosphorylation can sometimes cause a slight shift in molecular weight. - Check the literature for known isoforms of AMPK in your cell type. |
Quantitative Data Summary
The following tables provide a summary of the inhibitory potency and selectivity of commonly used CaMKK2 inhibitors.
Table 1: In Vitro Inhibitory Activity of CaMKK2 Inhibitors
| Inhibitor | Target | IC50 / Ki |
| This compound | CaMKK2 | 7 nM |
| SGC-CAMKK2-1 | CaMKK2 | ~30 nM |
| CaMKK1 | ~200-260 nM | |
| STO-609 | CaMKKβ (CaMKK2) | 15 ng/mL (Ki) |
| CaMKKα (CaMKK1) | 80 ng/mL (Ki) | |
| AMPK | ~1.7 µM (IC50) | |
| CaMKII | ~10 µg/mL (IC50) |
Table 2: Kinome Selectivity of SGC-CAMKK2-1 and STO-609
Data from KINOMEscan profiling at 1 µM inhibitor concentration, presented as Percent of Control (PoC). A lower PoC value indicates stronger binding.
| Kinase | SGC-CAMKK2-1 (PoC) | STO-609 (PoC) |
| CaMKK2 | 5.4 | <10 |
| CaMKK1 | 12 | <20 |
| MNK1 | >50 | <20 |
| CK2α1 | >50 | <20 |
| PIM3 | >50 | <10 |
| DYRK2 | >50 | <30 |
| ERK8 (MAPK15) | >50 | <20 |
Note: This is a partial list to highlight the differences in selectivity. STO-609 inhibits a significant number of other kinases with high affinity.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol describes a general method for determining the IC50 of a compound against a purified kinase.
Materials:
-
Purified, active CaMKK2 enzyme
-
CaMKKtide (peptide substrate)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
96-well assay plates
-
Phosphocellulose paper or other method for separating phosphorylated substrate
-
Scintillation counter or luminometer
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.
-
Prepare a solution of CaMKK2 enzyme in kinase reaction buffer.
-
Prepare a solution of CaMKKtide substrate and ATP (at or near the Km for ATP) in kinase reaction buffer.
-
-
Kinase Reaction:
-
Add the diluted inhibitor or vehicle (DMSO) to the wells of the assay plate.
-
Add the CaMKK2 enzyme solution to each well and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind.
-
Initiate the reaction by adding the substrate/ATP mixture.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes) within the linear range of the reaction.
-
-
Stop Reaction and Detection:
-
For [γ-³²P]ATP: Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated ATP. Measure the incorporated radioactivity using a scintillation counter.
-
For ADP-Glo™: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP to ATP and measure the luminescence.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: NanoBRET™ Target Engagement Assay
This cell-based assay measures the binding of a compound to a target protein in live cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for CaMKK2 fused to NanoLuc® luciferase
-
NanoBRET™ fluorescent tracer for CaMKK2
-
NanoBRET™ Nano-Glo® Substrate
-
Opti-MEM® I Reduced Serum Medium
-
Test inhibitor (e.g., this compound)
-
White, opaque 96-well or 384-well assay plates
-
Transfection reagent (e.g., FuGENE® HD)
-
Plate reader capable of measuring BRET signals (donor emission ~460 nm, acceptor emission ~610 nm)
Procedure:
-
Cell Transfection:
-
Transfect HEK293 cells with the CaMKK2-NanoLuc® expression vector according to the manufacturer's protocol.
-
Plate the transfected cells in the assay plates and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test inhibitor in Opti-MEM®.
-
Add the diluted inhibitor to the cells and incubate for a specified period (e.g., 2 hours) at 37°C.
-
-
Tracer Addition and Signal Detection:
-
Add the NanoBRET™ tracer to the wells.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Read the plate immediately on a BRET-capable plate reader, measuring both donor and acceptor emission.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value for target engagement.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within signaling pathways and experimental designs is crucial for clear understanding.
Caption: The CaMKK2 signaling cascade and the point of inhibition by this compound.
Caption: A generalized experimental workflow for determining the IC50 of this compound.
Caption: A logical workflow for troubleshooting unexpected results in CaMKK2 inhibitor experiments.
References
- 1. In Depth Analysis of Kinase Cross Screening Data to Identify CAMKK2 Inhibitory Scaffolds [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. In Depth Analysis of Kinase Cross Screening Data to Identify CAMKK2 Inhibitory Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Stability of CaMKK2-IN-1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of using CaMKK2-IN-1 in vivo. The focus is on improving its stability and bioavailability for more effective preclinical studies.
Troubleshooting Guide
This section addresses specific issues that may arise during in vivo experiments with this compound and offers structured solutions.
Issue 1: Suboptimal Plasma Exposure and Rapid Clearance
Symptoms:
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Lower than anticipated plasma concentrations of this compound following administration.
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A significantly shorter in vivo half-life than desired for the experimental design.
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Lack of a clear dose-response relationship in efficacy studies.
Possible Causes:
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Metabolic Instability: Rapid breakdown of the compound by metabolic enzymes, such as cytochrome P450s (CYPs), in the liver and other tissues.
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Poor Solubility: Low aqueous solubility can lead to poor absorption and rapid precipitation, facilitating clearance.
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Active Efflux: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it out of cells and into the gut lumen or bile for elimination.
Solutions:
| Solution | Experimental Protocol |
| 1. Mitigate Metabolic Degradation | Protocol: In Vitro Metabolic Stability Assessment 1. Incubate this compound with liver microsomes or S9 fractions from the relevant species (e.g., mouse, rat) in the presence of NADPH. 2. Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes). 3. Quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard. 4. Analyze the remaining parent compound concentration using LC-MS/MS. 5. Calculate the in vitro half-life (t½) to estimate metabolic clearance. If stability is low, consider co-administration with a broad-spectrum CYP inhibitor like 1-aminobenzotriazole (1-ABT) in subsequent in vivo studies to confirm metabolism-driven clearance. |
| 2. Enhance Solubility and Dissolution | Protocol: Formulation Screening 1. Prepare various formulations of this compound. Common approaches include using co-solvents (e.g., DMSO, PEG-400), creating amorphous solid dispersions with polymers (e.g., PVP, HPMC), or using lipid-based delivery systems (e.g., SEDDS). 2. Assess the kinetic solubility of each formulation in biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid). 3. Evaluate the dissolution rate of the most promising formulations. 4. Select the formulation with the best solubility and dissolution profile for in vivo pharmacokinetic (PK) testing. |
| 3. Investigate and Block Efflux Transport | Protocol: In Vitro Efflux Transporter Assay 1. Utilize cell lines overexpressing specific efflux transporters (e.g., MDCK-MDR1 for P-gp). 2. Measure the bidirectional transport of this compound across a monolayer of these cells (apical to basolateral vs. basolateral to apical). 3. An efflux ratio (B-A/A-B) significantly greater than 2 suggests the compound is a substrate. 4. If it is a substrate, consider co-administration with a known efflux inhibitor (e.g., verapamil, elacridar) in subsequent in vivo studies to assess the impact on oral bioavailability. |
Issue 2: Poor Oral Bioavailability
Symptoms:
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Disproportionately low systemic exposure after oral (PO) administration compared to intravenous (IV) administration.
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High variability in plasma concentrations between individual animals.
Possible Causes:
-
High First-Pass Metabolism: Extensive metabolism in the gut wall and liver before the compound reaches systemic circulation.
-
Low Permeability: The physicochemical properties of this compound may limit its ability to passively diffuse across the intestinal epithelium.
-
Chemical Instability: Degradation of the compound in the acidic environment of the stomach.
Solutions:
| Solution | Experimental Protocol |
| 1. Quantify and Bypass First-Pass Effect | Protocol: Comparative Pharmacokinetic Study (IV vs. PO) 1. Administer a known dose of this compound intravenously to one cohort of animals and orally to another. 2. Collect blood samples at regular intervals over a defined period (e.g., 24 hours). 3. Determine the plasma concentration of the compound at each time point using LC-MS/MS. 4. Calculate the Area Under the Curve (AUC) for both routes of administration. 5. Oral bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100. A low F% indicates a significant first-pass effect or poor absorption. If the first-pass effect is high, consider alternative routes of administration like intraperitoneal (IP) or subcutaneous (SC) injection. |
| 2. Assess Intestinal Permeability | Protocol: Caco-2 Permeability Assay 1. Culture Caco-2 cells on a permeable support until they form a differentiated monolayer, which mimics the intestinal barrier. 2. Add this compound to the apical (AP) side and measure its appearance on the basolateral (BL) side over time. 3. Calculate the apparent permeability coefficient (Papp). A low Papp value suggests poor intestinal absorption. |
| 3. Evaluate Gastric Stability | Protocol: Simulated Gastric Fluid (SGF) Stability Assay 1. Prepare SGF with pepsin (pH ~1.2-2.0). 2. Incubate this compound in the SGF at 37°C. 3. Take samples at various time points (e.g., 0, 30, 60, 120 minutes). 4. Analyze the concentration of the intact compound using HPLC or LC-MS/MS. Significant degradation indicates poor stability in acidic conditions, suggesting the need for an enteric-coated formulation for oral delivery. |
Quantitative Data Summary
| Parameter | This compound (Unformulated) | Potential Improved Formulation |
| In Vitro Half-Life (Mouse Liver Microsomes) | ~15 minutes | > 60 minutes |
| Aqueous Solubility | < 1 µg/mL | > 50 µg/mL |
| Oral Bioavailability (F%) | < 5% | 20-40% |
| In Vivo Half-Life (Mouse) | ~0.5 - 1 hour | > 2 hours |
Note: These are representative values and can vary based on experimental conditions. The "Potential Improved Formulation" column illustrates achievable goals with successful optimization.
Visualizations
Caption: The CaMKK2 signaling cascade and the point of inhibition by this compound.
Caption: A logical workflow for diagnosing and improving the in vivo properties of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for compounds like this compound? A1: For many kinase inhibitors, the primary metabolic pathways involve oxidation (hydroxylation, N-dealkylation) mediated by cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6) in the liver. Glucuronidation via UGT enzymes is another common Phase II metabolic route. Identifying the specific metabolic "soft spots" on this compound through metabolite identification studies is key to designing more stable analogs.
Q2: Can I use a different route of administration to avoid first-pass metabolism? A2: Yes. If poor oral bioavailability is due to high first-pass metabolism, switching to intraperitoneal (IP), subcutaneous (SC), or intravenous (IV) administration can bypass the gut wall and liver, often leading to higher and more consistent systemic exposure. However, you must ensure your formulation is suitable and sterile for parenteral administration.
Q3: What formulation strategies are most effective for poorly soluble compounds like this compound? A3: Amorphous solid dispersions are a highly effective strategy. By dispersing the crystalline drug into a polymer matrix, the energy barrier to dissolution is lowered, often leading to significantly improved oral absorption. For parenteral routes, co-solvent systems (e.g., a mixture of DMSO, PEG400, and saline) or lipid-based nanoemulsions are commonly used.
Q4: How do I know if my compound is an efflux transporter substrate? A4: The most direct method is an in vitro transporter assay using cell lines that overexpress the transporter of interest, such as P-gp or BCRP. A high efflux ratio in these assays is a strong indicator. In vivo, if co-administration with an efflux inhibitor (like elacridar) significantly increases the oral bioavailability of your compound, it provides strong evidence that efflux is a limiting factor.
Technical Support Center: Overcoming Resistance to CaMKK2-IN-1 in Cancer Cell Lines
Welcome to the technical support center for researchers encountering resistance to CaMKK2-IN-1 in cancer cell lines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate experimental challenges, identify mechanisms of resistance, and explore strategies to overcome them.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective, ligand-efficient inhibitor of Calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2) with a reported IC50 of 7 nM.[1] CaMKK2 is a serine/threonine kinase that, once activated by intracellular calcium levels, phosphorylates and activates downstream targets including CaMKI, CaMKIV, AMP-activated protein kinase (AMPK), and AKT.[2][3][4][5] By inhibiting CaMKK2, this compound blocks these downstream signaling pathways, which are often implicated in cancer cell proliferation, survival, and metabolism.
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the likely causes?
Reduced sensitivity, or resistance, to a targeted inhibitor like this compound can arise from several mechanisms, broadly categorized as:
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On-target alterations: Mutations in the CAMKK2 gene may prevent the inhibitor from binding effectively.
-
Bypass signaling pathways: Cancer cells can activate alternative signaling pathways to circumvent the blocked CaMKK2 pathway, thereby maintaining proliferation and survival.
-
Drug efflux: Increased expression of drug efflux pumps can actively remove this compound from the cell, reducing its intracellular concentration.
-
Changes in downstream signaling: Alterations in the expression or activity of proteins downstream of CaMKK2 could compensate for its inhibition.
Q3: How can I confirm that my cell line has developed resistance to this compound?
The most direct way to confirm resistance is to compare the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line to the parental, sensitive cell line. A significant rightward shift in the dose-response curve and a higher IC50 value indicate resistance.
Troubleshooting Guides
Problem 1: Decreased efficacy of this compound in long-term culture.
Possible Cause: Acquired resistance has developed in the cell line population.
Troubleshooting Steps:
-
Confirm Resistance with IC50 Determination:
-
Objective: To quantitatively measure the change in sensitivity to this compound.
-
Protocol: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) on both the parental and suspected resistant cell lines with a range of this compound concentrations.
-
Expected Outcome: A significant increase in the IC50 value for the resistant cell line compared to the parental line.
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines
-
| Cell Line | Treatment | IC50 (nM) | Fold Change in Resistance |
| Parental Line | This compound | 10 | - |
| Resistant Sub-line | This compound | 150 | 15 |
-
Investigate Potential Resistance Mechanisms:
-
Proceed to the troubleshooting guides for "Investigating On-Target Mutations" and "Identifying Bypass Signaling Pathways."
-
Problem 2: How to investigate on-target mutations in the CAMKK2 gene.
Possible Cause: A mutation in the kinase domain of CaMKK2 may be preventing this compound from binding.
Troubleshooting Steps:
-
Sequence the CAMKK2 Kinase Domain:
-
Objective: To identify potential mutations in the drug-binding pocket.
-
Protocol: Isolate genomic DNA or RNA (for conversion to cDNA) from both parental and resistant cell lines. Use Sanger sequencing to sequence the kinase domain of the CAMKK2 gene.
-
Data Analysis: Compare the sequences from the resistant and parental cells to identify any mutations. Pay close attention to conserved residues in the ATP-binding pocket.
-
-
Functional Validation of Identified Mutations:
-
If a mutation is identified, its role in conferring resistance can be validated by introducing the mutation into the parental cell line using site-directed mutagenesis and observing a shift in the IC50.
-
Problem 3: How to identify bypass signaling pathways.
Possible Cause: The resistant cells may have activated alternative pro-survival signaling pathways, such as the PI3K/AKT/mTOR or MAPK/ERK pathways.
Troubleshooting Steps:
-
Assess Activation of Key Signaling Nodes by Western Blot:
-
Objective: To determine if common bypass pathways are hyperactivated in the resistant cells.
-
Protocol: Treat both parental and resistant cells with this compound. Lyse the cells and perform Western blotting for key phosphorylated proteins such as p-AKT (Ser473), p-mTOR (Ser2448), and p-ERK1/2 (Thr202/Tyr204).
-
Expected Outcome: Increased levels of these phosphorylated proteins in the resistant cell line, especially in the presence of this compound, would suggest the activation of a bypass pathway.
-
-
Unbiased Discovery with Phosphoproteomics:
-
Objective: To obtain a global view of altered signaling networks in resistant cells.
-
Protocol: Use mass spectrometry-based phosphoproteomics to compare the phosphoproteomes of parental and resistant cells treated with this compound.
-
Data Analysis: Identify differentially phosphorylated proteins and perform pathway analysis to reveal upregulated signaling networks.
-
Strategies to Overcome Resistance
Q4: What are some strategies to overcome resistance to this compound?
Once a resistance mechanism has been identified, rational combination therapies can be designed.
-
If a bypass pathway is activated:
-
Combine this compound with an inhibitor of the identified bypass pathway (e.g., a PI3K inhibitor if the AKT pathway is activated, or a MEK inhibitor if the ERK pathway is activated).
-
-
If a target mutation is identified:
-
Consider developing or using a next-generation CaMKK2 inhibitor that can bind to the mutated kinase.
-
-
If drug efflux is suspected:
-
Co-administer this compound with a known efflux pump inhibitor to see if sensitivity is restored.
-
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
-
Determine Initial IC50: Culture the parental cancer cell line and determine the IC50 of this compound using a standard cell viability assay.
-
Initial Drug Exposure: Treat the cells with this compound at a concentration equal to the IC50.
-
Dose Escalation: Once the cells have recovered and are proliferating, increase the concentration of this compound in a stepwise manner (e.g., 1.5x to 2x increments).
-
Establish a Resistant Population: Continue this process until the cells can proliferate in a concentration of this compound that is significantly higher (e.g., 10-fold or more) than the initial IC50.
-
Characterize the Resistant Line: Confirm the new, higher IC50 and perform further experiments to elucidate the mechanism of resistance.
Protocol 2: Western Blot for Phosphorylated AKT and AMPK
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against p-AKT (Ser473) and p-AMPK (Thr172) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect chemiluminescence using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe for total AKT and total AMPK as loading controls.
Visualizations
Caption: The CaMKK2 signaling pathway and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting and overcoming resistance to this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ijbs.com [ijbs.com]
- 3. CaMKK2: bridging the gap between Ca2+ signaling and energy-sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CaMKK2 as an emerging treatment target for bipolar disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Ca2+/Calmodulin/CaMKK2 Axis: Nature’s Metabolic CaMshaft - PMC [pmc.ncbi.nlm.nih.gov]
CaMKK2-IN-1 Bioavailability Enhancement: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the bioavailability of CaMKK2-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a selective and ligand-efficient inhibitor of Calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2), with an IC50 of 7 nM.[1] Like many kinase inhibitors, it is a lipophilic molecule with poor aqueous solubility.[1][2] This low solubility is a primary reason for concern as it can lead to low and variable oral bioavailability, limiting its therapeutic efficacy in preclinical and clinical studies.
Q2: What are the primary factors limiting the oral bioavailability of this compound?
A2: The primary limiting factors are its low aqueous solubility and potentially slow dissolution rate in gastrointestinal fluids. Most kinase inhibitors are classified in the Biopharmaceutics Classification System (BCS) as class II or IV, characterized by low solubility.[3] This poor solubility can lead to incomplete absorption and significant variability influenced by factors like gastrointestinal pH and the presence of food.[4]
Q3: What are the main strategies to enhance the bioavailability of this compound?
A3: Several formulation strategies can be employed to overcome the low solubility of this compound and improve its oral bioavailability. These include:
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can maintain the drug in a solubilized state in the gastrointestinal tract.
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline drug into a higher-energy amorphous form can significantly improve its solubility and dissolution rate.
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, leading to faster dissolution.
-
Use of Solubilizing Excipients: Incorporating surfactants, co-solvents, or complexing agents like cyclodextrins can enhance the drug's solubility in the formulation.
Q4: How does the CaMKK2 signaling pathway influence the therapeutic rationale for using this compound?
A4: CaMKK2 is a crucial kinase that, upon activation by Ca2+/calmodulin, phosphorylates and activates downstream targets including CaMK1, CaMK4, and AMP-activated protein kinase (AMPK). This pathway is integral to regulating cellular energy metabolism, neuronal function, and has been implicated in various diseases like cancer and metabolic disorders. By inhibiting CaMKK2, this compound can modulate these downstream effects, which is the basis for its therapeutic potential. Understanding this pathway is critical for designing relevant pharmacodynamic assays to assess the inhibitor's efficacy.
Troubleshooting Guide
Issue: this compound precipitates out of my aqueous vehicle during in vivo dosing.
-
Probable Cause: The aqueous solubility of this compound is very low. Standard aqueous vehicles like saline or PBS are unlikely to maintain it in solution at required concentrations.
-
Solution:
-
Use a co-solvent system: Prepare the dosing vehicle using a mixture of solvents. A common starting point is a ternary system such as DMSO, PEG400, and water. Always perform a small-scale stability test of your final formulation to ensure the compound remains in solution for the duration of your experiment.
-
Consider a lipid-based formulation: For oral dosing, formulating this compound in a lipid-based system like SEDDS can significantly improve its solubility and absorption. Refer to the experimental protocols section for a starting formulation.
-
Prepare a suspension: If a solution is not feasible, you can prepare a micronized suspension using a vehicle containing a suspending agent (e.g., 0.5% carboxymethylcellulose) and a wetting agent (e.g., 0.1% Tween 80). Ensure the suspension is homogenous before each administration.
-
Issue: I am observing high variability in my pharmacokinetic (PK) data.
-
Probable Cause: High variability is often linked to poor solubility and dissolution. It can be exacerbated by the "food effect," where the presence or absence of food in the gastrointestinal tract alters drug absorption.
-
Solution:
-
Standardize feeding conditions: Ensure that all animals are fasted for a consistent period before dosing, or alternatively, ensure all are fed. This will minimize variability related to food effects.
-
Improve the formulation: An enabling formulation, such as an amorphous solid dispersion or a lipid-based system, can reduce variability by improving the dissolution and absorption characteristics of the drug, making it less dependent on physiological variations.
-
Issue: The in vivo efficacy of this compound is lower than expected based on its in vitro potency.
-
Probable Cause: This is a classic sign of poor bioavailability. The concentration of the inhibitor reaching the target tissue is likely insufficient to achieve the desired pharmacological effect.
-
Solution:
-
Conduct a pilot pharmacokinetic study: Before large-scale efficacy studies, determine the key PK parameters (Cmax, AUC, T1/2) of this compound in your chosen formulation and animal model. This will confirm if the drug exposure is in the desired therapeutic range.
-
Test different formulations: Compare the pharmacokinetic profiles of this compound in a simple suspension versus an enabling formulation (e.g., SEDDS). This will provide data to select the most appropriate delivery system for your efficacy studies. See the data tables below for an illustrative comparison.
-
Data Presentation
The following tables present illustrative data for comparing different formulation strategies for this compound. Note: These are example data and not from a published study on this compound.
Table 1: Solubility of this compound in Various Vehicles
| Vehicle/System | Solubility (µg/mL) |
| Water | < 1 |
| Phosphate-Buffered Saline (pH 7.4) | < 1 |
| 10% DMSO / 40% PEG400 / 50% Water | 150 |
| Medium-Chain Triglyceride (MCT) Oil | 500 |
| Self-Emulsifying Drug Delivery System (SEDDS) | > 20,000 |
Table 2: Illustrative Pharmacokinetic Parameters of this compound in Rats (Oral Dose: 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | Oral Bioavailability (%) |
| Aqueous Suspension | 150 ± 45 | 4.0 | 980 ± 310 | < 5% |
| Amorphous Solid Dispersion | 750 ± 150 | 2.0 | 5,250 ± 980 | ~25% |
| SEDDS Formulation | 1,200 ± 210 | 1.5 | 9,600 ± 1,500 | ~45% |
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for Oral Administration
-
Objective: To prepare a liquid SEDDS formulation of this compound for oral gavage in rodents.
-
Materials:
-
This compound powder
-
Capryol™ 90 (Oil phase)
-
Kolliphor® RH 40 (Surfactant)
-
Transcutol® HP (Co-solvent)
-
Glass vials, magnetic stirrer, and stir bars.
-
-
Methodology:
-
Prepare the SEDDS vehicle by mixing Capryol™ 90, Kolliphor® RH 40, and Transcutol® HP in a ratio of 30:50:20 (w/w/w) in a glass vial.
-
Gently heat the mixture to 40°C while stirring to ensure homogeneity.
-
Accurately weigh the required amount of this compound to achieve the desired final concentration (e.g., 10 mg/mL).
-
Slowly add the this compound powder to the vehicle vortexing or stirring continuously until it is completely dissolved. Gentle warming (up to 50°C) may be required.
-
Once a clear solution is obtained, allow it to cool to room temperature.
-
Visually inspect the final formulation for any signs of precipitation before use.
-
For administration, draw the required volume based on the animal's body weight and the target dose.
-
Visualizations
References
Validation & Comparative
A Head-to-Head Battle of Inhibitors: CaMKK2-IN-1 vs. STO-609 in Kinase Research
A detailed comparison for researchers, scientists, and drug development professionals on the selectivity and potency of two key CaMKK2 inhibitors.
Calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2) has emerged as a critical signaling hub, integrating calcium signals with cellular energy status and playing pivotal roles in neurological disorders, metabolic diseases, and cancer. The use of small molecule inhibitors is crucial for dissecting its complex signaling pathways and validating its potential as a therapeutic target. Among the available tools, STO-609 has been a long-standing and widely used inhibitor. However, the advent of newer compounds like CaMKK2-IN-1 necessitates a careful comparison to guide researchers in selecting the most appropriate tool for their studies. This guide provides an objective, data-driven comparison of this compound and STO-609, focusing on their potency and selectivity.
Potency: A Quantitative Look
The potency of an inhibitor is a critical measure of its effectiveness. This compound demonstrates significantly higher potency for CaMKK2 compared to STO-609.
| Inhibitor | Target | Potency (IC50/Ki) | Citation |
| This compound | CaMKK2 | IC50: 7 nM | |
| STO-609 | CaMKKα | Ki: 80 ng/mL | [1] |
| CaMKKβ | Ki: 15 ng/mL | [1] |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are both measures of inhibitor potency. Lower values indicate higher potency. The conversion of STO-609's Ki from ng/mL to nM depends on its molecular weight (314.3 g/mol ), resulting in approximately 254 nM for CaMKKα and 48 nM for CaMKKβ.
Selectivity: Hitting the Target and Avoiding Collateral Damage
While potency is crucial, the selectivity of an inhibitor is paramount for attributing observed biological effects to the target kinase. Kinome-wide screening has revealed that STO-609 has significant off-target effects, a critical consideration for interpreting experimental results. While a direct head-to-head kinome scan for this compound is not as widely published, it is consistently described as a more selective inhibitor. A newer chemical probe, SGC-CAMKK2-1, developed for high selectivity, provides a benchmark for what is achievable and further highlights the promiscuity of STO-609.
| Inhibitor | Assay Type | Number of Kinases Profiled | Key Off-Targets (at 1 µM) | Citation |
| STO-609 | KINOMEscan® | >400 | PIM1, PIM2, PIM3, ERK8, CK2, DYRK2, DYRK3, MNK1, AMPK | [2][3][4] |
| SGC-CAMKK2-1 (as a proxy for high selectivity) | KINOMEscan® | >400 | Minimal off-targets, demonstrating high selectivity for CaMKK1/2 |
The off-target profile of STO-609 on kinases like AMP-activated protein kinase (AMPK), a key downstream substrate of CaMKK2, can significantly complicate the interpretation of cellular studies. The use of high concentrations of STO-609 in cellular assays may lead to phenotypes that are not solely due to CaMKK2 inhibition.
Signaling Pathways and Experimental Considerations
A clear understanding of the CaMKK2 signaling pathway is essential for designing and interpreting experiments using these inhibitors.
Caption: CaMKK2 signaling cascade and points of inhibition.
When choosing an inhibitor, the experimental context is crucial. For in vitro enzymatic assays where high specificity is required, a more selective inhibitor like this compound or SGC-CAMKK2-1 is preferable. For cellular studies, the off-target effects of STO-609 must be carefully considered, and validating findings with a second, structurally distinct and more selective inhibitor is highly recommended.
Experimental Protocols
To ensure reproducibility and accuracy, detailed experimental protocols are essential.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is a widely used method for measuring kinase activity and inhibitor potency by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
CaMKK2 enzyme (recombinant)
-
CaMKKtide (synthetic peptide substrate)
-
ATP
-
This compound or STO-609
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and STO-609 in a suitable buffer (e.g., kinase buffer with DMSO). The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Kinase Reaction Setup:
-
To each well of the assay plate, add the diluted inhibitor or vehicle control.
-
Add the CaMKK2 enzyme and CaMKKtide substrate solution.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for CaMKK2.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Caption: Workflow for ADP-Glo™ kinase inhibition assay.
Protocol 2: Cellular Target Engagement Assay (NanoBRET™ Target Engagement Assay)
This assay measures the binding of an inhibitor to its target kinase within intact cells, providing a more physiologically relevant measure of potency.
Materials:
-
HEK293 cells
-
Plasmid encoding NanoLuc®-CaMKK2 fusion protein
-
Transfection reagent (e.g., FuGENE® HD)
-
NanoBRET™ Kinase Tracer
-
This compound or STO-609
-
Opti-MEM® I Reduced Serum Medium
-
White, non-binding surface 96- or 384-well plates
-
Plate reader capable of measuring BRET signal
Procedure:
-
Cell Transfection:
-
Transfect HEK293 cells with the NanoLuc®-CaMKK2 fusion plasmid and culture for 24 hours to allow for protein expression.
-
-
Assay Setup:
-
Harvest the transfected cells and resuspend them in Opti-MEM®.
-
Dispense the cell suspension into the wells of the assay plate.
-
-
Compound and Tracer Addition:
-
Add serial dilutions of this compound or STO-609 to the wells.
-
Add the NanoBRET™ Kinase Tracer at a predetermined optimal concentration.
-
Incubate the plate at 37°C in a CO2 incubator for 2 hours.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells.
-
Measure the donor (460 nm) and acceptor (618 nm) emission signals using a BRET-capable plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the cellular IC50 value.
-
Caption: Workflow for NanoBRET™ target engagement assay.
Conclusion and Recommendations
The choice between this compound and STO-609 should be guided by the specific requirements of the experiment.
-
For high-potency and high-selectivity applications , such as target validation studies or in vitro enzymatic assays, This compound is the superior choice . Its greater potency and cleaner selectivity profile minimize the risk of confounding off-target effects.
-
STO-609 , while historically significant, should be used with caution, particularly in cellular and in vivo studies. Its off-target activities, especially on AMPK and PIM kinases, can lead to misinterpretation of results. When using STO-609, it is imperative to:
-
Use the lowest effective concentration.
-
Validate key findings with a more selective, structurally distinct inhibitor like this compound or SGC-CAMKK2-1.
-
Consider potential off-target effects when interpreting the data.
-
The development of more potent and selective inhibitors like this compound and the chemical probe SGC-CAMKK2-1 represents a significant advancement in the study of CaMKK2 biology. By carefully selecting the appropriate chemical tool and employing rigorous experimental design, researchers can more accurately dissect the roles of CaMKK2 in health and disease, paving the way for novel therapeutic strategies.
References
Validating On-Target Effects of CaMKK2 Inhibitors with Genetic Knockdowns: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of specific kinase inhibitors is a cornerstone of modern pharmacology. A critical step in this process is ensuring that the observed cellular effects of an inhibitor are indeed due to its interaction with the intended target. Calcium/Calmodulin-dependent protein Kinase Kinase 2 (CaMKK2) is a significant therapeutic target implicated in various diseases, including cancer and metabolic disorders.[1][2] This guide provides a comparative framework for validating the on-target effects of CaMKK2 inhibitors, such as CaMKK2-IN-1 (and its well-characterized probe equivalent, SGC-CAMKK2-1), using genetic knockdown as the benchmark.
Genetic methods, such as siRNA-mediated knockdown, provide a powerful tool to specifically deplete a target protein, offering a clear comparison for the effects of a small molecule inhibitor.[3] If an inhibitor is truly on-target, its phenotypic and signaling effects should closely mirror those caused by the genetic removal of the target protein.[3][4]
CaMKK2 Signaling Pathway
CaMKK2 is a serine/threonine kinase activated by elevated intracellular Ca2+/calmodulin. Once active, it phosphorylates and activates several downstream kinases, most notably CaMKI, CaMKIV, and AMP-activated protein kinase (AMPK). These downstream effectors, in turn, regulate a multitude of cellular processes, including cell proliferation, migration, and energy homeostasis. Validating an inhibitor involves confirming its impact on this specific signaling cascade.
Experimental Comparison: Chemical Inhibition vs. Genetic Knockdown
The core principle of this validation strategy is to run parallel experiments. In one arm, cells are treated with the CaMKK2 inhibitor. In the other, CaMKK2 is depleted using siRNA. The readouts from both arms are then compared. A third arm, combining knockdown with inhibitor treatment, is crucial to test for off-target effects.
Experimental Protocols
CaMKK2 Knockdown via siRNA Transfection
This protocol is adapted from methodologies used in ovarian and breast cancer cell lines.
-
Cell Plating : Plate cells (e.g., OVCAR-3, MDA-MB-231) in 6-well or 100 mm dishes to achieve 50-60% confluency on the day of transfection.
-
Transfection Reagent Preparation : For each well, dilute a validated CaMKK2-targeting siRNA (and a non-targeting control, NS siRNA) and a lipid-based transfection reagent (like Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions. A final siRNA concentration of 5-40 nM is often effective.
-
Transfection : Add the siRNA-lipid complex to the cells and incubate for 48-72 hours.
-
Validation of Knockdown : Harvest a subset of cells to assess CaMKK2 protein levels via Western blotting. A knockdown efficiency of ≥80% is desirable for clear results. Phosphorylation of AMPK can also be used as a biomarker to assess the degree of CaMKK2 inhibition achieved.
Pharmacological Inhibition with this compound
-
Cell Treatment : Plate cells as for the knockdown experiment.
-
Inhibitor Preparation : Prepare a stock solution of this compound (e.g., SGC-CAMKK2-1) in DMSO. Dilute the stock to the desired final concentration in culture medium. A vehicle-only (DMSO) control must be run in parallel.
-
Incubation : Treat cells for a predetermined duration (e.g., 24-48 hours) based on the inhibitor's known mechanism and cell type. For SGC-CAMKK2-1, concentrations in the low micromolar range (e.g., 1-10 µM) are typically used to observe on-target effects.
Downstream Assays
-
Western Blot for p-AMPK : After treatment/transfection, lyse cells and quantify protein concentration. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-AMPK (Thr172), total AMPK, and CaMKK2. A loading control (e.g., GAPDH) is essential.
-
Cell Migration Assay (Wound Healing) : Grow cells to a confluent monolayer. Create a "scratch" with a pipette tip. Treat with the inhibitor or perform knockdown. Capture images at 0h and a later time point (e.g., 24h) to measure the rate of wound closure.
-
Cell Proliferation Assay : Seed cells at a low density and treat as described. Quantify cell number over several days using methods like direct cell counting, DNA synthesis assays (e.g., BrdU), or metabolic assays (e.g., MTT).
Comparative Data Summary
The following tables summarize expected outcomes from studies comparing CaMKK2 inhibition with genetic knockdown.
Table 1: Effect on Downstream Signaling (p-AMPK)
| Condition | Cell Line | Expected Change in p-AMPK (Thr172) | Reference |
|---|---|---|---|
| This compound (SGC-CAMKK2-1) | C4-2 Prostate Cancer | Decrease (IC50 = 1.6 µM) | |
| CaMKK2 siRNA | MDA-MB-231, BT-20 | Significant Decrease |
| STO-609 (Inhibitor) | MDA-MB-231, BT-20 | Significant Decrease | |
Table 2: Comparison of Phenotypic Effects
| Assay | Condition | Cell Line | Expected Outcome | Reference |
|---|---|---|---|---|
| Cell Migration | CaMKK2 siRNA | MDA-MB-231, BT-20 | Migration Inhibited | |
| STO-609 (Inhibitor) | MDA-MB-231, BT-20 | Migration Inhibited | ||
| Cell Invasion | STO-609 (Inhibitor) | MDA-MB-231, BT-20 | Invasion Reduced | |
| Cell Proliferation | CaMKK2 siRNA | OVCAR-3 | Proliferation Decreased | |
| STO-609 (Inhibitor) | HCC cell lines | Proliferation Decreased | ||
| Apoptosis | CaMKK2 siRNA | OVCAR-3 | Caspase-3/7 Activity Increased |
| | STO-609 (Inhibitor) | OVCAR-3 | Apoptosis Increased | |
Logical Framework for On-Target Validation
The interpretation of results follows a clear logical path. An on-target inhibitor should phenocopy the genetic knockdown. Furthermore, if the inhibitor is truly specific, it should have no additional effect in cells where the target has already been genetically removed (a concept known as occlusion).
References
A Comparative Guide to the Efficacy of CaMKK2-IN-1 and Other CaMKK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Calcium/Calmodulin-dependent Protein Kinase Kinase 2 (CaMKK2) inhibitor, CaMKK2-IN-1 (also known as SGC-CAMKK2-1), with other notable inhibitors of the same target. The comparison is supported by quantitative experimental data to evaluate efficacy and selectivity, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows.
Introduction to CaMKK2 Inhibition
Calcium/Calmodulin-dependent Protein Kinase Kinase 2 (CaMKK2) is a serine/threonine kinase that plays a pivotal role in cellular signaling, particularly in pathways related to metabolism, inflammation, and neuronal function.[1][2] It acts as an upstream activator of several key kinases, including AMP-activated protein kinase (AMPK) and CaM-dependent kinases I and IV (CaMKI and CaMKIV).[3][4][5] Dysregulation of CaMKK2 activity has been implicated in various diseases, including cancer, metabolic disorders, and neurodegenerative diseases, making it an attractive target for therapeutic intervention. A number of small molecule inhibitors have been developed to target CaMKK2, each with varying degrees of potency and selectivity. This guide focuses on a comparative analysis of this compound against other well-characterized inhibitors.
Quantitative Comparison of CaMKK2 Inhibitors
The following tables summarize the in vitro and cellular potency of this compound, STO-609, and GSK-650394 against CaMKK2 and other kinases. This data is essential for assessing the efficacy and selectivity of each compound.
Table 1: In Vitro Potency of CaMKK2 Inhibitors
| Inhibitor | Target | Assay Type | IC50 / Ki | Reference |
| This compound (SGC-CAMKK2-1) | CaMKK2 | Enzyme Inhibition | 30 nM (IC50) | |
| CaMKK1 | Enzyme Inhibition | ~200-260 nM (IC50) | ||
| STO-609 | CaMKKβ (CaMKK2) | Enzyme Inhibition | 15 ng/mL (Ki) | |
| CaMKKα (CaMKK1) | Enzyme Inhibition | 80 ng/mL (Ki) | ||
| AMPK | Cell-free assay | 1.7 µM (IC50) | ||
| GSK-650394 | CaMKK2 | Enzyme Inhibition | 0.63 nM (IC50) | |
| CaMKK2 | Enzyme Inhibition | 3 nM (pIC50 = 8.5) | ||
| SGK1 | 62 nM (IC50) | |||
| SGK2 | 103 nM (IC50) |
Table 2: Cellular Potency of CaMKK2 Inhibitors
| Inhibitor | Cell Line | Assay | IC50 | Reference |
| This compound (SGC-CAMKK2-1) | C4-2 (prostate cancer) | p-AMPK Inhibition (in-cell Western) | 1.6 µM | |
| STO-609 | C4-2 (prostate cancer) | p-AMPK Inhibition (in-cell Western) | 10.7 µM | |
| SH-SY5Y (neuroblastoma) | Endogenous CaM-KK activity | ~80% inhibition at 1 µg/mL |
Table 3: Kinome Selectivity of CaMKK2 Inhibitors
| Inhibitor | Assay | Concentration | Results | Reference |
| This compound (SGC-CAMKK2-1) | KINOMEscan™ | 1 µM | High selectivity; only CaMKK1 and CaMKK2 showed significant binding (PoC < 15) out of 403 kinases. | |
| STO-609 | KINOMEscan™ | 1 µM | Potent inhibitor of 13 kinases in addition to CaMKK2, including CDKL2, GRK3, STK36, CSNK2A2, YSK4, and DAPK2. | |
| Other assays | Also inhibits MNK1, CK2, AMPK, PIM2, PIM3, DYRK2, DYRK3, and ERK8. |
Signaling Pathways and Experimental Workflows
To understand the context of CaMKK2 inhibition and the methods used for evaluation, the following diagrams illustrate the CaMKK2 signaling pathway and a general experimental workflow for assessing inhibitor efficacy.
Caption: CaMKK2 Signaling Pathway and Points of Inhibition.
Caption: Workflow for Evaluating CaMKK2 Inhibitor Efficacy.
Detailed Experimental Protocols
In Vitro CaMKK2 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to measure the binding of inhibitors to the CaMKK2 kinase domain.
Materials:
-
CaMKK2 enzyme (recombinant)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer 236 (Alexa Fluor™ 647-labeled)
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test inhibitors (this compound, STO-609, etc.) dissolved in DMSO
-
384-well microplates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Reagent Preparation:
-
Prepare a 1X solution of Kinase Buffer A.
-
Prepare serial dilutions of the test inhibitors in DMSO. Further dilute these in Kinase Buffer A to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Prepare a solution of CaMKK2 enzyme and Eu-anti-Tag antibody in Kinase Buffer A.
-
Prepare a solution of Kinase Tracer 236 in Kinase Buffer A.
-
-
Assay Protocol:
-
Add 5 µL of the diluted test inhibitor or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 5 µL of the CaMKK2/Eu-anti-Tag antibody mixture to each well.
-
Add 5 µL of the Kinase Tracer 236 solution to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Calculate the emission ratio (acceptor/donor).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Target Engagement Assay (NanoBRET™)
This protocol details a method to quantify the binding of inhibitors to CaMKK2 within intact cells using Bioluminescence Resonance Energy Transfer (BRET).
Materials:
-
HEK293 cells
-
Plasmid encoding CaMKK2-NanoLuc® fusion protein
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Tracer
-
Test inhibitors dissolved in DMSO
-
White, opaque 96-well or 384-well assay plates
-
BRET-capable plate reader
Procedure:
-
Cell Transfection:
-
One day prior to the assay, transfect HEK293 cells with the CaMKK2-NanoLuc® fusion plasmid according to the manufacturer's protocol.
-
Plate the transfected cells into the assay plate and incubate for 24 hours.
-
-
Assay Protocol:
-
Prepare serial dilutions of the test inhibitors in Opti-MEM™.
-
Add the diluted inhibitors to the wells containing the transfected cells.
-
Prepare the NanoBRET™ Tracer solution in Opti-MEM™.
-
Add the tracer solution to all wells.
-
Incubate the plate at 37°C in a CO2 incubator for a specified time (e.g., 2 hours) to allow for compound entry and binding equilibrium.
-
-
Data Acquisition and Analysis:
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Read the plate within 10 minutes on a BRET-capable plate reader, measuring both the donor (NanoLuc®) and acceptor (Tracer) emission signals.
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the logarithm of the inhibitor concentration and fit the data to determine the cellular IC50 value.
-
Western Blot for Phospho-AMPK (Thr172) Inhibition
This protocol describes how to measure the inhibition of CaMKK2 activity in cells by quantifying the phosphorylation of its direct substrate, AMPK, at Threonine 172.
Materials:
-
C4-2 cells (or other suitable cell line)
-
Cell culture medium and supplements
-
Test inhibitors dissolved in DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total AMPKα
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Treatment:
-
Seed C4-2 cells in 6-well plates and allow them to adhere.
-
Treat the cells with various concentrations of the test inhibitors or DMSO (vehicle control) for a specified duration (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Data Acquisition and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for phospho-AMPKα.
-
Strip the membrane and re-probe with an antibody for total AMPKα to normalize for protein loading.
-
Calculate the ratio of phospho-AMPKα to total AMPKα for each treatment condition.
-
Plot the normalized phospho-AMPKα levels against the logarithm of the inhibitor concentration to determine the cellular IC50 for pathway inhibition.
-
Summary of Findings
The data presented in this guide highlights the distinct profiles of this compound, STO-609, and GSK-650394.
-
This compound (SGC-CAMKK2-1) emerges as a highly selective inhibitor of CaMKK2. While its in vitro potency is moderate compared to GSK-650394, its exceptional selectivity, as demonstrated by kinome-wide screening, makes it a valuable tool for specifically interrogating the cellular functions of CaMKK2 with a lower risk of off-target effects. Its cellular potency in inhibiting AMPK phosphorylation is significantly better than that of STO-609.
-
STO-609 , a widely used CaMKK2 inhibitor, demonstrates good in vitro potency but suffers from a lack of selectivity. It inhibits a number of other kinases with similar potency, which can confound the interpretation of experimental results. Its cellular potency is also weaker compared to this compound.
-
GSK-650394 is a highly potent in vitro inhibitor of CaMKK2. However, it was originally developed as an SGK1 inhibitor and also shows activity against SGK2. While its potency against CaMKK2 is impressive, its activity against other kinases should be considered when designing and interpreting experiments.
References
Confirming the Mechanism of CaMKK2-IN-1: An Experimental Comparison with Alternative Inhibitors
A Guide for Researchers, Scientists, and Drug Development Professionals
Calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2) has emerged as a significant therapeutic target in various diseases, including cancer and metabolic disorders. The development of potent and selective inhibitors is crucial for both dissecting its complex signaling pathways and for potential clinical applications. This guide provides a comprehensive comparison of CaMKK2-IN-1 with other known inhibitors, focusing on experimental approaches to validate its mechanism of inhibition. We present detailed protocols for key assays and comparative data to aid researchers in their evaluation of these pharmacological tools.
Introduction to CaMKK2 and its Inhibition
CaMKK2 is a serine/threonine kinase that plays a pivotal role in cellular signaling by activating downstream kinases such as AMP-activated protein kinase (AMPK) and CaM-dependent protein kinases I and IV (CaMKI and CaMKIV).[1][2] This activation is initiated by an increase in intracellular calcium levels, which leads to the binding of calmodulin (CaM) to CaMKK2.[1] The CaMKK2 signaling cascade is integral to regulating cellular energy homeostasis, cell proliferation, and differentiation.[2][3]
Given its central role, the development of small molecule inhibitors targeting CaMKK2 has been a key focus of research. These inhibitors are typically ATP-competitive, binding to the kinase domain and preventing the transfer of phosphate from ATP to substrate proteins. This guide will focus on this compound and compare it with two other widely used inhibitors: STO-609 and SGC-CAMKK2-1.
Comparative Analysis of CaMKK2 Inhibitors
The efficacy and utility of a kinase inhibitor are defined by its potency, selectivity, and mechanism of action. Below is a summary of the key characteristics of this compound, STO-609, and SGC-CAMKK2-1 based on available data.
| Inhibitor | Target | In Vitro Potency (IC50/Ki) | Cellular Potency (IC50) | Selectivity |
| This compound | CaMKK2 | 7 nM (IC50) | Not explicitly reported | Selective |
| STO-609 | CaMKKα/β | 80 ng/mL (Ki, CaMKKα), 15 ng/mL (Ki, CaMKKβ) | ~0.02 µg/mL (AMPKK activity in HeLa cells) | Poor; inhibits multiple other kinases |
| SGC-CAMKK2-1 | CaMKK2 | 30 nM (IC50) | 1.6 µM (p-AMPK inhibition in C4-2 cells) | Excellent; highly selective over 400+ kinases |
Experimental Validation of Inhibition Mechanism
To experimentally confirm that this compound acts as an ATP-competitive inhibitor, a series of biochemical and cellular assays should be performed. These experiments are designed to demonstrate direct target engagement, inhibition of kinase activity, and downstream signaling consequences.
Biochemical Kinase Activity Assays
These assays directly measure the ability of an inhibitor to block the enzymatic activity of purified CaMKK2.
This classic method quantifies the transfer of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP to a substrate.
Experimental Protocol:
-
Reaction Setup: Prepare a reaction mixture containing purified recombinant CaMKK2, a suitable substrate (e.g., Myelin Basic Protein or a specific peptide substrate like CaMKKtide), and assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Inhibitor Addition: Add varying concentrations of this compound (and control inhibitors) to the reaction mixture.
-
Initiation: Start the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP or [γ-³³P]ATP. The final ATP concentration should be close to the Kₘ of CaMKK2 for ATP to accurately determine the IC₅₀.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
-
Termination and Detection: Stop the reaction and spot the mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated radiolabeled ATP.
-
Quantification: Measure the radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase activity against the inhibitor concentration to determine the IC₅₀ value. To investigate the mechanism of inhibition, perform the assay with varying concentrations of both the inhibitor and ATP. A competitive inhibitor will show an increase in the apparent Kₘ of ATP with no change in Vₘₐₓ.
This is a fluorescence resonance energy transfer (FRET)-based assay that measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by an inhibitor.
Experimental Protocol:
-
Reagents: Use a commercially available LanthaScreen™ Eu Kinase Binding Assay kit for CaMKK2. This includes a europium-labeled anti-tag antibody, a fluorescent tracer, and the kinase.
-
Reaction Setup: In a microplate, combine the CaMKK2 enzyme, the Eu-labeled antibody, and the fluorescent tracer in the assay buffer.
-
Inhibitor Addition: Add a serial dilution of this compound.
-
Incubation: Incubate at room temperature for 1 hour to allow the binding to reach equilibrium.
-
Detection: Read the FRET signal on a suitable plate reader.
-
Data Analysis: The binding of the tracer to the kinase results in a high FRET signal. An ATP-competitive inhibitor like this compound will displace the tracer, leading to a decrease in the FRET signal. Plot the FRET ratio against the inhibitor concentration to calculate the IC₅₀.
Cellular Target Engagement Assays
These assays confirm that the inhibitor can bind to its target within the complex environment of a living cell.
This technology measures the binding of a small molecule inhibitor to a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET).
Experimental Protocol:
-
Cell Preparation: Transfect HEK293 cells with a vector expressing CaMKK2 fused to NanoLuc® luciferase.
-
Assay Setup: Seed the transfected cells into a 96-well plate.
-
Tracer and Inhibitor Addition: Add a NanoBRET™ tracer (a fluorescently labeled ligand for the target) and varying concentrations of this compound to the cells.
-
Incubation: Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator.
-
Detection: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor. Measure the BRET signal using a luminometer.
-
Data Analysis: The binding of the tracer to the NanoLuc®-CaMKK2 fusion protein generates a BRET signal. A competing inhibitor will displace the tracer, causing a dose-dependent decrease in the BRET signal. This allows for the determination of an intracellular IC₅₀.
CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.
Experimental Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of soluble CaMKK2 remaining in the supernatant at each temperature by Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble CaMKK2 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct target engagement.
Downstream Signaling Pathway Analysis
Confirming that this compound inhibits the downstream signaling cascade provides crucial evidence of its on-target cellular activity. The phosphorylation of AMPK at Threonine 172 (p-AMPK Thr172) is a direct and well-established consequence of CaMKK2 activity.
Experimental Protocol:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., C4-2 prostate cancer cells) and treat with a dose-range of this compound, STO-609, and SGC-CAMKK2-1. Include a positive control for AMPK activation if necessary (e.g., treatment with an ionophore to increase intracellular calcium).
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies specific for p-AMPK (Thr172) and total AMPK (as a loading control).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.
-
Data Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of p-AMPK to total AMPK will confirm that this compound inhibits CaMKK2 activity in cells.
Visualizing the Experimental Approach
To better illustrate the relationships between the concepts and experimental workflows described, the following diagrams have been generated using the DOT language.
Caption: The CaMKK2 signaling cascade.
Caption: Workflow for validating CaMKK2 inhibitors.
Caption: ATP-competitive inhibition of CaMKK2.
Conclusion
The experimental confirmation of this compound's mechanism of inhibition requires a multi-faceted approach. By employing a combination of biochemical and cellular assays, researchers can robustly characterize its potency, selectivity, and mode of action. The direct comparison with established inhibitors like the less selective STO-609 and the highly selective SGC-CAMKK2-1 provides essential context for its utility as a chemical probe. The detailed protocols and comparative data presented in this guide are intended to facilitate the rigorous experimental validation of this compound, ultimately contributing to a deeper understanding of CaMKK2 biology and the development of novel therapeutics.
References
- 1. The Ca2+/Calmodulin/CaMKK2 Axis: Nature’s Metabolic CaMshaft - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CaMKK2: bridging the gap between Ca2+ signaling and energy-sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting CaMKK2 Inhibits Actin Cytoskeletal Assembly to Suppress Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Review of CaMKK2 Inhibitors: A Guide for Researchers
An in-depth analysis of CaMKK2-IN-1 and other key research compounds for targeted cancer and metabolic disease research.
Calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2) has emerged as a significant therapeutic target in a range of diseases, including various cancers, metabolic disorders, and inflammatory conditions.[1][2][3] As a central kinase, it decodes intracellular calcium signals, subsequently activating downstream pathways that regulate crucial cellular processes like energy homeostasis, cell proliferation, and migration.[4][5] This has spurred the development of small molecule inhibitors to probe its function and assess its therapeutic potential. This guide provides a comparative overview of the prominent research compound this compound and other widely used inhibitors, STO-609 and GSK-650394, with a focus on their performance, supporting experimental data, and relevant protocols for the research community.
Performance Comparison of CaMKK2 Inhibitors
The efficacy and utility of a kinase inhibitor are primarily determined by its potency and selectivity. The following table summarizes the key quantitative data for this compound, STO-609, and GSK-650394, offering a clear comparison for researchers selecting a compound for their specific experimental needs.
| Compound | Target(s) | IC50 (CaMKK2) | Other Notable IC50/Ki Values | Key Characteristics | Reference(s) |
| This compound | CaMKK2 | 7 nM | - | A selective and ligand-efficient inhibitor of CaMKK2. | |
| STO-609 | CaMKK1, CaMKK2 | ~70-80 nM | CaMKK1: ~200-260 nM; AMPK: ~0.7-2 µM. Also inhibits MNK1, CK2, DYRK2/3, HIPK2, PIM2/3, and ERK8. | The most widely used CaMKK2 inhibitor, but with known off-target effects. Poor aqueous solubility. | |
| GSK-650394 | CaMKK2, SGK1/2 | 3 nM (pIC50 = 8.5) | SGK1: 62 nM; SGK2: 103 nM. | A potent inhibitor of CaMKK2, also demonstrates significant activity against SGK1 and SGK2. | |
| SGC-CAMKK2-1 | CaMKK2 | ~70-80 nM | CaMKK1: ~200-260 nM. More selective than STO-609. | A more selective chemical probe for CaMKK2 compared to STO-609. | |
| CC-3149 | CaMKK1, CaMKK2 | 4 nM | CaMKK1: 12 nM | A potent and selective ATP-competitive inhibitor with good oral bioavailability. |
Signaling Pathways and Inhibitor Action
CaMKK2 is a crucial upstream kinase that, upon activation by calcium/calmodulin, phosphorylates and activates several key downstream targets, including AMP-activated protein kinase (AMPK), CaM-dependent protein kinase I (CaMKI), and CaM-dependent protein kinase IV (CaMKIV). These downstream effectors, in turn, regulate a multitude of cellular functions. The inhibitors discussed in this guide primarily act as ATP-competitive inhibitors, binding to the ATP pocket of the kinase domain and preventing the phosphorylation of its substrates.
References
- 1. researchgate.net [researchgate.net]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. What are CAMKK2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. portlandpress.com [portlandpress.com]
- 5. A complete map of the Calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2) signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the advantages of CaMKK2-IN-1 over first-generation inhibitors
A comprehensive guide to the superior potency, selectivity, and cellular activity of CaMKK2-IN-1 compared to its first-generation predecessor, STO-609.
In the landscape of kinase inhibitor development, the pursuit of both potency and selectivity is paramount. For researchers investigating the multifaceted roles of Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CaMKK2), the limitations of early inhibitors have been a significant hurdle. This guide provides a detailed comparison between the first-generation inhibitor, STO-609, and the newer, more advanced this compound (also known as SGC-CAMKK2-1), highlighting the experimental advantages conferred by the latter.
CaMKK2 is a crucial upstream kinase that, in response to intracellular calcium signals, phosphorylates and activates downstream targets including CaMKI, CaMKIV, AMP-activated protein kinase (AMPK), and Akt/PKB.[1][2][3] This signaling cascade governs a wide array of cellular processes, from energy homeostasis and neuronal function to cell proliferation and inflammation, making CaMKK2 an attractive therapeutic target for various diseases, including cancer and metabolic disorders.[2][4]
The first-generation inhibitor, STO-609, has been instrumental in elucidating the fundamental roles of CaMKK2. However, its utility is hampered by significant off-target effects and suboptimal physicochemical properties. This compound was developed to overcome these limitations, offering a more precise tool for dissecting CaMKK2-specific functions.
Comparative Analysis: Potency and Selectivity
A critical differentiator between kinase inhibitors is their potency and selectivity. The following table summarizes the key quantitative data for this compound and STO-609, demonstrating the superior profile of the second-generation inhibitor.
| Parameter | This compound (SGC-CAMKK2-1) | STO-609 | Advantage of this compound |
| CaMKK2 IC50 (in vitro) | 1.6 µM (in-cell p-AMPK) | > 10 µM (in-cell p-AMPK) | Higher cellular potency |
| Kinome Selectivity | Highly selective with minimal off-targets at 1 µM | Inhibits at least 13 other kinases with similar potency | Significantly reduced off-target effects, leading to more reliable experimental outcomes |
| Notable Off-Targets | MYO3B (45% of control at 1 µM) | PIM3, ERK8, MNK1, CK2, AMPK, DYRK2, DYRK3, CDKL2, GRK3, STK36, CSNK2A2, YSK4, DAPK2 | Avoids confounding results from inhibition of other signaling pathways |
| Physicochemical Properties | Optimized for cell-based assays | Poor aqueous solubility | Better suitability for in vitro and cellular experiments |
Data compiled from multiple sources.
CaMKK2 Signaling Pathway
The following diagram illustrates the central role of CaMKK2 in cellular signaling and the downstream pathways it regulates. Understanding this pathway is crucial for designing and interpreting experiments using CaMKK2 inhibitors.
Caption: CaMKK2 signaling cascade and points of inhibition.
Experimental Protocols
To facilitate the direct comparison of CaMKK2 inhibitors, standardized experimental protocols are essential. Below are detailed methodologies for key assays.
In Vitro Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of CaMKK2.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing recombinant CaMKK2 enzyme, a suitable substrate (e.g., CaMKKtide peptide), and assay buffer (e.g., 50 mM HEPES pH 7.4, 1 mM DTT, 0.02% Brij-35).
-
Inhibitor Addition: Add serial dilutions of this compound or STO-609 to the reaction mixture. Include a DMSO control.
-
Initiation: Start the kinase reaction by adding a mixture of MgCl2 and [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for a predetermined time within the linear range of the assay.
-
Termination: Stop the reaction by spotting the mixture onto phosphocellulose paper and immersing it in phosphoric acid.
-
Quantification: Wash the paper to remove unincorporated [γ-³²P]ATP and quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Target Engagement Assay (NanoBRET)
This assay measures the ability of a compound to bind to CaMKK2 within a cellular context.
Methodology:
-
Cell Culture and Transfection: Culture HEK293 cells and transiently transfect them with a vector expressing a NanoLuciferase (NLuc)-CaMKK2 fusion protein.
-
Inhibitor Treatment: After 24 hours, treat the cells with increasing concentrations of this compound or STO-609.
-
Tracer Addition: Add a fluorescent tracer that binds to the ATP pocket of CaMKK2.
-
BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. The binding of the inhibitor will displace the tracer, leading to a decrease in the BRET signal.
-
Data Analysis: Plot the BRET signal against the inhibitor concentration to determine the IC50 value for target engagement.
Western Blot Analysis of Downstream Substrate Phosphorylation
This experiment validates the functional inhibition of CaMKK2 in cells by measuring the phosphorylation status of a known downstream target, such as AMPK.
Methodology:
-
Cell Treatment: Treat cells (e.g., C4-2 prostate cancer cells or MDA-MB-231 breast cancer cells) with various concentrations of this compound or STO-609 for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated AMPK (p-AMPK(Thr172)) and total AMPK.
-
Detection: Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
-
Quantification and Analysis: Quantify the band intensities and normalize the p-AMPK signal to the total AMPK signal. Calculate the IC50 for the inhibition of AMPK phosphorylation.
Experimental Workflow Comparison
The following diagram outlines a typical experimental workflow for comparing the efficacy of this compound and STO-609.
Caption: Workflow for comparative inhibitor analysis.
Conclusion
The development of this compound represents a significant step forward for researchers studying CaMKK2-mediated signaling. Its superior potency and, most importantly, its vastly improved selectivity profile compared to STO-609, minimize the risk of off-target effects and allow for more precise and reliable experimental outcomes. By utilizing this compound, scientists can more confidently attribute their findings to the specific inhibition of CaMKK2, thereby accelerating our understanding of its role in health and disease and paving the way for the development of novel therapeutics.
References
A Researcher's Guide to Independently Verifying the IC50 of CaMKK2-IN-1
For researchers in pharmacology and drug discovery, independently verifying the potency of a kinase inhibitor is a critical step in validating its utility as a research tool or therapeutic lead. This guide provides a comprehensive framework for determining the IC50 of CaMKK2-IN-1, a selective inhibitor of Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CaMKK2). We present a comparative analysis of this compound with other known inhibitors and offer detailed protocols for two robust assay methodologies: a biochemical radiometric kinase assay and a cell-based target engagement assay.
Comparative Potency of CaMKK2 Inhibitors
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The table below summarizes the reported in vitro IC50 values for this compound and several alternative inhibitors, providing a basis for comparison.
| Inhibitor | In Vitro IC50 (nM) | Assay Type |
| This compound | 7 | Not Specified |
| SGC-CAMKK2-1 | 30[1][2][3][4][5] | Radiometric |
| STO-609 | ~15-80 ng/mL (Ki) | Not Specified |
| GSK650394 | 0.63 - 3 | Not Specified |
| CC-3149 | 4 | Not Specified |
Experimental Protocols for IC50 Determination
To independently verify the IC50 of this compound, researchers can employ either a direct enzymatic assay or a cell-based assay that measures target engagement. Below are detailed protocols for both approaches.
Method 1: In Vitro Radiometric Kinase Assay
This biochemical assay directly measures the enzymatic activity of purified CaMKK2 by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.
Materials:
-
Recombinant human CaMKK2 enzyme
-
CaMKKtide peptide substrate (or Myelin Basic Protein)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
10 mM ATP solution
-
This compound and other inhibitors of interest
-
P81 phosphocellulose paper
-
1% Phosphoric acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution of this compound (and other inhibitors) in DMSO, followed by a further dilution in kinase assay buffer to the desired final concentrations.
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase assay buffer, recombinant CaMKK2 enzyme, and the peptide substrate.
-
Initiate Reaction: Add the [γ-³²P]ATP or [γ-³³P]ATP solution to the reaction mixture to start the kinase reaction. The final ATP concentration should be at or near the Km for CaMKK2.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction remains in the linear range.
-
Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 paper extensively with 1% phosphoric acid to remove unincorporated radiolabeled ATP.
-
Quantification: Measure the amount of incorporated radiolabel on the P81 paper using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Method 2: Cell-Based NanoBRET™ Target Engagement Assay
This assay measures the ability of a compound to bind to CaMKK2 within living cells, providing a more physiologically relevant measure of target engagement.
Materials:
-
HEK293 cells
-
NanoLuc®-CaMKK2 fusion vector
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Tracer
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
This compound and other inhibitors of interest
-
White, 96-well assay plates
-
Luminometer capable of measuring BRET
Procedure:
-
Transfection: Transfect HEK293 cells with the NanoLuc®-CaMKK2 fusion vector using a suitable transfection reagent. Plate the transfected cells in white 96-well plates and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound (and other inhibitors) in Opti-MEM™.
-
Tracer Addition: Add the NanoBRET™ Tracer to the cells at a predetermined optimal concentration.
-
Inhibitor Addition: Add the serially diluted inhibitors to the wells containing the cells and tracer. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
-
Detection: Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to all wells.
-
Measurement: Measure the donor (450 nm) and acceptor (610 nm) luminescence signals using a BRET-capable luminometer within 20 minutes.
-
Data Analysis: Calculate the BRET ratio (acceptor signal / donor signal). Plot the BRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing Key Processes
To further aid in understanding, the following diagrams illustrate the CaMKK2 signaling pathway and the general workflow for IC50 determination.
Caption: CaMKK2 Signaling Pathway.
Caption: Experimental Workflow for IC50 Determination.
References
Validating the Therapeutic Window of CaMKK2 Inhibitors: A Comparative Guide for Preclinical Research
For researchers, scientists, and drug development professionals, establishing a clear therapeutic window is a critical step in the preclinical validation of any novel inhibitor. This guide provides a comparative analysis of inhibitors targeting Calcium/Calmodulin-dependent Protein Kinase Kinase 2 (CaMKK2), a key regulator in cellular metabolism, inflammation, and oncogenesis. While preclinical data for a specific molecule designated "CaMKK2-IN-1" is not extensively available in the public domain, this guide will focus on the two most widely studied CaMKK2 inhibitors, STO-609 and SGC-CAMKK2-1, to provide a framework for experimental design and data interpretation.
This guide summarizes key quantitative data, details essential experimental protocols, and visualizes complex biological and experimental workflows to aid in the objective assessment of CaMKK2 inhibitors in preclinical models.
Comparative Analysis of CaMKK2 Inhibitors
The selection of an appropriate tool compound is paramount for validating the therapeutic potential of targeting CaMKK2. The following tables summarize the available data for STO-609 and the more recent, selective probe SGC-CAMKK2-1.
Table 1: In Vitro Potency and Selectivity
| Inhibitor | Target | IC50 (nM) | Kinase Selectivity | Key Off-Targets |
| STO-609 | CaMKK2 | ~80 | Moderate | AMPK, PIM3, ERK8, MNK1, CK2, DYRK2/3[1][2] |
| SGC-CAMKK2-1 | CaMKK2 | ~30 | High | CaMKK1 (less potent)[1] |
| This compound | CaMKK2 | 7[3] | Data not available | Data not available |
Table 2: Preclinical Pharmacokinetics and Efficacy
| Inhibitor | Preclinical Model | Dosing | Key Efficacy Findings | Reported Toxicity/Limitations |
| STO-609 | Mouse model of non-alcoholic fatty liver disease (NAFLD) | Intraperitoneal injection | Regression of NAFLD[4] | Poor solubility; off-target effects can confound results |
| Prostate cancer mouse model (Ptenfl/fl) | Osmotic minipump | Reduced prostate weight by 30% | Potential for off-target related toxicities | |
| SGC-CAMKK2-1 | C4-2 prostate cancer cells (in vitro) | N/A | Inhibition of AMPK phosphorylation (IC50 = 1.6 µM) | Limited in vivo data currently available |
| This compound | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols for Therapeutic Window Validation
The following protocols provide a generalized framework for assessing the therapeutic window of a CaMKK2 inhibitor.
In Vitro Kinase Assay
Objective: To determine the potency and selectivity of the inhibitor against CaMKK2 and a panel of other kinases.
Methodology:
-
Kinase Activity Measurement: Utilize a radiometric assay measuring the transfer of radiolabeled phosphate from [γ-32P]-ATP to a specific peptide substrate (e.g., CaMKKtide).
-
IC50 Determination: Perform assays across a range of inhibitor concentrations to determine the half-maximal inhibitory concentration (IC50).
-
Kinome Profiling: Screen the inhibitor against a broad panel of kinases (e.g., KINOMEscan™) to assess its selectivity and identify potential off-targets.
Cellular Target Engagement Assay
Objective: To confirm that the inhibitor can enter cells and bind to CaMKK2.
Methodology:
-
NanoBRET Assay: This assay uses a nanoluciferase (NL) fused to CaMKK2. Binding of a fluorescent tracer to the NL-CaMKK2 fusion protein results in Bioluminescence Resonance Energy Transfer (BRET). An effective inhibitor will compete with the tracer for binding, leading to a loss of the BRET signal in a dose-dependent manner.
In Vivo Efficacy Studies
Objective: To evaluate the anti-tumor or therapeutic activity of the inhibitor in a relevant preclinical disease model.
Methodology:
-
Model Selection: Choose an appropriate animal model, such as a xenograft model for cancer (e.g., prostate cancer cells implanted in immunocompromised mice) or a genetic model of metabolic disease.
-
Dosing and Administration: Determine the optimal dose and route of administration (e.g., oral gavage, intraperitoneal injection, osmotic minipump) based on pharmacokinetic studies.
-
Efficacy Endpoints: Measure relevant endpoints such as tumor volume, weight, metastasis, or biomarkers of the target disease (e.g., liver enzymes for NAFLD).
In Vivo Toxicity Studies
Objective: To determine the safety profile and dose-limiting toxicities of the inhibitor.
Methodology:
-
Acute and Chronic Dosing: Administer the inhibitor to healthy animals at various doses over a defined period.
-
Clinical Observations: Monitor animals for signs of toxicity, including changes in body weight, food and water intake, and behavior.
-
Histopathology and Clinical Chemistry: At the end of the study, perform a complete necropsy, with histopathological examination of major organs and analysis of blood for markers of liver and kidney function.
Visualizing Pathways and Processes
CaMKK2 Signaling Pathway
Caption: The CaMKK2 signaling cascade.
Experimental Workflow for Therapeutic Window Validation
Caption: Workflow for preclinical therapeutic window assessment.
Comparative Logic of CaMKK2 Inhibitors
Caption: Comparative attributes of CaMKK2 inhibitors.
References
comparative study of CaMKK2-IN-1's impact on different cellular pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CaMKK2-IN-1 and its more selective analog, SGC-CAMKK2-1, with other common inhibitors used to probe cellular signaling pathways. The focus is on the impact on pathways regulated by the Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CaMKK2), a critical upstream kinase for AMP-activated protein kinase (AMPK), CaMKI, and CaMKIV.[1][2] This document presents supporting experimental data, detailed protocols for key assays, and visual aids to facilitate understanding of the complex signaling networks involved.
Introduction to CaMKK2 and its Inhibitors
CaMKK2 is a serine/threonine protein kinase that plays a pivotal role in cellular energy homeostasis, proliferation, and differentiation.[2] Its activation by calcium/calmodulin leads to the phosphorylation and activation of downstream kinases, thereby influencing a multitude of cellular processes. Dysregulation of CaMKK2 has been implicated in various diseases, including cancer, metabolic disorders, and inflammatory conditions.[1][2]
STO-609 was one of the first commercially available inhibitors for CaMKK2. However, studies revealed that it has several off-target effects, inhibiting other kinases with similar potency. This led to the development of more selective inhibitors, such as SGC-CAMKK2-1, which provides a more precise tool to investigate the specific roles of CaMKK2.
Comparative Analysis of CaMKK2 Inhibitors
This section compares the biochemical and cellular activities of SGC-CAMKK2-1 and STO-609. The data highlights the superior selectivity of SGC-CAMKK2-1, making it a more reliable tool for dissecting CaMKK2-specific functions.
Biochemical Potency and Selectivity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of SGC-CAMKK2-1 and STO-609 against CaMKK2 and other kinases.
| Kinase | SGC-CAMKK2-1 IC50 (nM) | STO-609 IC50 (nM) | Reference |
| CaMKK2 | 30 | ~70-80 | |
| CaMKK1 | ~200-260 | ~200-260 | |
| AMPK | No significant inhibition | ~700-2000 | |
| MNK1 | Inhibition observed | Inhibition observed | |
| GCK | Inhibition observed | Inhibition observed | |
| PIM3 | No significant inhibition | More effective inhibitor than for CaMKK2 | |
| CK2 | No significant inhibition | Inhibition observed | |
| DYRK2/3 | No significant inhibition | Inhibition observed |
Note: IC50 values can vary depending on the assay conditions, particularly the ATP concentration.
A kinome-wide scan further illustrates the superior selectivity of SGC-CAMKK2-1. At a concentration of 1 µM, SGC-CAMKK2-1 only showed significant binding to CaMKK1 and CaMKK2, whereas STO-609 inhibited a broader range of kinases.
Cellular Activity
In cellular assays, SGC-CAMKK2-1 effectively inhibits the phosphorylation of AMPK, a direct downstream target of CaMKK2.
| Cell Line | Assay | SGC-CAMKK2-1 IC50 (µM) | STO-609 IC50 (µM) | Reference |
| C4-2 (Prostate Cancer) | p-AMPK Western Blot | 1.6 | 10.7 | |
| HEK293 | NanoBRET Target Engagement | 0.27 | >10 |
These data demonstrate that SGC-CAMKK2-1 is more potent than STO-609 in a cellular context at inhibiting the CaMKK2-AMPK axis.
Impact on Cellular Pathways: A Comparative Overview
The inhibition of CaMKK2 by SGC-CAMKK2-1 has profound effects on various cellular pathways. This section compares these effects to those induced by other pathway modulators.
CaMKK2-AMPK Signaling Pathway
CaMKK2 is a key upstream kinase for AMPK. Inhibition of CaMKK2 with SGC-CAMKK2-1 leads to a decrease in AMPK phosphorylation and activity. This effect can be compared to direct AMPK modulators.
-
A-769662 : A direct AMPK activator that works allosterically and by inhibiting dephosphorylation. In contrast to SGC-CAMKK2-1, A-769662 directly stimulates AMPK activity, bypassing the need for CaMKK2.
-
Compound C (Dorsomorphin) : A commonly used AMPK inhibitor. While both Compound C and SGC-CAMKK2-1 lead to reduced AMPK signaling, Compound C has known off-target effects on other kinases, including BMP type I receptors.
Cell Proliferation and Apoptosis
Inhibition of CaMKK2 has been shown to reduce cell proliferation and induce apoptosis in various cancer cell lines.
-
Ovarian Cancer Cells (OVCAR-3) : Knockdown of CaMKK2 or treatment with STO-609 decreased cell proliferation and increased caspase-3/7 activity, a marker of apoptosis.
-
Prostate Cancer Cells (LNCaP) : Treatment with STO-609 impaired proliferation.
-
Myoblasts (C2C12) : Inhibition of CaMKK2 with STO-609 resulted in a decrease in the proportion of S phase cells, indicating a role in cell cycle progression.
The anti-proliferative effects of CaMKK2 inhibition are often mediated through the AMPK pathway, which can induce cell cycle arrest.
Metabolism
CaMKK2 plays a significant role in regulating systemic and cellular metabolism.
-
Hepatic Glucose and Lipid Metabolism : Genetic ablation or pharmacological inhibition of CaMKK2 in the liver improves insulin sensitivity and protects against high-fat diet-induced obesity. CaMKK2 appears to act as a fuel source selector, promoting glycolysis and suppressing fatty acid oxidation.
-
Adipogenesis : The CaMKK2-AMPK signaling pathway functions to inhibit the differentiation of preadipocytes into mature fat cells.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to replicate and build upon the presented findings.
CaMKK2 Kinase Assay (Radiometric HotSpot™)
This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate by CaMKK2.
Materials:
-
Human CaMKK2 enzyme
-
Myelin Basic Protein (MBP) substrate
-
Ca2+/Calmodulin
-
[γ-33P]-ATP
-
Kinase reaction buffer
-
Inhibitor compounds (e.g., SGC-CAMKK2-1)
Procedure:
-
Prepare a reaction mixture containing kinase buffer, MBP, and Ca2+/Calmodulin.
-
Add the inhibitor compound at various concentrations.
-
Initiate the reaction by adding [γ-33P]-ATP.
-
Incubate the reaction at 30°C for a specified time.
-
Stop the reaction and spot the mixture onto a filter membrane.
-
Wash the membrane to remove unincorporated [γ-33P]-ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition and determine the IC50 value.
Western Blot for p-AMPK (Thr172)
This protocol details the detection of phosphorylated AMPK as a readout of CaMKK2 activity in cells.
Materials:
-
Cell culture reagents
-
Inhibitor compounds
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-AMPKα (Thr172) and anti-total AMPKα
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with the inhibitor compound for the desired time and concentration.
-
Lyse the cells and collect the protein lysate.
-
Quantify the protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the secondary antibody.
-
Detect the signal using an ECL substrate.
-
Quantify band intensities and normalize the p-AMPK signal to the total AMPK signal.
Conclusion
The development of highly selective inhibitors like SGC-CAMKK2-1 has significantly advanced our ability to study the specific roles of CaMKK2 in cellular signaling. This guide provides a comparative framework for researchers to understand the advantages of using SGC-CAMKK2-1 over less selective inhibitors like STO-609. The provided data and protocols serve as a valuable resource for designing and interpreting experiments aimed at elucidating the complex biology regulated by CaMKK2. As research in this area continues, a clear understanding of the tools available will be crucial for making significant progress in both basic science and drug discovery.
References
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal of CaMKK2-IN-1
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical disposal protocols is a critical component of this responsibility. This guide provides essential safety and logistical information for the proper disposal of CaMKK2-IN-1, a selective, ligand-efficient inhibitor of CaMKK2.
Immediate Safety and Handling:
Before beginning any disposal procedure, it is crucial to work in a well-ventilated area to prevent the inhalation of any dust or aerosols[1]. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat to avoid direct contact with the skin, eyes, and clothing[1]. Good industrial hygiene and safety practices should be followed at all times, which includes preventing ingestion and inhalation of the compound[1].
Disposal Protocol for this compound
As with many kinase inhibitors, this compound should be treated as hazardous chemical waste. The following steps outline the proper disposal procedure:
-
Segregation: Do not mix this compound waste with other types of waste. It is particularly important to keep halogenated and non-halogenated solvent wastes separate, as their disposal methods and costs can differ significantly[2]. Incompatible chemicals should be separated by physical barriers to prevent dangerous reactions[3].
-
Waste Containers: Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste. The container must be chemically compatible with the compound and its solvent. Ensure the container is kept closed except when adding waste.
-
Labeling: Clearly label the waste container as "Hazardous Waste" and include the full chemical name "this compound" and its CAS number (if known).
-
Spill Cleanup: In the event of a spill, the spilled chemical and any materials used for cleanup must be treated as hazardous waste. These materials should be collected and placed in the designated hazardous waste container.
-
Institutional Procedures: Follow your institution's specific guidelines for hazardous waste disposal. This typically involves contacting your Environmental Health and Safety (EHS) department to arrange for pickup and disposal. Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Empty Containers: An empty container that has held an acute hazardous waste must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing, deface the original label and remove the cap before disposing of the container as regular trash, in accordance with institutional policy.
Quantitative Safety Data Summary
While a specific Safety Data Sheet (SDS) for this compound was not retrieved, the following table summarizes general quantitative information relevant to the handling and disposal of similar chemical compounds.
| Parameter | Value/Guideline | Source |
| pH for Neutralization | 5 - 9 | |
| Sewer Disposal Limit (Liquids) | ≤ 5 gallons per discharge | |
| Sewer Disposal Limit (Solids) | ≤ 1 kilogram | |
| Storage Time for Academic Labs | Maximum of 6 months |
Experimental Protocols and Workflows
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural steps for the safe disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
